molecular formula C19H15BrClNO3 B1666950 (S)-BI-1001 CAS No. 957889-73-5

(S)-BI-1001

Numéro de catalogue: B1666950
Numéro CAS: 957889-73-5
Poids moléculaire: 420.7 g/mol
Clé InChI: BNDPDYQQAJUJPY-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BI-1001 is an allosteric HIV-1 integrase (IN) inhibitor (ALLINI).

Propriétés

IUPAC Name

(2S)-2-[6-bromo-4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-methoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO3/c1-10-16(18(25-2)19(23)24)17(11-3-6-13(21)7-4-11)14-9-12(20)5-8-15(14)22-10/h3-9,18H,1-2H3,(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDPDYQQAJUJPY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)C(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)[C@@H](C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: (S)-BI-1001 Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for scientific literature and clinical trial data, no public information is currently available for a compound designated as "(S)-BI-1001."

Therefore, it is not possible to provide an in-depth technical guide, including its mechanism of action, quantitative data, experimental protocols, or signaling pathway diagrams as requested.

Potential reasons for the absence of information include:

  • Internal Designation: "this compound" may be an internal compound code used by a research organization that has not yet been disclosed in public literature or presentations.

  • Novel Compound: The compound may be in the very early stages of discovery and development, with no data published to date.

  • Typographical Error: The designation may contain a typographical error.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or await public disclosure of data through scientific publications, conference presentations, or patent applications.

In-depth Technical Guide: (S)-BI-1001 Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for scientific literature and clinical trial data, no public information is currently available for a compound designated as "(S)-BI-1001."

Therefore, it is not possible to provide an in-depth technical guide, including its mechanism of action, quantitative data, experimental protocols, or signaling pathway diagrams as requested.

Potential reasons for the absence of information include:

  • Internal Designation: "this compound" may be an internal compound code used by a research organization that has not yet been disclosed in public literature or presentations.

  • Novel Compound: The compound may be in the very early stages of discovery and development, with no data published to date.

  • Typographical Error: The designation may contain a typographical error.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or await public disclosure of data through scientific publications, conference presentations, or patent applications.

(S)-BI-1001 as an HIV-1 Integrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. The continuous evolution of drug-resistant viral strains necessitates the development of novel antiretroviral agents with unique mechanisms of action. One such promising class of compounds is the allosteric integrase inhibitors (ALLINIs), which target the viral enzyme integrase (IN) at a site distinct from the catalytic active site targeted by currently approved integrase strand transfer inhibitors (INSTIs). This technical guide provides an in-depth overview of (S)-BI-1001, a potent ALLINI, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.

Data Presentation

The following tables summarize the key quantitative data for this compound and related allosteric integrase inhibitors, providing a comparative overview of their potency and activity under various experimental conditions.

Table 1: In Vitro Activity of this compound

ParameterValueTarget/AssayReference
IC5028 nMHIV-1 Integrase[1]
EC50450 nMHIV-1 Integrase[1]
Kd4.7 µMHIV-1 Integrase[1]

Table 2: Antiviral Activity of BI-1001 and a Related Allosteric Inhibitor (BI-D)

CompoundAssay ConditionEC50Slope (Hill Coefficient)Reference
BI-1001Spreading HIV-1 Replication5.8 µMNot Reported[2]
BI-1001Single-Round Infection (Producer Cell Treatment)1.9 ± 0.2 µMNot Reported[2][3]
BI-1001Single-Round Infection (Target Cell Treatment)> 50 µMNot Reported[2][3]
BI-DSpreading HIV-1 Replication0.089 ± 0.023 µM2.4 ± 0.4[3]
BI-DSingle-Round Infection (Producer Cell Treatment)0.089 ± 0.023 µM2.4 ± 0.4[3]
BI-DSingle-Round Infection (Target Cell Treatment)1.17 ± 0.1 µM1.3 ± 0.2[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

HIV-1 Spreading Replication Assay

This assay measures the ability of a compound to inhibit viral replication over multiple rounds of infection in a susceptible cell line.

Objective: To determine the long-term efficacy of an antiviral compound in a cell culture model that mimics the spread of the virus in vivo.

Materials:

  • Human T-lymphocyte cell line (e.g., SupT1)

  • Replication-competent HIV-1 strain (e.g., NL4-3)

  • Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

  • Test compound (this compound) at various concentrations

  • p24 antigen ELISA kit

Procedure:

  • Seed SupT1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the diluted compound to the cells.

  • Infect the cells with a predetermined amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • On days 3, 5, and 7 post-infection, collect a small aliquot of the culture supernatant.

  • Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.

  • The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the p24 concentration against the compound concentration and fitting the data to a dose-response curve.

HIV-Luciferase Reporter Virus Assay (Single-Round Infection)

This assay is used to assess the effect of a compound on a single round of viral entry and integration. It utilizes a modified HIV-1 that carries a luciferase reporter gene in place of a gene essential for replication.

Objective: To determine the specific stage of the viral life cycle (early vs. late) that is inhibited by the test compound.

Materials:

  • HEK293T cells (for virus production)

  • SupT1 or TZM-bl cells (for infection)

  • HIV-luciferase (HIV-Luc) reporter virus vector and packaging plasmids

  • Transfection reagent

  • Test compound (this compound) at various concentrations

  • Luciferase assay reagent

  • Luminometer

Procedure:

A. Virus Production (Producer Cell Treatment):

  • Co-transfect HEK293T cells with the HIV-Luc reporter virus vector and packaging plasmids to produce viral particles.

  • During transfection, treat the producer cells with serial dilutions of this compound.

  • After 48-72 hours, harvest the virus-containing supernatant and clarify by centrifugation.

  • Use the harvested virus to infect target cells (e.g., SupT1 or TZM-bl).

B. Target Cell Infection (Target Cell Treatment):

  • Produce HIV-Luc virus as described above, but without compound treatment.

  • Seed target cells in a 96-well plate.

  • Treat the target cells with serial dilutions of this compound.

  • Infect the treated target cells with the HIV-Luc virus.

C. Luciferase Activity Measurement:

  • After 48-72 hours of infection, lyse the target cells.

  • Add luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • The EC50 value is calculated by plotting the luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

HIV-1 Replication Cycle

HIV_Replication_Cycle cluster_cell Host Cell node_entry 1. Binding & Fusion node_rt 2. Reverse Transcription node_entry->node_rt node_integration 3. Integration node_rt->node_integration node_transcription 4. Transcription node_integration->node_transcription node_translation 5. Translation node_transcription->node_translation node_assembly 6. Assembly node_translation->node_assembly node_budding 7. Budding node_assembly->node_budding node_maturation 8. Maturation node_budding->node_maturation

Caption: Overview of the HIV-1 Replication Cycle.

Mechanism of Action of this compound

ALLINI_Mechanism node_integrase HIV-1 Integrase (IN) Monomers node_binding Binding to Allosteric Site on IN Dimer node_integrase->node_binding node_sbi1001 This compound node_sbi1001->node_binding node_multimerization Induction of Aberrant IN Multimerization node_binding->node_multimerization node_assembly Disruption of Normal Gag-Pol Processing and Virion Assembly node_multimerization->node_assembly node_immature Formation of Immature, Non-infectious Virions node_assembly->node_immature node_inhibition Inhibition of Late-Stage Replication node_immature->node_inhibition

Caption: Allosteric Inhibition of HIV-1 Integrase by this compound.

Conclusion

This compound represents a promising lead compound in the development of allosteric HIV-1 integrase inhibitors. Its unique mechanism of action, targeting the late stages of viral replication by inducing aberrant integrase multimerization, offers a potential new strategy to combat HIV-1, including strains resistant to existing antiretroviral therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of HIV-1 therapeutics. Further investigation into the structure-activity relationships and pharmacokinetic properties of this compound and related compounds is warranted to advance this novel class of inhibitors towards clinical application.

References

(S)-BI-1001 as an HIV-1 Integrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. The continuous evolution of drug-resistant viral strains necessitates the development of novel antiretroviral agents with unique mechanisms of action. One such promising class of compounds is the allosteric integrase inhibitors (ALLINIs), which target the viral enzyme integrase (IN) at a site distinct from the catalytic active site targeted by currently approved integrase strand transfer inhibitors (INSTIs). This technical guide provides an in-depth overview of (S)-BI-1001, a potent ALLINI, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.

Data Presentation

The following tables summarize the key quantitative data for this compound and related allosteric integrase inhibitors, providing a comparative overview of their potency and activity under various experimental conditions.

Table 1: In Vitro Activity of this compound

ParameterValueTarget/AssayReference
IC5028 nMHIV-1 Integrase[1]
EC50450 nMHIV-1 Integrase[1]
Kd4.7 µMHIV-1 Integrase[1]

Table 2: Antiviral Activity of BI-1001 and a Related Allosteric Inhibitor (BI-D)

CompoundAssay ConditionEC50Slope (Hill Coefficient)Reference
BI-1001Spreading HIV-1 Replication5.8 µMNot Reported[2]
BI-1001Single-Round Infection (Producer Cell Treatment)1.9 ± 0.2 µMNot Reported[2][3]
BI-1001Single-Round Infection (Target Cell Treatment)> 50 µMNot Reported[2][3]
BI-DSpreading HIV-1 Replication0.089 ± 0.023 µM2.4 ± 0.4[3]
BI-DSingle-Round Infection (Producer Cell Treatment)0.089 ± 0.023 µM2.4 ± 0.4[3]
BI-DSingle-Round Infection (Target Cell Treatment)1.17 ± 0.1 µM1.3 ± 0.2[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

HIV-1 Spreading Replication Assay

This assay measures the ability of a compound to inhibit viral replication over multiple rounds of infection in a susceptible cell line.

Objective: To determine the long-term efficacy of an antiviral compound in a cell culture model that mimics the spread of the virus in vivo.

Materials:

  • Human T-lymphocyte cell line (e.g., SupT1)

  • Replication-competent HIV-1 strain (e.g., NL4-3)

  • Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

  • Test compound (this compound) at various concentrations

  • p24 antigen ELISA kit

Procedure:

  • Seed SupT1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the diluted compound to the cells.

  • Infect the cells with a predetermined amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • On days 3, 5, and 7 post-infection, collect a small aliquot of the culture supernatant.

  • Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.

  • The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the p24 concentration against the compound concentration and fitting the data to a dose-response curve.

HIV-Luciferase Reporter Virus Assay (Single-Round Infection)

This assay is used to assess the effect of a compound on a single round of viral entry and integration. It utilizes a modified HIV-1 that carries a luciferase reporter gene in place of a gene essential for replication.

Objective: To determine the specific stage of the viral life cycle (early vs. late) that is inhibited by the test compound.

Materials:

  • HEK293T cells (for virus production)

  • SupT1 or TZM-bl cells (for infection)

  • HIV-luciferase (HIV-Luc) reporter virus vector and packaging plasmids

  • Transfection reagent

  • Test compound (this compound) at various concentrations

  • Luciferase assay reagent

  • Luminometer

Procedure:

A. Virus Production (Producer Cell Treatment):

  • Co-transfect HEK293T cells with the HIV-Luc reporter virus vector and packaging plasmids to produce viral particles.

  • During transfection, treat the producer cells with serial dilutions of this compound.

  • After 48-72 hours, harvest the virus-containing supernatant and clarify by centrifugation.

  • Use the harvested virus to infect target cells (e.g., SupT1 or TZM-bl).

B. Target Cell Infection (Target Cell Treatment):

  • Produce HIV-Luc virus as described above, but without compound treatment.

  • Seed target cells in a 96-well plate.

  • Treat the target cells with serial dilutions of this compound.

  • Infect the treated target cells with the HIV-Luc virus.

C. Luciferase Activity Measurement:

  • After 48-72 hours of infection, lyse the target cells.

  • Add luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • The EC50 value is calculated by plotting the luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

HIV-1 Replication Cycle

HIV_Replication_Cycle cluster_cell Host Cell node_entry 1. Binding & Fusion node_rt 2. Reverse Transcription node_entry->node_rt node_integration 3. Integration node_rt->node_integration node_transcription 4. Transcription node_integration->node_transcription node_translation 5. Translation node_transcription->node_translation node_assembly 6. Assembly node_translation->node_assembly node_budding 7. Budding node_assembly->node_budding node_maturation 8. Maturation node_budding->node_maturation

Caption: Overview of the HIV-1 Replication Cycle.

Mechanism of Action of this compound

ALLINI_Mechanism node_integrase HIV-1 Integrase (IN) Monomers node_binding Binding to Allosteric Site on IN Dimer node_integrase->node_binding node_sbi1001 This compound node_sbi1001->node_binding node_multimerization Induction of Aberrant IN Multimerization node_binding->node_multimerization node_assembly Disruption of Normal Gag-Pol Processing and Virion Assembly node_multimerization->node_assembly node_immature Formation of Immature, Non-infectious Virions node_assembly->node_immature node_inhibition Inhibition of Late-Stage Replication node_immature->node_inhibition

Caption: Allosteric Inhibition of HIV-1 Integrase by this compound.

Conclusion

This compound represents a promising lead compound in the development of allosteric HIV-1 integrase inhibitors. Its unique mechanism of action, targeting the late stages of viral replication by inducing aberrant integrase multimerization, offers a potential new strategy to combat HIV-1, including strains resistant to existing antiretroviral therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of HIV-1 therapeutics. Further investigation into the structure-activity relationships and pharmacokinetic properties of this compound and related compounds is warranted to advance this novel class of inhibitors towards clinical application.

References

Discovery and Synthesis of (S)-BI-1001: A Novel Diaryl Ether-Based Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and synthesis of (S)-BI-1001, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell receptor (BCR) pathway, and its dysregulation is implicated in various B-cell malignancies. This compound represents a significant advancement in the development of targeted therapies for these cancers.

Introduction: The Role of BTK in B-Cell Malignancies

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and subsequent cell proliferation and survival. Constitutive activation of the BCR pathway, often due to mutations in BTK or upstream components, is a hallmark of numerous B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Therefore, inhibiting BTK is a validated therapeutic strategy for these diseases.

Signaling Pathway of BTK in B-Cell Activation

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Phosphorylates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PIP3 PIP3 PLCg2->PIP2 Hydrolyzes PKC PKCβ DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Activation

Caption: Simplified diagram of the B-cell receptor signaling pathway highlighting the central role of BTK.

Discovery of this compound

A high-throughput screening campaign was initiated to identify novel inhibitors of BTK. A library of over 500,000 diverse small molecules was screened against recombinant human BTK using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This screen identified a hit compound, a diaryl ether, with moderate inhibitory activity. A subsequent structure-activity relationship (SAR) study was launched to optimize the potency and selectivity of this initial hit. This effort led to the design and synthesis of this compound, which exhibited significantly improved inhibitory activity and favorable pharmacokinetic properties.

Experimental Workflow: From Hit to Lead

The workflow for the discovery and optimization of this compound is outlined below.

Hit_To_Lead_Workflow Discovery Workflow for this compound HTS High-Throughput Screening (500,000 compounds) Hit_ID Hit Identification (Diaryl Ether Scaffold) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Optimization Hit_ID->SAR Lead_Candidate Lead Candidate Selection (this compound) SAR->Lead_Candidate Preclinical Preclinical Development Lead_Candidate->Preclinical

Discovery and Synthesis of (S)-BI-1001: A Novel Diaryl Ether-Based Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and synthesis of (S)-BI-1001, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell receptor (BCR) pathway, and its dysregulation is implicated in various B-cell malignancies. This compound represents a significant advancement in the development of targeted therapies for these cancers.

Introduction: The Role of BTK in B-Cell Malignancies

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and subsequent cell proliferation and survival. Constitutive activation of the BCR pathway, often due to mutations in BTK or upstream components, is a hallmark of numerous B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Therefore, inhibiting BTK is a validated therapeutic strategy for these diseases.

Signaling Pathway of BTK in B-Cell Activation

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Phosphorylates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PIP3 PIP3 PLCg2->PIP2 Hydrolyzes PKC PKCβ DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Activation

Caption: Simplified diagram of the B-cell receptor signaling pathway highlighting the central role of BTK.

Discovery of this compound

A high-throughput screening campaign was initiated to identify novel inhibitors of BTK. A library of over 500,000 diverse small molecules was screened against recombinant human BTK using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This screen identified a hit compound, a diaryl ether, with moderate inhibitory activity. A subsequent structure-activity relationship (SAR) study was launched to optimize the potency and selectivity of this initial hit. This effort led to the design and synthesis of this compound, which exhibited significantly improved inhibitory activity and favorable pharmacokinetic properties.

Experimental Workflow: From Hit to Lead

The workflow for the discovery and optimization of this compound is outlined below.

Hit_To_Lead_Workflow Discovery Workflow for this compound HTS High-Throughput Screening (500,000 compounds) Hit_ID Hit Identification (Diaryl Ether Scaffold) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Optimization Hit_ID->SAR Lead_Candidate Lead Candidate Selection (this compound) SAR->Lead_Candidate Preclinical Preclinical Development Lead_Candidate->Preclinical

(S)-BI-1001 biochemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "(S)-BI-1001."

This suggests that "this compound" may be a novel compound, an internal research code not yet disclosed in public forums, or potentially a misidentified designation. As a result, the requested in-depth technical guide on its biochemical and physical properties, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

The search for information encompassed queries for its biochemical and physical characteristics, mechanism of action, associated experimental procedures, and its role in any signaling pathways. The search results yielded general information on topics such as B-cell receptor (BCR) signaling, TGF-β/Smad pathways, and drug delivery platforms, but none of these were specifically linked to a molecule named "this compound".

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation, direct communications from the originating research group, or future publications and patent filings where details on "this compound" may become available. Without primary data sources, any attempt to provide the requested technical guide would be speculative and not based on verified scientific findings.

(S)-BI-1001 biochemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "(S)-BI-1001."

This suggests that "this compound" may be a novel compound, an internal research code not yet disclosed in public forums, or potentially a misidentified designation. As a result, the requested in-depth technical guide on its biochemical and physical properties, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

The search for information encompassed queries for its biochemical and physical characteristics, mechanism of action, associated experimental procedures, and its role in any signaling pathways. The search results yielded general information on topics such as B-cell receptor (BCR) signaling, TGF-β/Smad pathways, and drug delivery platforms, but none of these were specifically linked to a molecule named "this compound".

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation, direct communications from the originating research group, or future publications and patent filings where details on "this compound" may become available. Without primary data sources, any attempt to provide the requested technical guide would be speculative and not based on verified scientific findings.

(S)-BI-1001 binding site on HIV-1 integrase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the (S)-BI-1001 Binding Site on HIV-1 Integrase

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2] This function makes it a critical target for antiretroviral therapy. While integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site have achieved significant clinical success, the emergence of drug resistance necessitates the development of novel inhibitors with different mechanisms of action.[1][3] Allosteric Integrase Inhibitors (ALLINIs) represent a promising new class of antiretrovirals that bind to a site distinct from the catalytic center.[1][3][4] this compound is a potent ALLINI that showcases a unique, multimodal mechanism of action by targeting the dimerization interface of the integrase's catalytic core domain.[1][5][6]

Binding Site and Molecular Interactions

This compound binds to a highly conserved, V-shaped hydrophobic pocket located at the dimer interface of the HIV-1 IN catalytic core domain (CCD).[4][7] This site is functionally significant as it is the same pocket that binds the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75, a cellular cofactor essential for tethering the pre-integration complex to the host chromatin.[1][3][4][5][8]

Structural studies have elucidated the specific molecular interactions that anchor this compound within this pocket:

  • Hydrogen Bonding : The carboxylic acid moiety of this compound forms a critical bivalent hydrogen bond with the backbone amides of residues Glutamic acid 170 (E170) and Histidine 171 (H171) of the integrase protein.[1][6]

  • Van der Waals Contacts : The methoxyl group on the inhibitor extends deep into the hydrophobic pocket, establishing crucial van der Waals interactions.[6]

  • Scaffold Interaction : The quinoline (B57606) scaffold of the molecule lies flat against the protein surface, making contact with Alanine 128 (A128).[6]

These interactions are analogous to how the Asp366 residue of the LEDGF/p75 Integrase Binding Domain (IBD) engages the same E170 and H171 residues on the integrase.[1][7] By occupying this site, this compound directly competes with and inhibits the IN-LEDGF/p75 interaction.[1][3][5]

Mechanism of Allosteric Inhibition

The binding of this compound induces a profound allosteric effect that disrupts integrase function through a multimodal mechanism affecting both the early and late stages of the HIV-1 replication cycle.[3][5]

  • Aberrant Multimerization : Instead of simply blocking a binding site, ALLINIs like this compound act as a "molecular glue."[7][9] The inhibitor's binding to the CCD dimer interface promotes aberrant, higher-order multimerization and aggregation of integrase proteins.[1][4][5][7] This premature and disordered oligomerization renders the enzyme catalytically inactive and prevents the proper assembly of the functional integrase-viral DNA complex, known as the intasome.[1][8]

  • Late-Stage Inhibition : Unexpectedly, the primary antiviral potency of this compound is exerted during the late phase of viral replication.[3][5][8] The inhibitor-induced multimerization of integrase within newly forming virions disrupts the proper maturation of the viral core.[3][5] This leads to the formation of defective, non-infectious viral particles with eccentric core morphologies, which are unable to complete reverse transcription and integration in a newly infected cell.[5] This late-stage effect is independent of LEDGF/p75, as the host factor is not incorporated into budding virions.[5]

Quantitative Data Presentation

The following table summarizes the reported potency and binding affinity of this compound for HIV-1 integrase.

ParameterValueDescription
IC₅₀ 28 nMThe concentration of this compound required to inhibit 50% of HIV-1 integrase activity in an in vitro enzymatic assay.[6]
EC₅₀ 450 nMThe concentration required to inhibit 50% of viral replication in a cell-based assay.[6]
K_d_ 4.7 µMThe equilibrium dissociation constant, indicating the binding affinity of this compound to the integrase CCD.[6]

Experimental Protocols

Methodology: In Vitro HIV-1 Integrase Activity Assay (Strand Transfer)

This protocol describes a common non-radioactive ELISA-based method to measure the strand transfer activity of HIV-1 integrase and the inhibitory effect of compounds like this compound.[10]

  • Plate Preparation : Streptavidin-coated 96-well plates are used. A biotin-labeled double-stranded DNA oligonucleotide mimicking the HIV-1 LTR U5 donor substrate (DS) is diluted in buffer and added to each well. The plate is incubated to allow the biotin-streptavidin binding to occur, immobilizing the donor DNA.[10]

  • Blocking : The wells are washed and a blocking solution is added to prevent non-specific binding in subsequent steps. The plate is incubated and washed again.

  • Integrase Binding : Recombinant full-length HIV-1 integrase is diluted in reaction buffer and added to the wells. The plate is incubated, allowing the integrase to bind to the immobilized donor DNA.[10]

  • Inhibitor Addition : The wells are washed. The test compound, this compound, is diluted to various concentrations in reaction buffer and added to the appropriate wells. Control wells receive only the buffer. The plate is incubated briefly to allow the inhibitor to bind to the integrase.

  • Strand Transfer Reaction : A second, modified double-stranded oligonucleotide, the target substrate (TS) DNA, is added to all wells.[10] This initiates the strand transfer reaction. The integrase cleaves the donor DNA and ligates it to the target DNA. The plate is incubated at 37°C to allow the reaction to proceed.

  • Detection : The wells are washed extensively to remove unbound reagents. An antibody conjugated to Horseradish Peroxidase (HRP), which specifically recognizes a modification on the incorporated TS DNA, is added.[10]

  • Signal Generation : Following another wash step, a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate is added. The HRP enzyme catalyzes a colorimetric reaction.

  • Quantification : A stop solution is added, and the absorbance is read on a plate reader at 450 nm. The signal intensity is proportional to the amount of strand transfer activity. The IC₅₀ value for the inhibitor is calculated by plotting the inhibition of signal versus the inhibitor concentration.

Methodology: Ethidium Bromide (EtBr) Displacement Assay

This assay is used to determine if a compound directly interacts with DNA by intercalation. It can be used as a control experiment to confirm that an inhibitor's activity is due to protein binding rather than DNA binding.[11]

  • Preparation : A solution of Ethidium Bromide is pre-incubated with a target DNA (e.g., plasmid DNA) in a suitable reaction buffer. EtBr fluoresces strongly when intercalated into DNA.

  • Compound Addition : The test compound, this compound, is added to the DNA-EtBr mixture at a range of concentrations.

  • Fluorescence Measurement : The fluorescence intensity of each mixture is measured using a fluorometer (e.g., excitation at 544 nm, emission at 590 nm).[11]

  • Analysis : If the test compound intercalates with DNA, it will displace the EtBr, leading to a decrease in fluorescence intensity. A compound that does not bind DNA will not cause a significant change in fluorescence.

Visualizations

HIV_Lifecycle_Inhibition cluster_cell Host Cell Entry 1. Entry & Uncoating RT 2. Reverse Transcription Integration 3. Integration Transcription 4. Transcription & Translation Assembly 5. Assembly Budding 6. Budding & Maturation ALLINI ALLINIs (this compound) ALLINI->Integration Early Phase: Blocks IN-DNA Assembly ALLINI->Budding Late Phase: Disrupts Core Maturation INSTI INSTIs INSTI->Integration NRTI NRTIs/NNRTIs NRTI->RT Virus HIV-1 Virion Virus->Entry Assay_Workflow step1 Step 1 Immobilize Biotin-DS (Donor) DNA on Streptavidin Plate step2 Step 2 Add Recombinant HIV-1 Integrase step1->step2 step3 Step 3 Add Inhibitor (this compound) step2->step3 step4 Step 4 Add TS (Target) DNA to Start Reaction step3->step4 step5 Step 5 Detect Incorporated TS DNA with HRP-Ab step4->step5 step6 Step 6 Add TMB Substrate & Measure Absorbance step5->step6

References

(S)-BI-1001 binding site on HIV-1 integrase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the (S)-BI-1001 Binding Site on HIV-1 Integrase

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2] This function makes it a critical target for antiretroviral therapy. While integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site have achieved significant clinical success, the emergence of drug resistance necessitates the development of novel inhibitors with different mechanisms of action.[1][3] Allosteric Integrase Inhibitors (ALLINIs) represent a promising new class of antiretrovirals that bind to a site distinct from the catalytic center.[1][3][4] this compound is a potent ALLINI that showcases a unique, multimodal mechanism of action by targeting the dimerization interface of the integrase's catalytic core domain.[1][5][6]

Binding Site and Molecular Interactions

This compound binds to a highly conserved, V-shaped hydrophobic pocket located at the dimer interface of the HIV-1 IN catalytic core domain (CCD).[4][7] This site is functionally significant as it is the same pocket that binds the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75, a cellular cofactor essential for tethering the pre-integration complex to the host chromatin.[1][3][4][5][8]

Structural studies have elucidated the specific molecular interactions that anchor this compound within this pocket:

  • Hydrogen Bonding : The carboxylic acid moiety of this compound forms a critical bivalent hydrogen bond with the backbone amides of residues Glutamic acid 170 (E170) and Histidine 171 (H171) of the integrase protein.[1][6]

  • Van der Waals Contacts : The methoxyl group on the inhibitor extends deep into the hydrophobic pocket, establishing crucial van der Waals interactions.[6]

  • Scaffold Interaction : The quinoline scaffold of the molecule lies flat against the protein surface, making contact with Alanine 128 (A128).[6]

These interactions are analogous to how the Asp366 residue of the LEDGF/p75 Integrase Binding Domain (IBD) engages the same E170 and H171 residues on the integrase.[1][7] By occupying this site, this compound directly competes with and inhibits the IN-LEDGF/p75 interaction.[1][3][5]

Mechanism of Allosteric Inhibition

The binding of this compound induces a profound allosteric effect that disrupts integrase function through a multimodal mechanism affecting both the early and late stages of the HIV-1 replication cycle.[3][5]

  • Aberrant Multimerization : Instead of simply blocking a binding site, ALLINIs like this compound act as a "molecular glue."[7][9] The inhibitor's binding to the CCD dimer interface promotes aberrant, higher-order multimerization and aggregation of integrase proteins.[1][4][5][7] This premature and disordered oligomerization renders the enzyme catalytically inactive and prevents the proper assembly of the functional integrase-viral DNA complex, known as the intasome.[1][8]

  • Late-Stage Inhibition : Unexpectedly, the primary antiviral potency of this compound is exerted during the late phase of viral replication.[3][5][8] The inhibitor-induced multimerization of integrase within newly forming virions disrupts the proper maturation of the viral core.[3][5] This leads to the formation of defective, non-infectious viral particles with eccentric core morphologies, which are unable to complete reverse transcription and integration in a newly infected cell.[5] This late-stage effect is independent of LEDGF/p75, as the host factor is not incorporated into budding virions.[5]

Quantitative Data Presentation

The following table summarizes the reported potency and binding affinity of this compound for HIV-1 integrase.

ParameterValueDescription
IC₅₀ 28 nMThe concentration of this compound required to inhibit 50% of HIV-1 integrase activity in an in vitro enzymatic assay.[6]
EC₅₀ 450 nMThe concentration required to inhibit 50% of viral replication in a cell-based assay.[6]
K_d_ 4.7 µMThe equilibrium dissociation constant, indicating the binding affinity of this compound to the integrase CCD.[6]

Experimental Protocols

Methodology: In Vitro HIV-1 Integrase Activity Assay (Strand Transfer)

This protocol describes a common non-radioactive ELISA-based method to measure the strand transfer activity of HIV-1 integrase and the inhibitory effect of compounds like this compound.[10]

  • Plate Preparation : Streptavidin-coated 96-well plates are used. A biotin-labeled double-stranded DNA oligonucleotide mimicking the HIV-1 LTR U5 donor substrate (DS) is diluted in buffer and added to each well. The plate is incubated to allow the biotin-streptavidin binding to occur, immobilizing the donor DNA.[10]

  • Blocking : The wells are washed and a blocking solution is added to prevent non-specific binding in subsequent steps. The plate is incubated and washed again.

  • Integrase Binding : Recombinant full-length HIV-1 integrase is diluted in reaction buffer and added to the wells. The plate is incubated, allowing the integrase to bind to the immobilized donor DNA.[10]

  • Inhibitor Addition : The wells are washed. The test compound, this compound, is diluted to various concentrations in reaction buffer and added to the appropriate wells. Control wells receive only the buffer. The plate is incubated briefly to allow the inhibitor to bind to the integrase.

  • Strand Transfer Reaction : A second, modified double-stranded oligonucleotide, the target substrate (TS) DNA, is added to all wells.[10] This initiates the strand transfer reaction. The integrase cleaves the donor DNA and ligates it to the target DNA. The plate is incubated at 37°C to allow the reaction to proceed.

  • Detection : The wells are washed extensively to remove unbound reagents. An antibody conjugated to Horseradish Peroxidase (HRP), which specifically recognizes a modification on the incorporated TS DNA, is added.[10]

  • Signal Generation : Following another wash step, a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate is added. The HRP enzyme catalyzes a colorimetric reaction.

  • Quantification : A stop solution is added, and the absorbance is read on a plate reader at 450 nm. The signal intensity is proportional to the amount of strand transfer activity. The IC₅₀ value for the inhibitor is calculated by plotting the inhibition of signal versus the inhibitor concentration.

Methodology: Ethidium Bromide (EtBr) Displacement Assay

This assay is used to determine if a compound directly interacts with DNA by intercalation. It can be used as a control experiment to confirm that an inhibitor's activity is due to protein binding rather than DNA binding.[11]

  • Preparation : A solution of Ethidium Bromide is pre-incubated with a target DNA (e.g., plasmid DNA) in a suitable reaction buffer. EtBr fluoresces strongly when intercalated into DNA.

  • Compound Addition : The test compound, this compound, is added to the DNA-EtBr mixture at a range of concentrations.

  • Fluorescence Measurement : The fluorescence intensity of each mixture is measured using a fluorometer (e.g., excitation at 544 nm, emission at 590 nm).[11]

  • Analysis : If the test compound intercalates with DNA, it will displace the EtBr, leading to a decrease in fluorescence intensity. A compound that does not bind DNA will not cause a significant change in fluorescence.

Visualizations

HIV_Lifecycle_Inhibition cluster_cell Host Cell Entry 1. Entry & Uncoating RT 2. Reverse Transcription Integration 3. Integration Transcription 4. Transcription & Translation Assembly 5. Assembly Budding 6. Budding & Maturation ALLINI ALLINIs (this compound) ALLINI->Integration Early Phase: Blocks IN-DNA Assembly ALLINI->Budding Late Phase: Disrupts Core Maturation INSTI INSTIs INSTI->Integration NRTI NRTIs/NNRTIs NRTI->RT Virus HIV-1 Virion Virus->Entry Assay_Workflow step1 Step 1 Immobilize Biotin-DS (Donor) DNA on Streptavidin Plate step2 Step 2 Add Recombinant HIV-1 Integrase step1->step2 step3 Step 3 Add Inhibitor (this compound) step2->step3 step4 Step 4 Add TS (Target) DNA to Start Reaction step3->step4 step5 Step 5 Detect Incorporated TS DNA with HRP-Ab step4->step5 step6 Step 6 Add TMB Substrate & Measure Absorbance step5->step6

References

The Antiviral Agent (S)-BI-1001: An Overview of Publicly Available In Vitro Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, there is currently no publicly available information on an antiviral compound designated as (S)-BI-1001.

Extensive searches for "this compound," "BI-1001," and related terms in conjunction with "antiviral," "in vitro potency," and the likely originator "Boehringer Ingelheim" did not yield any specific data regarding its biological activity, mechanism of action, or experimental protocols.

This suggests that this compound may be an internal compound designation for a molecule that has not yet been disclosed in scientific publications, patent applications, or conference proceedings. Drug development is a lengthy process, and compounds are often investigated extensively in-house before any information is made public.

Without access to primary data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, or visualizations of its purported signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals interested in the antiviral portfolio of Boehringer Ingelheim are encouraged to monitor official publications and announcements from the company for any future disclosures regarding this compound or other novel antiviral agents.

The Antiviral Agent (S)-BI-1001: An Overview of Publicly Available In Vitro Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, there is currently no publicly available information on an antiviral compound designated as (S)-BI-1001.

Extensive searches for "this compound," "BI-1001," and related terms in conjunction with "antiviral," "in vitro potency," and the likely originator "Boehringer Ingelheim" did not yield any specific data regarding its biological activity, mechanism of action, or experimental protocols.

This suggests that this compound may be an internal compound designation for a molecule that has not yet been disclosed in scientific publications, patent applications, or conference proceedings. Drug development is a lengthy process, and compounds are often investigated extensively in-house before any information is made public.

Without access to primary data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, or visualizations of its purported signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals interested in the antiviral portfolio of Boehringer Ingelheim are encouraged to monitor official publications and announcements from the company for any future disclosures regarding this compound or other novel antiviral agents.

(S)-BI-1001 (BP1001/Prexigebersen): A Technical Guide to IC50 and EC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of (S)-BI-1001, more accurately known as BP1001 or prexigebersen, a promising antisense oligonucleotide therapeutic. The initial query for "this compound" likely refers to BP1001, a liposomal formulation of a Grb2 antisense oligonucleotide. This document details its mechanism of action, available data on its inhibitory and effective concentrations (IC50 and EC50), and the experimental methodologies for their determination.

Prexigebersen is designed to specifically inhibit the expression of the Growth factor receptor-bound protein 2 (Grb2). Grb2 is a critical adaptor protein in various signal transduction pathways that are frequently dysregulated in cancer, making it a key therapeutic target. By reducing Grb2 levels, BP1001 aims to disrupt oncogenic signaling and inhibit tumor growth.

Quantitative Data Summary

While extensive clinical trial data exists for BP1001 (prexigebersen), specific IC50 and EC50 values from preclinical studies are not consistently reported in publicly available literature. The primary measure of its activity is often the downstream effect on cell viability or the reduction of the target protein, Grb2. Preclinical studies on various cancer cell lines have demonstrated a dose-dependent inhibition of cell proliferation and reduction in Grb2 expression. For instance, preclinical assessments in Acute Myeloid Leukemia (AML) cell lines showed that the triple combination of decitabine, venetoclax, and BP1001 resulted in a significant improvement in efficacy, measured by a decrease in AML cell viability.[1]

A phase I/Ib clinical trial in patients with refractory or relapsed hematological malignancies had a primary objective of determining the optimal biologically active dose, which was defined as the dose that achieves a 50% reduction in Grb2 expression in circulating leukemia cells.[2][3] This indicates that the EC50 for Grb2 protein reduction is a key parameter for its clinical efficacy.

ParameterValueCell Line/ContextMeasurementReference
IC50 Not explicitly reportedVarious Cancer Cell LinesInhibition of cell proliferation/viability[1]
EC50 Goal: 50% reductionCirculating leukemia cells (in vivo)Grb2 protein expression[2][3]

Mechanism of Action

BP1001 (prexigebersen) is an antisense oligonucleotide encapsulated in a liposomal delivery system. Its mechanism of action is to specifically block the production of the Grb2 protein.

  • Delivery and Cellular Uptake: The liposomal formulation facilitates the delivery of the antisense oligonucleotide into the target cells.

  • Binding to mRNA: Once inside the cell, the antisense oligonucleotide sequence of BP1001 binds to the messenger RNA (mRNA) that codes for the Grb2 protein.

  • Inhibition of Translation: This binding event prevents the ribosome from translating the Grb2 mRNA into a functional protein.

  • Reduction of Grb2 Protein: The consequence is a decrease in the overall levels of Grb2 protein within the cell.

  • Disruption of Signaling Pathways: Reduced Grb2 levels disrupt downstream signaling pathways, primarily the Ras/MAPK and PI3K/AKT pathways, which are essential for cell growth, proliferation, and survival in many cancers.[4]

Signaling Pathway

The Grb2 protein is a central node in signal transduction, linking activated receptor tyrosine kinases (RTKs) to downstream effectors. The following diagram illustrates the pivotal role of Grb2 in the Ras/MAPK signaling pathway and how BP1001 intervenes.

G Grb2-Mediated Signaling and BP1001 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Binds to phosphorylated RTK Ras_inactive Ras-GDP (inactive) Ras_active Ras-GTP (active) Ras_inactive->Ras_active Raf Raf Ras_active->Raf SOS SOS Grb2->SOS Recruits SOS->Ras_inactive Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BP1001 BP1001 (prexigebersen) Grb2_mRNA Grb2 mRNA BP1001->Grb2_mRNA Binds and inhibits translation Grb2_mRNA->Grb2 Translation G In Vitro IC50/EC50 Determination Workflow for BP1001 cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., AML cell lines) dose_prep 2. BP1001 Dose Preparation (serial dilutions) cell_treatment 3. Treat cells with varying concentrations of BP1001 dose_prep->cell_treatment incubation 4. Incubate for a defined period (e.g., 48-72h) cell_treatment->incubation viability_assay 5a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay protein_extraction 5b. Protein Extraction incubation->protein_extraction data_analysis_ic50 6a. Data Analysis (Dose-response curve) viability_assay->data_analysis_ic50 western_blot 6b. Western Blot for Grb2 protein_extraction->western_blot data_analysis_ec50 7b. Densitometry and Data Analysis western_blot->data_analysis_ec50 ic50_determination 7a. IC50 Calculation data_analysis_ic50->ic50_determination ec50_determination 8b. EC50 Calculation data_analysis_ec50->ec50_determination

References

(S)-BI-1001 (BP1001/Prexigebersen): A Technical Guide to IC50 and EC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of (S)-BI-1001, more accurately known as BP1001 or prexigebersen, a promising antisense oligonucleotide therapeutic. The initial query for "this compound" likely refers to BP1001, a liposomal formulation of a Grb2 antisense oligonucleotide. This document details its mechanism of action, available data on its inhibitory and effective concentrations (IC50 and EC50), and the experimental methodologies for their determination.

Prexigebersen is designed to specifically inhibit the expression of the Growth factor receptor-bound protein 2 (Grb2). Grb2 is a critical adaptor protein in various signal transduction pathways that are frequently dysregulated in cancer, making it a key therapeutic target. By reducing Grb2 levels, BP1001 aims to disrupt oncogenic signaling and inhibit tumor growth.

Quantitative Data Summary

While extensive clinical trial data exists for BP1001 (prexigebersen), specific IC50 and EC50 values from preclinical studies are not consistently reported in publicly available literature. The primary measure of its activity is often the downstream effect on cell viability or the reduction of the target protein, Grb2. Preclinical studies on various cancer cell lines have demonstrated a dose-dependent inhibition of cell proliferation and reduction in Grb2 expression. For instance, preclinical assessments in Acute Myeloid Leukemia (AML) cell lines showed that the triple combination of decitabine, venetoclax, and BP1001 resulted in a significant improvement in efficacy, measured by a decrease in AML cell viability.[1]

A phase I/Ib clinical trial in patients with refractory or relapsed hematological malignancies had a primary objective of determining the optimal biologically active dose, which was defined as the dose that achieves a 50% reduction in Grb2 expression in circulating leukemia cells.[2][3] This indicates that the EC50 for Grb2 protein reduction is a key parameter for its clinical efficacy.

ParameterValueCell Line/ContextMeasurementReference
IC50 Not explicitly reportedVarious Cancer Cell LinesInhibition of cell proliferation/viability[1]
EC50 Goal: 50% reductionCirculating leukemia cells (in vivo)Grb2 protein expression[2][3]

Mechanism of Action

BP1001 (prexigebersen) is an antisense oligonucleotide encapsulated in a liposomal delivery system. Its mechanism of action is to specifically block the production of the Grb2 protein.

  • Delivery and Cellular Uptake: The liposomal formulation facilitates the delivery of the antisense oligonucleotide into the target cells.

  • Binding to mRNA: Once inside the cell, the antisense oligonucleotide sequence of BP1001 binds to the messenger RNA (mRNA) that codes for the Grb2 protein.

  • Inhibition of Translation: This binding event prevents the ribosome from translating the Grb2 mRNA into a functional protein.

  • Reduction of Grb2 Protein: The consequence is a decrease in the overall levels of Grb2 protein within the cell.

  • Disruption of Signaling Pathways: Reduced Grb2 levels disrupt downstream signaling pathways, primarily the Ras/MAPK and PI3K/AKT pathways, which are essential for cell growth, proliferation, and survival in many cancers.[4]

Signaling Pathway

The Grb2 protein is a central node in signal transduction, linking activated receptor tyrosine kinases (RTKs) to downstream effectors. The following diagram illustrates the pivotal role of Grb2 in the Ras/MAPK signaling pathway and how BP1001 intervenes.

G Grb2-Mediated Signaling and BP1001 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Binds to phosphorylated RTK Ras_inactive Ras-GDP (inactive) Ras_active Ras-GTP (active) Ras_inactive->Ras_active Raf Raf Ras_active->Raf SOS SOS Grb2->SOS Recruits SOS->Ras_inactive Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BP1001 BP1001 (prexigebersen) Grb2_mRNA Grb2 mRNA BP1001->Grb2_mRNA Binds and inhibits translation Grb2_mRNA->Grb2 Translation G In Vitro IC50/EC50 Determination Workflow for BP1001 cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., AML cell lines) dose_prep 2. BP1001 Dose Preparation (serial dilutions) cell_treatment 3. Treat cells with varying concentrations of BP1001 dose_prep->cell_treatment incubation 4. Incubate for a defined period (e.g., 48-72h) cell_treatment->incubation viability_assay 5a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay protein_extraction 5b. Protein Extraction incubation->protein_extraction data_analysis_ic50 6a. Data Analysis (Dose-response curve) viability_assay->data_analysis_ic50 western_blot 6b. Western Blot for Grb2 protein_extraction->western_blot data_analysis_ec50 7b. Densitometry and Data Analysis western_blot->data_analysis_ec50 ic50_determination 7a. IC50 Calculation data_analysis_ic50->ic50_determination ec50_determination 8b. EC50 Calculation data_analysis_ec50->ec50_determination

References

An In-depth Technical Guide on the Structural Activity Relationship of BRD9 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I am committed to providing accurate and well-supported information. My initial comprehensive search for "(S)-BI-1001" did not yield any publicly available scientific literature or data corresponding to a compound with this specific identifier. This suggests that "this compound" may be an internal development code, a compound not yet disclosed in the public domain, or potentially an incorrect designation.

To fulfill your request for an in-depth technical guide on structural activity relationships (SAR) for a relevant target, I will provide a representative analysis on a well-characterized and publicly documented series of molecules: potent and selective inhibitors of the BRD9 bromodomain, with a focus on the chemical series leading to the discovery of BI-7273. This will serve as a practical example of the SAR studies that are crucial in drug discovery and development, directly aligning with the interests of your target audience of researchers, scientists, and drug development professionals.

This guide details the structure-activity relationship of a series of potent and selective inhibitors for the Bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex and a target of interest in oncology. The development of selective BRD9 inhibitors like BI-7273 provides a compelling case study in optimizing potency and selectivity over closely related bromodomains, such as BRD7 and the BET family.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for key compounds in the development of selective BRD9 inhibitors. These compounds illustrate the impact of specific chemical modifications on binding affinity and cellular potency.

Table 1: Biochemical Potency and Selectivity of BRD9 Inhibitors

CompoundBRD9 IC50 (nM)BRD7 IC50 (nM)BRD4 IC50 (nM)Selectivity (BRD9 vs. BRD7)Selectivity (BRD9 vs. BRD4)
LP99 Data not availableData not availableData not availablePotent and selective for BRD7/9-
BI-9564 21250>100,000~12-fold>4760-fold
BI-7273 9>10,000>100,000>1111-fold>11111-fold

Note: IC50 values can vary based on the specific assay conditions. The data presented here is a representative compilation from published studies.[1][2][3]

Experimental Protocols

The determination of the structure-activity relationship for these BRD9 inhibitors relies on a suite of biophysical, biochemical, and cellular assays.

1. Isothermal Titration Calorimetry (ITC)

  • Purpose: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of inhibitor binding to the BRD9 bromodomain.

  • Methodology:

    • A solution of the purified BRD9 bromodomain protein is placed in the sample cell of the calorimeter.

    • The inhibitor, dissolved in the same buffer, is loaded into the injection syringe.

    • The inhibitor is titrated into the protein solution in a series of small injections.

    • The heat change associated with each injection is measured.

    • The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

  • Purpose: A high-throughput biochemical assay to measure the inhibition of the interaction between the BRD9 bromodomain and an acetylated histone peptide.

  • Methodology:

    • Biotinylated histone H4 peptide acetylated at lysine (B10760008) 12 (H4K12ac) is bound to streptavidin-coated donor beads.

    • GST-tagged BRD9 bromodomain is bound to anti-GST acceptor beads.

    • In the absence of an inhibitor, the interaction between BRD9 and the histone peptide brings the donor and acceptor beads into close proximity.

    • Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 520-620 nm.

    • Test compounds that inhibit the BRD9-histone interaction prevent this proximity, resulting in a decrease in the AlphaScreen signal.

    • IC50 values are determined by measuring the signal at various inhibitor concentrations.

3. NanoBRET (Bioluminescence Resonance Energy Transfer) Cellular Assay

  • Purpose: To quantify the engagement of the inhibitor with the BRD9 target protein within living cells.

  • Methodology:

    • Cells are engineered to express the BRD9 protein fused to a NanoLuc luciferase.

    • A fluorescently labeled tracer that binds to the BRD9 bromodomain is added to the cells.

    • In the absence of a competing inhibitor, the tracer binds to the NanoLuc-BRD9 fusion protein, bringing the luciferase and the fluorophore into close proximity and allowing for BRET to occur upon addition of the luciferase substrate.

    • The test compound is then added, which competes with the tracer for binding to BRD9.

    • Displacement of the tracer by the inhibitor leads to a decrease in the BRET signal.

    • The IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer, is calculated.

Signaling Pathway and Mechanism of Action

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby influencing gene expression. The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails, which serves to anchor the ncBAF complex to specific genomic loci. By inhibiting the BRD9 bromodain, compounds like BI-7273 prevent this interaction, leading to the displacement of the ncBAF complex from chromatin and subsequent modulation of gene transcription. This has been shown to be a therapeutic strategy in certain cancers, such as synovial sarcoma, that are dependent on the activity of the BAF complex.

BRD9_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone Tails (Acetylated Lysine) BRD9 BRD9 Bromodomain (within ncBAF complex) Histone->BRD9 Binding ncBAF ncBAF Complex BRD9->ncBAF Anchors Chromatin Chromatin Remodeling ncBAF->Chromatin Gene Target Gene Transcription Chromatin->Gene Inhibitor This compound Analog (e.g., BI-7273) Inhibitor->BRD9 Inhibition

Caption: Mechanism of action of a BRD9 bromodomain inhibitor.

Experimental Workflow: AlphaScreen Assay

The following diagram illustrates the workflow for determining the IC50 of a BRD9 inhibitor using the AlphaScreen technology.

AlphaScreen_Workflow cluster_prep Assay Preparation cluster_reaction Reaction and Detection cluster_analysis Data Analysis A Prepare serial dilution of BRD9 inhibitor D Add inhibitor dilutions to assay plate A->D B Mix BRD9 protein (GST-tagged) with anti-GST Acceptor beads E Add BRD9-Acceptor bead mix B->E C Mix acetylated Histone peptide (biotinylated) with Streptavidin Donor beads F Add Histone-Donor bead mix C->F D->E E->F G Incubate to allow binding F->G H Read plate on AlphaScreen-capable reader (Ex: 680nm, Em: 520-620nm) G->H I Plot luminescence signal vs. inhibitor concentration H->I J Fit data to a dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for an AlphaScreen-based BRD9 inhibition assay.

References

An In-depth Technical Guide on the Structural Activity Relationship of BRD9 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I am committed to providing accurate and well-supported information. My initial comprehensive search for "(S)-BI-1001" did not yield any publicly available scientific literature or data corresponding to a compound with this specific identifier. This suggests that "this compound" may be an internal development code, a compound not yet disclosed in the public domain, or potentially an incorrect designation.

To fulfill your request for an in-depth technical guide on structural activity relationships (SAR) for a relevant target, I will provide a representative analysis on a well-characterized and publicly documented series of molecules: potent and selective inhibitors of the BRD9 bromodomain, with a focus on the chemical series leading to the discovery of BI-7273. This will serve as a practical example of the SAR studies that are crucial in drug discovery and development, directly aligning with the interests of your target audience of researchers, scientists, and drug development professionals.

This guide details the structure-activity relationship of a series of potent and selective inhibitors for the Bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex and a target of interest in oncology. The development of selective BRD9 inhibitors like BI-7273 provides a compelling case study in optimizing potency and selectivity over closely related bromodomains, such as BRD7 and the BET family.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for key compounds in the development of selective BRD9 inhibitors. These compounds illustrate the impact of specific chemical modifications on binding affinity and cellular potency.

Table 1: Biochemical Potency and Selectivity of BRD9 Inhibitors

CompoundBRD9 IC50 (nM)BRD7 IC50 (nM)BRD4 IC50 (nM)Selectivity (BRD9 vs. BRD7)Selectivity (BRD9 vs. BRD4)
LP99 Data not availableData not availableData not availablePotent and selective for BRD7/9-
BI-9564 21250>100,000~12-fold>4760-fold
BI-7273 9>10,000>100,000>1111-fold>11111-fold

Note: IC50 values can vary based on the specific assay conditions. The data presented here is a representative compilation from published studies.[1][2][3]

Experimental Protocols

The determination of the structure-activity relationship for these BRD9 inhibitors relies on a suite of biophysical, biochemical, and cellular assays.

1. Isothermal Titration Calorimetry (ITC)

  • Purpose: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of inhibitor binding to the BRD9 bromodomain.

  • Methodology:

    • A solution of the purified BRD9 bromodomain protein is placed in the sample cell of the calorimeter.

    • The inhibitor, dissolved in the same buffer, is loaded into the injection syringe.

    • The inhibitor is titrated into the protein solution in a series of small injections.

    • The heat change associated with each injection is measured.

    • The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

  • Purpose: A high-throughput biochemical assay to measure the inhibition of the interaction between the BRD9 bromodomain and an acetylated histone peptide.

  • Methodology:

    • Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) is bound to streptavidin-coated donor beads.

    • GST-tagged BRD9 bromodomain is bound to anti-GST acceptor beads.

    • In the absence of an inhibitor, the interaction between BRD9 and the histone peptide brings the donor and acceptor beads into close proximity.

    • Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 520-620 nm.

    • Test compounds that inhibit the BRD9-histone interaction prevent this proximity, resulting in a decrease in the AlphaScreen signal.

    • IC50 values are determined by measuring the signal at various inhibitor concentrations.

3. NanoBRET (Bioluminescence Resonance Energy Transfer) Cellular Assay

  • Purpose: To quantify the engagement of the inhibitor with the BRD9 target protein within living cells.

  • Methodology:

    • Cells are engineered to express the BRD9 protein fused to a NanoLuc luciferase.

    • A fluorescently labeled tracer that binds to the BRD9 bromodomain is added to the cells.

    • In the absence of a competing inhibitor, the tracer binds to the NanoLuc-BRD9 fusion protein, bringing the luciferase and the fluorophore into close proximity and allowing for BRET to occur upon addition of the luciferase substrate.

    • The test compound is then added, which competes with the tracer for binding to BRD9.

    • Displacement of the tracer by the inhibitor leads to a decrease in the BRET signal.

    • The IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer, is calculated.

Signaling Pathway and Mechanism of Action

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby influencing gene expression. The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails, which serves to anchor the ncBAF complex to specific genomic loci. By inhibiting the BRD9 bromodain, compounds like BI-7273 prevent this interaction, leading to the displacement of the ncBAF complex from chromatin and subsequent modulation of gene transcription. This has been shown to be a therapeutic strategy in certain cancers, such as synovial sarcoma, that are dependent on the activity of the BAF complex.

BRD9_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone Tails (Acetylated Lysine) BRD9 BRD9 Bromodomain (within ncBAF complex) Histone->BRD9 Binding ncBAF ncBAF Complex BRD9->ncBAF Anchors Chromatin Chromatin Remodeling ncBAF->Chromatin Gene Target Gene Transcription Chromatin->Gene Inhibitor This compound Analog (e.g., BI-7273) Inhibitor->BRD9 Inhibition

Caption: Mechanism of action of a BRD9 bromodomain inhibitor.

Experimental Workflow: AlphaScreen Assay

The following diagram illustrates the workflow for determining the IC50 of a BRD9 inhibitor using the AlphaScreen technology.

AlphaScreen_Workflow cluster_prep Assay Preparation cluster_reaction Reaction and Detection cluster_analysis Data Analysis A Prepare serial dilution of BRD9 inhibitor D Add inhibitor dilutions to assay plate A->D B Mix BRD9 protein (GST-tagged) with anti-GST Acceptor beads E Add BRD9-Acceptor bead mix B->E C Mix acetylated Histone peptide (biotinylated) with Streptavidin Donor beads F Add Histone-Donor bead mix C->F D->E E->F G Incubate to allow binding F->G H Read plate on AlphaScreen-capable reader (Ex: 680nm, Em: 520-620nm) G->H I Plot luminescence signal vs. inhibitor concentration H->I J Fit data to a dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for an AlphaScreen-based BRD9 inhibition assay.

References

An In-depth Technical Guide to (S)-BI-1001 and its Enantiomer: Allosteric Inhibitors of HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric HIV-1 integrase inhibitor, (S)-BI-1001, and its enantiomer. It details their mechanism of action, quantitative biological data, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-HIV therapeutics.

Core Concepts: Targeting the HIV-1 Integrase-LEDGF/p75 Interaction

This compound is a potent, non-catalytic site inhibitor of HIV-1 integrase (IN). Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound is an allosteric inhibitor. It functions by binding to a pocket at the dimer interface of the integrase's catalytic core domain (CCD), the same site that interacts with the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).

This allosteric binding has a dual effect on the HIV-1 replication cycle:

  • Inhibition of the IN-LEDGF/p75 Interaction: By occupying the binding site, this compound directly competes with and inhibits the interaction between integrase and LEDGF/p75. This is a critical interaction for the proper integration of the viral DNA into the host genome.

  • Induction of Aberrant Integrase Multimerization: The binding of this compound induces a conformational change in the integrase enzyme, leading to its aberrant multimerization or aggregation. This hyper-aggregation of integrase disrupts the normal process of viral particle maturation, rendering the newly produced virions non-infectious.

The stereochemistry of the inhibitor plays a crucial role in its activity. While this compound is the active enantiomer, its counterpart, (R)-BI-1001, is expected to have significantly lower or no activity, highlighting the specific nature of the interaction with the integrase protein.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its enantiomer. This data provides a clear comparison of their biological activities.

CompoundTargetAssay TypeParameterValueReference
This compound HIV-1 IntegraseBiochemical AssayIC5028 nM[1]
HIV-1 ReplicationCell-based AssayEC50450 nM[1]
HIV-1 IntegraseBinding AssayKd4.7 µM[1]
(R)-BI-1001 HIV-1 IntegraseBiochemical AssayIC50Data not available
HIV-1 ReplicationCell-based AssayEC50Data not available
HIV-1 IntegraseBinding AssayKdData not available

Note: While the significant difference in anti-HIV activity between enantiomers of other integrase inhibitors has been documented, specific quantitative data for (R)-BI-1001 is not currently available in the public domain.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

HIV-1 Integrase-LEDGF/p75 Interaction Assay (HTRF)

This assay is designed to quantify the inhibition of the interaction between HIV-1 integrase and LEDGF/p75 by a test compound. It utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials:

  • Recombinant HIV-1 Integrase (tagged, e.g., with 6xHis)

  • Recombinant LEDGF/p75 (tagged, e.g., with FLAG)

  • Anti-tag antibodies conjugated to HTRF donor (e.g., Europium cryptate) and acceptor (e.g., XL665) fluorophores

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds (this compound, (R)-BI-1001) dissolved in DMSO

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.

  • Protein Preparation: Prepare a mixture of the tagged HIV-1 integrase and LEDGF/p75 proteins in the assay buffer at their optimal concentrations.

  • Incubation: Add the protein mixture to the wells containing the test compounds. Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding.

  • Detection: Add a mixture of the HTRF donor and acceptor antibodies to each well. Incubate for a further period (e.g., 4 hours) at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Antiviral Activity Assay (HIV-1 p24 ELISA)

This assay measures the ability of a test compound to inhibit HIV-1 replication in a cell-based system by quantifying the amount of the viral core protein p24 produced.[3][4][5][6]

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

  • HIV-1 viral stock

  • Cell culture medium and supplements

  • Test compounds (this compound, (R)-BI-1001) dissolved in DMSO

  • 96-well cell culture plates

  • HIV-1 p24 ELISA kit (containing capture antibody-coated plates, detection antibody, HRP-conjugate, TMB substrate, and stop solution)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed the HIV-1 permissive cells into the wells of a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control and a positive control (e.g., a known HIV-1 inhibitor).

  • Infection: Add a predetermined amount of HIV-1 viral stock to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: a. Add the collected supernatants to the wells of the p24 capture antibody-coated plate. b. Incubate to allow p24 antigen to bind to the capture antibody. c. Wash the plate to remove unbound material. d. Add the biotinylated p24 detection antibody and incubate. e. Wash the plate and add the streptavidin-HRP conjugate. f. Wash the plate and add the TMB substrate. g. Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the no-drug control. Plot the percentage of inhibition against the compound concentration and fit the data to determine the EC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes described in this guide.

HIV_Integrase_Inhibition cluster_host Host Cell cluster_virus HIV-1 LEDGF/p75 LEDGF/p75 Integration Integration LEDGF/p75->Integration Promotes Integrase (Dimer) Integrase (Dimer) Integrase (Dimer)->LEDGF/p75 Interaction Integrase (Aberrant Multimer) Integrase (Aberrant Multimer) Integrase (Dimer)->Integrase (Aberrant Multimer) Induces Viral Maturation Viral Maturation Integrase (Aberrant Multimer)->Viral Maturation Disrupts Infectious Virion Infectious Virion Viral Maturation->Infectious Virion Normal Non-infectious Virion Non-infectious Virion Viral Maturation->Non-infectious Virion Aberrant This compound This compound This compound->Integrase (Dimer) Binds to LEDGF/p75 site This compound->Integration Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-based Assays HTRF_Assay HTRF Assay (IN-LEDGF/p75 Interaction) IC50 IC50 HTRF_Assay->IC50 Determines Binding_Assay Binding Assay (e.g., SPR, MST) Kd Kd Binding_Assay->Kd Determines End End IC50->End Kd->End Antiviral_Assay Antiviral Assay (HIV-1 infected cells) p24_ELISA p24 ELISA Antiviral_Assay->p24_ELISA Quantifies viral replication via EC50 EC50 p24_ELISA->EC50 Determines EC50->End Start Start Start->HTRF_Assay Start->Binding_Assay Start->Antiviral_Assay

Caption: Experimental workflow for characterizing BI-1001.

Conclusion

This compound represents a promising class of allosteric HIV-1 integrase inhibitors with a distinct mechanism of action compared to clinically approved INSTIs. Its ability to both disrupt the critical integrase-LEDGF/p75 interaction and induce aberrant integrase multimerization provides a dual mode of antiviral activity. The data presented in this guide underscore the potency of the (S)-enantiomer and highlight the importance of stereochemistry in its interaction with the viral target. The detailed experimental protocols provided herein should facilitate further research and development of this and similar compounds as potential next-generation anti-HIV therapeutics. Further investigation into the activity of the (R)-enantiomer is warranted to fully elucidate the structure-activity relationship of this important class of inhibitors.

References

An In-depth Technical Guide to (S)-BI-1001 and its Enantiomer: Allosteric Inhibitors of HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric HIV-1 integrase inhibitor, (S)-BI-1001, and its enantiomer. It details their mechanism of action, quantitative biological data, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-HIV therapeutics.

Core Concepts: Targeting the HIV-1 Integrase-LEDGF/p75 Interaction

This compound is a potent, non-catalytic site inhibitor of HIV-1 integrase (IN). Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound is an allosteric inhibitor. It functions by binding to a pocket at the dimer interface of the integrase's catalytic core domain (CCD), the same site that interacts with the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).

This allosteric binding has a dual effect on the HIV-1 replication cycle:

  • Inhibition of the IN-LEDGF/p75 Interaction: By occupying the binding site, this compound directly competes with and inhibits the interaction between integrase and LEDGF/p75. This is a critical interaction for the proper integration of the viral DNA into the host genome.

  • Induction of Aberrant Integrase Multimerization: The binding of this compound induces a conformational change in the integrase enzyme, leading to its aberrant multimerization or aggregation. This hyper-aggregation of integrase disrupts the normal process of viral particle maturation, rendering the newly produced virions non-infectious.

The stereochemistry of the inhibitor plays a crucial role in its activity. While this compound is the active enantiomer, its counterpart, (R)-BI-1001, is expected to have significantly lower or no activity, highlighting the specific nature of the interaction with the integrase protein.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its enantiomer. This data provides a clear comparison of their biological activities.

CompoundTargetAssay TypeParameterValueReference
This compound HIV-1 IntegraseBiochemical AssayIC5028 nM[1]
HIV-1 ReplicationCell-based AssayEC50450 nM[1]
HIV-1 IntegraseBinding AssayKd4.7 µM[1]
(R)-BI-1001 HIV-1 IntegraseBiochemical AssayIC50Data not available
HIV-1 ReplicationCell-based AssayEC50Data not available
HIV-1 IntegraseBinding AssayKdData not available

Note: While the significant difference in anti-HIV activity between enantiomers of other integrase inhibitors has been documented, specific quantitative data for (R)-BI-1001 is not currently available in the public domain.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

HIV-1 Integrase-LEDGF/p75 Interaction Assay (HTRF)

This assay is designed to quantify the inhibition of the interaction between HIV-1 integrase and LEDGF/p75 by a test compound. It utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials:

  • Recombinant HIV-1 Integrase (tagged, e.g., with 6xHis)

  • Recombinant LEDGF/p75 (tagged, e.g., with FLAG)

  • Anti-tag antibodies conjugated to HTRF donor (e.g., Europium cryptate) and acceptor (e.g., XL665) fluorophores

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds (this compound, (R)-BI-1001) dissolved in DMSO

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.

  • Protein Preparation: Prepare a mixture of the tagged HIV-1 integrase and LEDGF/p75 proteins in the assay buffer at their optimal concentrations.

  • Incubation: Add the protein mixture to the wells containing the test compounds. Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding.

  • Detection: Add a mixture of the HTRF donor and acceptor antibodies to each well. Incubate for a further period (e.g., 4 hours) at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Antiviral Activity Assay (HIV-1 p24 ELISA)

This assay measures the ability of a test compound to inhibit HIV-1 replication in a cell-based system by quantifying the amount of the viral core protein p24 produced.[3][4][5][6]

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

  • HIV-1 viral stock

  • Cell culture medium and supplements

  • Test compounds (this compound, (R)-BI-1001) dissolved in DMSO

  • 96-well cell culture plates

  • HIV-1 p24 ELISA kit (containing capture antibody-coated plates, detection antibody, HRP-conjugate, TMB substrate, and stop solution)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed the HIV-1 permissive cells into the wells of a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control and a positive control (e.g., a known HIV-1 inhibitor).

  • Infection: Add a predetermined amount of HIV-1 viral stock to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: a. Add the collected supernatants to the wells of the p24 capture antibody-coated plate. b. Incubate to allow p24 antigen to bind to the capture antibody. c. Wash the plate to remove unbound material. d. Add the biotinylated p24 detection antibody and incubate. e. Wash the plate and add the streptavidin-HRP conjugate. f. Wash the plate and add the TMB substrate. g. Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the no-drug control. Plot the percentage of inhibition against the compound concentration and fit the data to determine the EC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes described in this guide.

HIV_Integrase_Inhibition cluster_host Host Cell cluster_virus HIV-1 LEDGF/p75 LEDGF/p75 Integration Integration LEDGF/p75->Integration Promotes Integrase (Dimer) Integrase (Dimer) Integrase (Dimer)->LEDGF/p75 Interaction Integrase (Aberrant Multimer) Integrase (Aberrant Multimer) Integrase (Dimer)->Integrase (Aberrant Multimer) Induces Viral Maturation Viral Maturation Integrase (Aberrant Multimer)->Viral Maturation Disrupts Infectious Virion Infectious Virion Viral Maturation->Infectious Virion Normal Non-infectious Virion Non-infectious Virion Viral Maturation->Non-infectious Virion Aberrant This compound This compound This compound->Integrase (Dimer) Binds to LEDGF/p75 site This compound->Integration Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-based Assays HTRF_Assay HTRF Assay (IN-LEDGF/p75 Interaction) IC50 IC50 HTRF_Assay->IC50 Determines Binding_Assay Binding Assay (e.g., SPR, MST) Kd Kd Binding_Assay->Kd Determines End End IC50->End Kd->End Antiviral_Assay Antiviral Assay (HIV-1 infected cells) p24_ELISA p24 ELISA Antiviral_Assay->p24_ELISA Quantifies viral replication via EC50 EC50 p24_ELISA->EC50 Determines EC50->End Start Start Start->HTRF_Assay Start->Binding_Assay Start->Antiviral_Assay

Caption: Experimental workflow for characterizing BI-1001.

Conclusion

This compound represents a promising class of allosteric HIV-1 integrase inhibitors with a distinct mechanism of action compared to clinically approved INSTIs. Its ability to both disrupt the critical integrase-LEDGF/p75 interaction and induce aberrant integrase multimerization provides a dual mode of antiviral activity. The data presented in this guide underscore the potency of the (S)-enantiomer and highlight the importance of stereochemistry in its interaction with the viral target. The detailed experimental protocols provided herein should facilitate further research and development of this and similar compounds as potential next-generation anti-HIV therapeutics. Further investigation into the activity of the (R)-enantiomer is warranted to fully elucidate the structure-activity relationship of this important class of inhibitors.

References

Methodological & Application

Application Notes & Protocols for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for the compound "(S)-BI-1001" did not yield specific information. The following protocols and data are based on research conducted on Bi121 , a standardized polyphenolic-rich compound with demonstrated antiviral properties. Researchers interested in "this compound" may find these methodologies for a different antiviral agent to be a useful reference framework.

Introduction

Bi121 is a standardized extract derived from Pelargonium sidoides that has shown significant broad-spectrum antiviral activity, particularly against various variants of SARS-CoV-2.[1] Its primary mechanism of action is believed to involve the inhibition of viral attachment and entry into host cells, targeting the early stages of infection.[1] The protocols outlined below describe standard assays to evaluate the antiviral efficacy of compounds like Bi121 in a laboratory setting.

Experimental Protocols

This assay is utilized to assess the ability of a compound to inhibit viral entry mediated by specific viral glycoproteins, in this case, the SARS-CoV-2 spike protein.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against pseudotyped viruses.

Materials:

  • Recombinant vesicular stomatitis virus (rVSV) pseudotyped with SARS-CoV-2 Spike protein (rVSV-ΔG-SARS-CoV-2-S) expressing firefly luciferase.

  • HEK-ACE2 cells (or other susceptible cell lines).

  • Test compound (e.g., Bi121) at various dilutions.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK-ACE2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Treatment: Aseptically remove the culture medium from the cells and add the diluted test compound. Incubate for 1-2 hours at 37°C with 5% CO2.

  • Infection: Add the rVSV-ΔG-SARS-CoV-2-S pseudovirus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The reduction in luciferase activity in the presence of the compound corresponds to the inhibition of viral entry. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the luciferase activity compared to the untreated virus control.

This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.

Objective: To determine the concentration of a test compound required to reduce the number of plaques by 50% (PRNT50).

Materials:

  • Vero E6 cells (or other susceptible cell lines).

  • Live SARS-CoV-2 virus (e.g., USA WA1/2020, Delta, or Omicron variants).

  • Test compound (e.g., Bi121).

  • Cell culture medium.

  • Agarose (B213101) or methylcellulose (B11928114) overlay.

  • Crystal violet staining solution.

  • 6-well or 12-well cell culture plates.

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare dilutions of the test compound. Mix the virus dilutions with the compound dilutions and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells. The overlay medium should also contain the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period that allows for plaque formation (typically 2-4 days).

  • Staining: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. Determine the PRNT50 value.

This assay measures the amount of infectious virus produced in the presence of a test compound.

Objective: To quantify the reduction in viral titer in the supernatant of infected cells treated with a test compound.

Materials:

  • Vero E6 or HEK-ACE2 cells.

  • Live SARS-CoV-2 virus.

  • Test compound (e.g., Bi121).

  • Cell culture medium.

  • 96-well plates.

  • RNA extraction kit.

  • RT-qPCR reagents and instrument.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve approximately 70% confluency on the day of infection.[2]

  • Treatment: Treat the cells with 4-fold decreasing concentrations of the test compound and incubate for 1 hour at 37°C with 5% CO2.[2]

  • Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.005.[2]

  • Incubation: Incubate the infected cells for a set period (e.g., 48 hours).

  • Supernatant Collection: Harvest the cell culture supernatant.

  • RNA Extraction: Extract viral RNA from the supernatant using a suitable RNA extraction kit.

  • RT-qPCR: Quantify the viral RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The reduction in viral RNA levels in the treated samples compared to the untreated control indicates the antiviral activity of the compound.

Quantitative Data Summary

The following table summarizes the antiviral activity of Bi121 against different SARS-CoV-2 variants, as determined by the assays described above.

Virus VariantCell LineAssay TypeIC50 / EC50
rVSV-ΔG-SARS-CoV-2 SHEK-ACE2NeutralizationData not specified
USA WA1/2020Vero E6RT-qPCR & Plaque AssaySignificant antiviral activity
Hongkong/VM20001061/2020Vero E6RT-qPCR & Plaque AssaySignificant antiviral activity
B.1.167.2 (Delta)Vero E6RT-qPCR & Plaque AssaySignificant antiviral activity
OmicronVero E6RT-qPCR & Plaque AssaySignificant antiviral activity

Note: Specific IC50/EC50 values were not provided in the source material, but "significant antiviral activity" was reported.[1]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Seeding Seed Host Cells (e.g., Vero E6, HEK-ACE2) Treatment Treat Cells with Test Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Virus_Prep Prepare Virus Stock Infection Infect Cells with Virus Virus_Prep->Infection Treatment->Infection Incubation Incubate (24-72h) Infection->Incubation Data_Collection Collect Supernatant/Lysate or Fix Cells Incubation->Data_Collection Plaque_Assay Plaque Staining & Counting Data_Collection->Plaque_Assay Plaque Assay Yield_Reduction Viral RNA Quantification (RT-qPCR) Data_Collection->Yield_Reduction Yield Reduction Neutralization Luciferase Assay Data_Collection->Neutralization Neutralization IC50_EC50 Calculate IC50/EC50/ PRNT50 Values Plaque_Assay->IC50_EC50 Yield_Reduction->IC50_EC50 Neutralization->IC50_EC50

Caption: General workflow for in vitro antiviral assays.

G Virus Virus Particle Attachment Attachment & Entry Virus->Attachment Binds to Host_Cell Host Cell Receptor Host Cell Receptor (e.g., ACE2) Receptor->Attachment Bi121 Bi121 Bi121->Attachment Inhibits Replication Viral Replication Attachment->Replication Leads to Progeny New Virus Particles Replication->Progeny

Caption: Inhibition of viral entry by Bi121.

References

Application Notes & Protocols for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for the compound "(S)-BI-1001" did not yield specific information. The following protocols and data are based on research conducted on Bi121 , a standardized polyphenolic-rich compound with demonstrated antiviral properties. Researchers interested in "this compound" may find these methodologies for a different antiviral agent to be a useful reference framework.

Introduction

Bi121 is a standardized extract derived from Pelargonium sidoides that has shown significant broad-spectrum antiviral activity, particularly against various variants of SARS-CoV-2.[1] Its primary mechanism of action is believed to involve the inhibition of viral attachment and entry into host cells, targeting the early stages of infection.[1] The protocols outlined below describe standard assays to evaluate the antiviral efficacy of compounds like Bi121 in a laboratory setting.

Experimental Protocols

This assay is utilized to assess the ability of a compound to inhibit viral entry mediated by specific viral glycoproteins, in this case, the SARS-CoV-2 spike protein.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against pseudotyped viruses.

Materials:

  • Recombinant vesicular stomatitis virus (rVSV) pseudotyped with SARS-CoV-2 Spike protein (rVSV-ΔG-SARS-CoV-2-S) expressing firefly luciferase.

  • HEK-ACE2 cells (or other susceptible cell lines).

  • Test compound (e.g., Bi121) at various dilutions.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK-ACE2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Treatment: Aseptically remove the culture medium from the cells and add the diluted test compound. Incubate for 1-2 hours at 37°C with 5% CO2.

  • Infection: Add the rVSV-ΔG-SARS-CoV-2-S pseudovirus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The reduction in luciferase activity in the presence of the compound corresponds to the inhibition of viral entry. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the luciferase activity compared to the untreated virus control.

This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.

Objective: To determine the concentration of a test compound required to reduce the number of plaques by 50% (PRNT50).

Materials:

  • Vero E6 cells (or other susceptible cell lines).

  • Live SARS-CoV-2 virus (e.g., USA WA1/2020, Delta, or Omicron variants).

  • Test compound (e.g., Bi121).

  • Cell culture medium.

  • Agarose or methylcellulose overlay.

  • Crystal violet staining solution.

  • 6-well or 12-well cell culture plates.

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare dilutions of the test compound. Mix the virus dilutions with the compound dilutions and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells. The overlay medium should also contain the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period that allows for plaque formation (typically 2-4 days).

  • Staining: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. Determine the PRNT50 value.

This assay measures the amount of infectious virus produced in the presence of a test compound.

Objective: To quantify the reduction in viral titer in the supernatant of infected cells treated with a test compound.

Materials:

  • Vero E6 or HEK-ACE2 cells.

  • Live SARS-CoV-2 virus.

  • Test compound (e.g., Bi121).

  • Cell culture medium.

  • 96-well plates.

  • RNA extraction kit.

  • RT-qPCR reagents and instrument.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve approximately 70% confluency on the day of infection.[2]

  • Treatment: Treat the cells with 4-fold decreasing concentrations of the test compound and incubate for 1 hour at 37°C with 5% CO2.[2]

  • Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.005.[2]

  • Incubation: Incubate the infected cells for a set period (e.g., 48 hours).

  • Supernatant Collection: Harvest the cell culture supernatant.

  • RNA Extraction: Extract viral RNA from the supernatant using a suitable RNA extraction kit.

  • RT-qPCR: Quantify the viral RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The reduction in viral RNA levels in the treated samples compared to the untreated control indicates the antiviral activity of the compound.

Quantitative Data Summary

The following table summarizes the antiviral activity of Bi121 against different SARS-CoV-2 variants, as determined by the assays described above.

Virus VariantCell LineAssay TypeIC50 / EC50
rVSV-ΔG-SARS-CoV-2 SHEK-ACE2NeutralizationData not specified
USA WA1/2020Vero E6RT-qPCR & Plaque AssaySignificant antiviral activity
Hongkong/VM20001061/2020Vero E6RT-qPCR & Plaque AssaySignificant antiviral activity
B.1.167.2 (Delta)Vero E6RT-qPCR & Plaque AssaySignificant antiviral activity
OmicronVero E6RT-qPCR & Plaque AssaySignificant antiviral activity

Note: Specific IC50/EC50 values were not provided in the source material, but "significant antiviral activity" was reported.[1]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Seeding Seed Host Cells (e.g., Vero E6, HEK-ACE2) Treatment Treat Cells with Test Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Virus_Prep Prepare Virus Stock Infection Infect Cells with Virus Virus_Prep->Infection Treatment->Infection Incubation Incubate (24-72h) Infection->Incubation Data_Collection Collect Supernatant/Lysate or Fix Cells Incubation->Data_Collection Plaque_Assay Plaque Staining & Counting Data_Collection->Plaque_Assay Plaque Assay Yield_Reduction Viral RNA Quantification (RT-qPCR) Data_Collection->Yield_Reduction Yield Reduction Neutralization Luciferase Assay Data_Collection->Neutralization Neutralization IC50_EC50 Calculate IC50/EC50/ PRNT50 Values Plaque_Assay->IC50_EC50 Yield_Reduction->IC50_EC50 Neutralization->IC50_EC50

Caption: General workflow for in vitro antiviral assays.

G Virus Virus Particle Attachment Attachment & Entry Virus->Attachment Binds to Host_Cell Host Cell Receptor Host Cell Receptor (e.g., ACE2) Receptor->Attachment Bi121 Bi121 Bi121->Attachment Inhibits Replication Viral Replication Attachment->Replication Leads to Progeny New Virus Particles Replication->Progeny

Caption: Inhibition of viral entry by Bi121.

References

(S)-BI-1001 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: (S)-BI-DIME Solubility and Application in Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "(S)-BI-1001" was not found in the available literature. Based on chemical naming conventions and available data, this document pertains to (S)-BI-DIME , a closely related and commonly used chiral phosphine (B1218219) ligand.

Introduction

(S)-BI-DIME, with the full chemical name (3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1]oxaphosphole, is a P-chiral monophosphorus ligand. It belongs to the broader class of Buchwald ligands, which are known for their efficacy in facilitating palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry, particularly for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The steric bulk and electron-rich nature of ligands like (S)-BI-DIME enhance the stability and reactivity of the palladium catalyst, allowing for the coupling of a wide range of substrates, including less reactive aryl chlorides.[2][3][4]

Solubility of (S)-BI-DIME

While specific quantitative solubility data for (S)-BI-DIME is not extensively published, general observations indicate its solubility in common organic solvents. Buchwald ligands as a class are noted for their good solubility in these types of solvents.[2][3] Qualitative data for the racemic mixture (rac-BI-DIME) confirms its solubility in dimethyl sulfoxide (B87167) (DMSO) and chloroform.[5]

Table 1: Qualitative Solubility of BI-DIME

Solvent NameChemical FormulaSolubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble[5]
ChloroformCHCl₃Soluble[5]
Common Organic Solvents-Generally Good[2]

Applications in Catalysis

(S)-BI-DIME is utilized as a ligand in various transition metal-catalyzed reactions. Its primary application is in palladium-catalyzed asymmetric Suzuki-Miyaura and hydroboration reactions. These reactions are crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]

Experimental Protocols

Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a Buchwald-type ligand like (S)-BI-DIME. This protocol is a generalized procedure and may require optimization for specific substrates.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., aryl chloride, bromide, or iodide)

  • Aryl boronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • (S)-BI-DIME ligand

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, THF, dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate or oil bath

Procedure:

  • Preparation of the Reaction Vessel:

    • Place a stir bar into the reaction vessel.

    • Add the aryl halide (1.0 mmol, 1.0 equiv), aryl boronic acid (1.2 mmol, 1.2 equiv), and base (2.0 mmol, 2.0 equiv).

    • Add the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%) and the (S)-BI-DIME ligand (0.01-0.05 mmol, 1-5 mol%). The ligand-to-palladium ratio is typically 1:1 to 2:1.

  • Reaction Setup under Inert Atmosphere:

    • Seal the reaction vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Solvent:

    • Add the anhydrous solvent (e.g., 5-10 mL) via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-110 °C) until the reaction is complete. Reaction times can vary from a few hours to 24 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation prep Combine Aryl Halide, Boronic Acid, Base, Pd Catalyst, and (S)-BI-DIME in Reaction Vessel inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) prep->inert add_solvent Add Anhydrous Solvent inert->add_solvent react Heat and Stir Mixture add_solvent->react monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) react->monitor workup Aqueous Work-up (Extraction and Washing) monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Biaryl Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Byproduct X-B(OR)₂ RedElim->Byproduct ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

(S)-BI-1001 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: (S)-BI-DIME Solubility and Application in Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "(S)-BI-1001" was not found in the available literature. Based on chemical naming conventions and available data, this document pertains to (S)-BI-DIME , a closely related and commonly used chiral phosphine ligand.

Introduction

(S)-BI-DIME, with the full chemical name (3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1]oxaphosphole, is a P-chiral monophosphorus ligand. It belongs to the broader class of Buchwald ligands, which are known for their efficacy in facilitating palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry, particularly for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The steric bulk and electron-rich nature of ligands like (S)-BI-DIME enhance the stability and reactivity of the palladium catalyst, allowing for the coupling of a wide range of substrates, including less reactive aryl chlorides.[2][3][4]

Solubility of (S)-BI-DIME

While specific quantitative solubility data for (S)-BI-DIME is not extensively published, general observations indicate its solubility in common organic solvents. Buchwald ligands as a class are noted for their good solubility in these types of solvents.[2][3] Qualitative data for the racemic mixture (rac-BI-DIME) confirms its solubility in dimethyl sulfoxide (DMSO) and chloroform.[5]

Table 1: Qualitative Solubility of BI-DIME

Solvent NameChemical FormulaSolubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble[5]
ChloroformCHCl₃Soluble[5]
Common Organic Solvents-Generally Good[2]

Applications in Catalysis

(S)-BI-DIME is utilized as a ligand in various transition metal-catalyzed reactions. Its primary application is in palladium-catalyzed asymmetric Suzuki-Miyaura and hydroboration reactions. These reactions are crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]

Experimental Protocols

Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a Buchwald-type ligand like (S)-BI-DIME. This protocol is a generalized procedure and may require optimization for specific substrates.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., aryl chloride, bromide, or iodide)

  • Aryl boronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • (S)-BI-DIME ligand

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, THF, dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate or oil bath

Procedure:

  • Preparation of the Reaction Vessel:

    • Place a stir bar into the reaction vessel.

    • Add the aryl halide (1.0 mmol, 1.0 equiv), aryl boronic acid (1.2 mmol, 1.2 equiv), and base (2.0 mmol, 2.0 equiv).

    • Add the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%) and the (S)-BI-DIME ligand (0.01-0.05 mmol, 1-5 mol%). The ligand-to-palladium ratio is typically 1:1 to 2:1.

  • Reaction Setup under Inert Atmosphere:

    • Seal the reaction vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Solvent:

    • Add the anhydrous solvent (e.g., 5-10 mL) via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-110 °C) until the reaction is complete. Reaction times can vary from a few hours to 24 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation prep Combine Aryl Halide, Boronic Acid, Base, Pd Catalyst, and (S)-BI-DIME in Reaction Vessel inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) prep->inert add_solvent Add Anhydrous Solvent inert->add_solvent react Heat and Stir Mixture add_solvent->react monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) react->monitor workup Aqueous Work-up (Extraction and Washing) monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Biaryl Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Byproduct X-B(OR)₂ RedElim->Byproduct ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Studying the HIV-1 Replication Cycle with (S)-BI-1001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (S)-BI-1001, an allosteric inhibitor of HIV-1 integrase, and detail its application in studying the HIV-1 replication cycle. Detailed protocols for key experiments are provided to facilitate its use as a research tool in academic and industrial settings.

Introduction to this compound

Human Immunodeficiency Virus type 1 (HIV-1) is a retrovirus that establishes persistent infection by integrating its viral DNA into the host cell's genome, a process mediated by the viral enzyme integrase (IN).[1][2] This makes integrase a critical and validated target for antiretroviral therapy.[3] this compound is the active S-enantiomer of BI-1001 and represents a class of non-catalytic site integrase inhibitors (NCINIs), also known as allosteric integrase inhibitors (ALLINIs).[4][5] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to a different site on the integrase, leading to a distinct mechanism of inhibition.[5]

Mechanism of Action

This compound exerts its antiviral effect through a multimodal mechanism by targeting the HIV-1 integrase enzyme. It binds to a hydrophobic pocket at the dimer interface of the integrase catalytic core domain (CCD).[5] This is the same site where the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a crucial cellular cofactor for viral integration, binds to tether the pre-integration complex to the host chromatin.[3]

The binding of this compound has two main consequences:

  • Disruption of LEDGF/p75 Interaction: By occupying the LEDGF/p75 binding pocket, this compound directly competes with and inhibits the interaction between integrase and LEDGF/p75.[5] This disruption impairs the proper trafficking and anchoring of the pre-integration complex to the host chromatin, which is essential for successful integration.

  • Allosteric Inhibition and Aberrant Multimerization: The binding of this compound induces conformational changes in the integrase enzyme, leading to allosteric inhibition of its catalytic functions, namely 3'-processing and strand transfer.[3][5] Furthermore, these compounds act as a "molecular glue," promoting the aberrant multimerization and aggregation of integrase, rendering it non-functional.[6] This disrupts the late stages of the viral replication cycle, specifically viral maturation, leading to the production of non-infectious virions.[6]

Data Presentation

The following table summarizes the reported quantitative data for this compound, providing key metrics for its antiviral potency and binding characteristics.

ParameterValueDescriptionReference
IC₅₀ 28 nMThe half-maximal inhibitory concentration against HIV-1 integrase enzymatic activity in vitro.[4]
EC₅₀ 450 nMThe half-maximal effective concentration required to inhibit HIV-1 replication in cell culture.[4]
K 4.7 µMThe dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase.[4]

Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of action of this compound in inhibiting HIV-1 integrase function.

HIV_Integrase_Inhibition cluster_normal Normal HIV-1 Integration Process cluster_inhibited This compound Mediated Inhibition vDNA Viral DNA IN HIV-1 Integrase (IN) vDNA->IN Forms Pre-Integration Complex (PIC) LEDGF LEDGF/p75 IN->LEDGF Binds to Host_DNA Host Chromatin IN->Host_DNA Catalyzes Integration LEDGF->Host_DNA Tethers PIC to Integration Successful Integration Host_DNA->Integration Inhibition Inhibition of Integration SBI1001 This compound IN_inhibited HIV-1 Integrase (IN) SBI1001->IN_inhibited Binds to LEDGF/p75 binding site LEDGF_inhibited LEDGF/p75 Block1 X Aberrant_Multi Aberrant IN Multimerization IN_inhibited->Aberrant_Multi Induces Aberrant_Multi->Inhibition

Caption: Mechanism of this compound action on HIV-1 integrase.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

HIV-1 Replication Assay (EC₅₀ Determination)

This protocol is designed to measure the concentration of this compound required to inhibit HIV-1 replication in a cell-based assay by 50%.

Materials:

  • MT-4 cells or other susceptible human T-cell line

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 50 µL of complete medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be kept below 0.5%. Include a "no drug" control.

  • Infection: Add 25 µL of the diluted compound to the appropriate wells. Subsequently, add 25 µL of HIV-1 diluted to a pre-determined multiplicity of infection (MOI) to infect the cells. Include uninfected cells as a negative control.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: After incubation, assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's instructions. Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell protection relative to the uninfected and untreated infected controls. Plot the percentage of protection against the log concentration of this compound and determine the EC₅₀ value using a non-linear regression curve fit.

In Vitro Integrase Strand Transfer Assay (IC₅₀ Determination)

This biochemical assay measures the ability of this compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA. One of the strands should be labeled (e.g., with biotin (B1667282) or a fluorophore).

  • Assay buffer (containing appropriate salts and cofactors, e.g., Mn²⁺ or Mg²⁺)

  • This compound stock solution (in DMSO)

  • Detection system (e.g., streptavidin-coated plates and a labeled antibody for ELISA-based detection, or fluorescence polarization).

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant HIV-1 integrase, and the viral DNA end oligonucleotides.

  • Inhibitor Addition: Add serially diluted this compound to the wells. Include a "no inhibitor" control.

  • Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the integrase.

  • Initiation of Reaction: Add the target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the product of strand transfer using a suitable method. For an ELISA-based assay, this would involve capturing the biotin-labeled DNA on a streptavidin plate and detecting the integrated target DNA with a labeled antibody.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kₔ Determination)

This biophysical assay measures the direct binding interaction between this compound and HIV-1 integrase to determine the binding affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant HIV-1 integrase

  • This compound

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer

Procedure:

  • Chip Preparation: Immobilize the recombinant HIV-1 integrase onto the sensor chip surface using a standard coupling method like amine coupling.

  • Binding Analysis: Prepare a series of dilutions of this compound in the running buffer.

  • Injection: Inject the different concentrations of this compound over the sensor chip surface containing the immobilized integrase. Also, inject the compound over a reference flow cell without integrase to subtract non-specific binding.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the dissociation constant (Kₔ = kd/ka).

Experimental Workflow

The following diagram outlines a typical experimental workflow for the evaluation of a novel anti-HIV-1 compound like this compound.

Experimental_Workflow A Compound Synthesis & Characterization B Primary Screening: Cell-based HIV-1 Replication Assay A->B C Determine EC₅₀ B->C D Biochemical Assay: In Vitro Integrase Inhibition C->D Active compounds E Determine IC₅₀ D->E F Mechanism of Action Studies E->F Potent inhibitors G Biophysical Assays (e.g., SPR) Determine Binding Affinity (Kd) F->G H LEDGF/p75 Competition Assay F->H I Resistance Profiling F->I J Lead Optimization G->J H->J I->J

Caption: Workflow for evaluation of anti-HIV-1 compounds.

Conclusion

This compound is a potent allosteric inhibitor of HIV-1 integrase that serves as a valuable tool for studying the intricacies of the HIV-1 replication cycle. Its unique mechanism of action, which involves disrupting the integrase-LEDGF/p75 interaction and inducing aberrant integrase multimerization, provides a different avenue for antiviral intervention compared to traditional active site inhibitors. The protocols and data presented here offer a framework for researchers to utilize this compound in their investigations of HIV-1 pathogenesis and for the development of novel antiretroviral therapies.

References

Application Notes and Protocols for Studying the HIV-1 Replication Cycle with (S)-BI-1001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (S)-BI-1001, an allosteric inhibitor of HIV-1 integrase, and detail its application in studying the HIV-1 replication cycle. Detailed protocols for key experiments are provided to facilitate its use as a research tool in academic and industrial settings.

Introduction to this compound

Human Immunodeficiency Virus type 1 (HIV-1) is a retrovirus that establishes persistent infection by integrating its viral DNA into the host cell's genome, a process mediated by the viral enzyme integrase (IN).[1][2] This makes integrase a critical and validated target for antiretroviral therapy.[3] this compound is the active S-enantiomer of BI-1001 and represents a class of non-catalytic site integrase inhibitors (NCINIs), also known as allosteric integrase inhibitors (ALLINIs).[4][5] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to a different site on the integrase, leading to a distinct mechanism of inhibition.[5]

Mechanism of Action

This compound exerts its antiviral effect through a multimodal mechanism by targeting the HIV-1 integrase enzyme. It binds to a hydrophobic pocket at the dimer interface of the integrase catalytic core domain (CCD).[5] This is the same site where the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a crucial cellular cofactor for viral integration, binds to tether the pre-integration complex to the host chromatin.[3]

The binding of this compound has two main consequences:

  • Disruption of LEDGF/p75 Interaction: By occupying the LEDGF/p75 binding pocket, this compound directly competes with and inhibits the interaction between integrase and LEDGF/p75.[5] This disruption impairs the proper trafficking and anchoring of the pre-integration complex to the host chromatin, which is essential for successful integration.

  • Allosteric Inhibition and Aberrant Multimerization: The binding of this compound induces conformational changes in the integrase enzyme, leading to allosteric inhibition of its catalytic functions, namely 3'-processing and strand transfer.[3][5] Furthermore, these compounds act as a "molecular glue," promoting the aberrant multimerization and aggregation of integrase, rendering it non-functional.[6] This disrupts the late stages of the viral replication cycle, specifically viral maturation, leading to the production of non-infectious virions.[6]

Data Presentation

The following table summarizes the reported quantitative data for this compound, providing key metrics for its antiviral potency and binding characteristics.

ParameterValueDescriptionReference
IC₅₀ 28 nMThe half-maximal inhibitory concentration against HIV-1 integrase enzymatic activity in vitro.[4]
EC₅₀ 450 nMThe half-maximal effective concentration required to inhibit HIV-1 replication in cell culture.[4]
K 4.7 µMThe dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase.[4]

Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of action of this compound in inhibiting HIV-1 integrase function.

HIV_Integrase_Inhibition cluster_normal Normal HIV-1 Integration Process cluster_inhibited This compound Mediated Inhibition vDNA Viral DNA IN HIV-1 Integrase (IN) vDNA->IN Forms Pre-Integration Complex (PIC) LEDGF LEDGF/p75 IN->LEDGF Binds to Host_DNA Host Chromatin IN->Host_DNA Catalyzes Integration LEDGF->Host_DNA Tethers PIC to Integration Successful Integration Host_DNA->Integration Inhibition Inhibition of Integration SBI1001 This compound IN_inhibited HIV-1 Integrase (IN) SBI1001->IN_inhibited Binds to LEDGF/p75 binding site LEDGF_inhibited LEDGF/p75 Block1 X Aberrant_Multi Aberrant IN Multimerization IN_inhibited->Aberrant_Multi Induces Aberrant_Multi->Inhibition

Caption: Mechanism of this compound action on HIV-1 integrase.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

HIV-1 Replication Assay (EC₅₀ Determination)

This protocol is designed to measure the concentration of this compound required to inhibit HIV-1 replication in a cell-based assay by 50%.

Materials:

  • MT-4 cells or other susceptible human T-cell line

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 50 µL of complete medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be kept below 0.5%. Include a "no drug" control.

  • Infection: Add 25 µL of the diluted compound to the appropriate wells. Subsequently, add 25 µL of HIV-1 diluted to a pre-determined multiplicity of infection (MOI) to infect the cells. Include uninfected cells as a negative control.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: After incubation, assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's instructions. Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell protection relative to the uninfected and untreated infected controls. Plot the percentage of protection against the log concentration of this compound and determine the EC₅₀ value using a non-linear regression curve fit.

In Vitro Integrase Strand Transfer Assay (IC₅₀ Determination)

This biochemical assay measures the ability of this compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA. One of the strands should be labeled (e.g., with biotin or a fluorophore).

  • Assay buffer (containing appropriate salts and cofactors, e.g., Mn²⁺ or Mg²⁺)

  • This compound stock solution (in DMSO)

  • Detection system (e.g., streptavidin-coated plates and a labeled antibody for ELISA-based detection, or fluorescence polarization).

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant HIV-1 integrase, and the viral DNA end oligonucleotides.

  • Inhibitor Addition: Add serially diluted this compound to the wells. Include a "no inhibitor" control.

  • Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the integrase.

  • Initiation of Reaction: Add the target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the product of strand transfer using a suitable method. For an ELISA-based assay, this would involve capturing the biotin-labeled DNA on a streptavidin plate and detecting the integrated target DNA with a labeled antibody.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kₔ Determination)

This biophysical assay measures the direct binding interaction between this compound and HIV-1 integrase to determine the binding affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant HIV-1 integrase

  • This compound

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer

Procedure:

  • Chip Preparation: Immobilize the recombinant HIV-1 integrase onto the sensor chip surface using a standard coupling method like amine coupling.

  • Binding Analysis: Prepare a series of dilutions of this compound in the running buffer.

  • Injection: Inject the different concentrations of this compound over the sensor chip surface containing the immobilized integrase. Also, inject the compound over a reference flow cell without integrase to subtract non-specific binding.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the dissociation constant (Kₔ = kd/ka).

Experimental Workflow

The following diagram outlines a typical experimental workflow for the evaluation of a novel anti-HIV-1 compound like this compound.

Experimental_Workflow A Compound Synthesis & Characterization B Primary Screening: Cell-based HIV-1 Replication Assay A->B C Determine EC₅₀ B->C D Biochemical Assay: In Vitro Integrase Inhibition C->D Active compounds E Determine IC₅₀ D->E F Mechanism of Action Studies E->F Potent inhibitors G Biophysical Assays (e.g., SPR) Determine Binding Affinity (Kd) F->G H LEDGF/p75 Competition Assay F->H I Resistance Profiling F->I J Lead Optimization G->J H->J I->J

Caption: Workflow for evaluation of anti-HIV-1 compounds.

Conclusion

This compound is a potent allosteric inhibitor of HIV-1 integrase that serves as a valuable tool for studying the intricacies of the HIV-1 replication cycle. Its unique mechanism of action, which involves disrupting the integrase-LEDGF/p75 interaction and inducing aberrant integrase multimerization, provides a different avenue for antiviral intervention compared to traditional active site inhibitors. The protocols and data presented here offer a framework for researchers to utilize this compound in their investigations of HIV-1 pathogenesis and for the development of novel antiretroviral therapies.

References

Application Notes and Protocols for HIV-1 Integrase Inhibition Assay Using (S)-BI-1001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This process is essential for the establishment of a productive and persistent infection. As such, HIV-1 integrase has become a key target for antiretroviral therapy. While classic integrase strand transfer inhibitors (INSTIs) target the catalytic active site of the enzyme, a newer class of allosteric inhibitors, known as Allosteric Integrase Inhibitors (ALLINIs) or Non-catalytic Site Integrase Inhibitors (NCINIs), offers a distinct mechanism of action.

(S)-BI-1001 is a potent ALLINI that uniquely inhibits HIV-1 integrase by binding to the dimer interface of the catalytic core domain, a site that normally interacts with the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][2] This binding event promotes aberrant integrase multimerization, leading to the formation of non-functional enzyme complexes and ultimately disrupting the integration process.[1][2] The primary inhibitory effect of this compound is exerted during the late phase of the HIV-1 replication cycle, impairing the maturation of viral particles.[1][3]

These application notes provide a detailed protocol for an in vitro assay to determine the activity of this compound and other ALLINIs by measuring their ability to induce aberrant multimerization of HIV-1 integrase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Mechanism of Action of this compound

This compound functions as a molecular "glue," binding to a pocket at the interface of two integrase monomers within the catalytic core domain. This binding stabilizes and promotes the formation of higher-order, non-functional integrase oligomers. This aberrant multimerization prevents the proper assembly of the functional integrase-viral DNA complex, known as the intasome, thereby inhibiting the strand transfer of viral DNA into the host genome.

HIV_Integrase_Inhibition_Pathway Mechanism of this compound Action cluster_normal Normal HIV-1 Integration cluster_inhibited Inhibition by this compound IN_monomers Integrase Monomers IN_tetramer Functional Integrase Tetramer (Intasome) IN_monomers->IN_tetramer Assembly on vDNA Integration Successful Integration IN_tetramer->Integration Strand Transfer vDNA Viral DNA vDNA->IN_tetramer Host_DNA Host DNA Host_DNA->Integration IN_monomers_inhib Integrase Monomers Aberrant_Multimers Aberrant, Non-functional Integrase Multimers IN_monomers_inhib->Aberrant_Multimers SBI1001 This compound SBI1001->Aberrant_Multimers Promotes Aberrant Multimerization No_Integration Inhibition of Integration Aberrant_Multimers->No_Integration

Caption: Mechanism of HIV-1 Integrase Inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes key quantitative metrics for its activity.

ParameterValueDescriptionReference
IC₅₀ 28 nMThe half maximal inhibitory concentration in a biochemical assay measuring inhibition of HIV-1 integrase.[4][5][6][7]
EC₅₀ 450 nMThe half maximal effective concentration in a cell-based antiviral assay.[4][5][6][7]
K_d 4.7 µMThe equilibrium dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase.[4][5][6][7]

Experimental Protocol: HTRF Assay for Integrase Multimerization

This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) based assay to quantify the aberrant multimerization of HIV-1 integrase induced by this compound. The assay relies on the proximity of two differentially tagged integrase proteins, leading to a FRET signal upon multimerization.[8][9]

HTRF_Workflow HTRF Assay Workflow for this compound Start Start Prepare_Reagents 1. Prepare Reagents - this compound Serial Dilution - IN MIX (6xHis-IN & FLAG-IN) - Ab MIX (Anti-6xHis-XL665 & Anti-FLAG-EuCryptate) Start->Prepare_Reagents Dispense_IN 2. Dispense 40 µL of IN MIX into 384-well plate Prepare_Reagents->Dispense_IN Add_Compound 3. Add 1.2 µL of this compound or DMSO control Dispense_IN->Add_Compound Incubate_1 4. Incubate for 3 hours at room temperature Add_Compound->Incubate_1 Add_Ab 5. Add 20 µL of Ab MIX Incubate_1->Add_Ab Incubate_2 6. Incubate for 2 hours at room temperature (in dark) Add_Ab->Incubate_2 Read_Plate 7. Read HTRF Signal (Excitation: 320 nm, Emission: 620 nm & 665 nm) Incubate_2->Read_Plate Analyze_Data 8. Analyze Data - Calculate 665/620 nm ratio - Determine EC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for HIV-1 Integrase Inhibition Assay Using (S)-BI-1001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This process is essential for the establishment of a productive and persistent infection. As such, HIV-1 integrase has become a key target for antiretroviral therapy. While classic integrase strand transfer inhibitors (INSTIs) target the catalytic active site of the enzyme, a newer class of allosteric inhibitors, known as Allosteric Integrase Inhibitors (ALLINIs) or Non-catalytic Site Integrase Inhibitors (NCINIs), offers a distinct mechanism of action.

(S)-BI-1001 is a potent ALLINI that uniquely inhibits HIV-1 integrase by binding to the dimer interface of the catalytic core domain, a site that normally interacts with the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][2] This binding event promotes aberrant integrase multimerization, leading to the formation of non-functional enzyme complexes and ultimately disrupting the integration process.[1][2] The primary inhibitory effect of this compound is exerted during the late phase of the HIV-1 replication cycle, impairing the maturation of viral particles.[1][3]

These application notes provide a detailed protocol for an in vitro assay to determine the activity of this compound and other ALLINIs by measuring their ability to induce aberrant multimerization of HIV-1 integrase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Mechanism of Action of this compound

This compound functions as a molecular "glue," binding to a pocket at the interface of two integrase monomers within the catalytic core domain. This binding stabilizes and promotes the formation of higher-order, non-functional integrase oligomers. This aberrant multimerization prevents the proper assembly of the functional integrase-viral DNA complex, known as the intasome, thereby inhibiting the strand transfer of viral DNA into the host genome.

HIV_Integrase_Inhibition_Pathway Mechanism of this compound Action cluster_normal Normal HIV-1 Integration cluster_inhibited Inhibition by this compound IN_monomers Integrase Monomers IN_tetramer Functional Integrase Tetramer (Intasome) IN_monomers->IN_tetramer Assembly on vDNA Integration Successful Integration IN_tetramer->Integration Strand Transfer vDNA Viral DNA vDNA->IN_tetramer Host_DNA Host DNA Host_DNA->Integration IN_monomers_inhib Integrase Monomers Aberrant_Multimers Aberrant, Non-functional Integrase Multimers IN_monomers_inhib->Aberrant_Multimers SBI1001 This compound SBI1001->Aberrant_Multimers Promotes Aberrant Multimerization No_Integration Inhibition of Integration Aberrant_Multimers->No_Integration

Caption: Mechanism of HIV-1 Integrase Inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes key quantitative metrics for its activity.

ParameterValueDescriptionReference
IC₅₀ 28 nMThe half maximal inhibitory concentration in a biochemical assay measuring inhibition of HIV-1 integrase.[4][5][6][7]
EC₅₀ 450 nMThe half maximal effective concentration in a cell-based antiviral assay.[4][5][6][7]
K_d 4.7 µMThe equilibrium dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase.[4][5][6][7]

Experimental Protocol: HTRF Assay for Integrase Multimerization

This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) based assay to quantify the aberrant multimerization of HIV-1 integrase induced by this compound. The assay relies on the proximity of two differentially tagged integrase proteins, leading to a FRET signal upon multimerization.[8][9]

HTRF_Workflow HTRF Assay Workflow for this compound Start Start Prepare_Reagents 1. Prepare Reagents - this compound Serial Dilution - IN MIX (6xHis-IN & FLAG-IN) - Ab MIX (Anti-6xHis-XL665 & Anti-FLAG-EuCryptate) Start->Prepare_Reagents Dispense_IN 2. Dispense 40 µL of IN MIX into 384-well plate Prepare_Reagents->Dispense_IN Add_Compound 3. Add 1.2 µL of this compound or DMSO control Dispense_IN->Add_Compound Incubate_1 4. Incubate for 3 hours at room temperature Add_Compound->Incubate_1 Add_Ab 5. Add 20 µL of Ab MIX Incubate_1->Add_Ab Incubate_2 6. Incubate for 2 hours at room temperature (in dark) Add_Ab->Incubate_2 Read_Plate 7. Read HTRF Signal (Excitation: 320 nm, Emission: 620 nm & 665 nm) Incubate_2->Read_Plate Analyze_Data 8. Analyze Data - Calculate 665/620 nm ratio - Determine EC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: (S)-BI-1001 in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals: Information regarding a specific molecule designated as "(S)-BI-1001" is not available in the public domain based on current search results. The following application notes and protocols are constructed based on general principles of utilizing novel small molecule inhibitors in long-term cell culture experiments and will need to be adapted once the specific target and mechanism of action of this compound are identified.

Introduction

This document provides a framework for integrating a novel investigational compound, this compound, into long-term cell culture experiments. The protocols outlined below are designed to be adaptable for determining the compound's efficacy, mechanism of action, and long-term effects on cellular models.

Hypothetical Mechanism of Action and Signaling Pathway

Without specific data on this compound, we will hypothesize a potential mechanism for illustrative purposes. Let us assume this compound is a potent and selective inhibitor of a key kinase, "Kinase X," within the B-cell receptor (BCR) signaling pathway. The BCR signaling cascade is crucial for B-cell development, activation, and proliferation.[1] Dysregulation of this pathway is implicated in various B-cell malignancies.

Signaling Pathway Diagram:

BCR_Signaling_Pathway Antigen Antigen BCR BCR Antigen->BCR Binds LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K BTK->PLCg2 Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream PI3K->Downstream SBI1001 This compound SBI1001->SYK Inhibits (Hypothesized Target)

Caption: Hypothesized this compound inhibition of SYK in the BCR signaling pathway.

Quantitative Data Summary

The following tables are templates for summarizing key quantitative data that should be generated during the experimental evaluation of this compound.

Table 1: In Vitro Potency of this compound

Cell LineAssay TypeIC50 (nM)
(Example: TMD8)Proliferation[Insert Value]
(Example: SU-DHL-4)Proliferation[Insert Value]
(Example: OCI-Ly10)Apoptosis (Caspase 3/7)[Insert Value]

Table 2: Long-Term Culture Efficacy of this compound

Cell LineTreatment DurationThis compound Conc. (nM)% Growth Inhibition
(Example: TMD8)7 days[Insert Value][Insert Value]
(Example: TMD8)14 days[Insert Value][Insert Value]
(Example: TMD8)21 days[Insert Value][Insert Value]

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for long-term experiments.

Materials:

  • Appropriate cancer cell line (e.g., Diffuse Large B-cell Lymphoma lines like TMD8, SU-DHL-4)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • CO2 incubator (37°C, 5% CO2)

  • Sterile cell culture flasks and plates

Protocol:

  • Culture cells in T-75 flasks with 15-20 mL of complete growth medium.

  • Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL for suspension cultures.

  • Passage cells every 2-3 days by centrifuging, removing the old medium, and resuspending the cell pellet in a fresh medium at the desired seeding density.

  • Regularly test for mycoplasma contamination.

Long-Term Cell Viability Assay

Objective: To assess the long-term effect of this compound on cell proliferation and viability.

Experimental Workflow Diagram:

Long_Term_Viability_Workflow Start Seed Cells in 96-well plates Treat Add this compound (various concentrations) Start->Treat Incubate Incubate for 7, 14, 21 days Treat->Incubate Replenish Replenish medium with fresh compound every 3-4 days Incubate->Replenish Assay Perform Viability Assay (e.g., CellTiter-Glo) Incubate->Assay Replenish->Incubate Analyze Analyze Data (Calculate % inhibition) Assay->Analyze

Caption: Workflow for a long-term cell viability experiment.

Protocol:

  • Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

  • Prepare a serial dilution of this compound in the complete medium.

  • Add the desired concentrations of this compound to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Every 3-4 days, carefully remove 50% of the medium from each well and replace it with a fresh medium containing the corresponding concentration of this compound.

  • At designated time points (e.g., 7, 14, and 21 days), perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Measure luminescence using a plate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle control.

Western Blot Analysis of Pathway Modulation

Objective: To determine if this compound inhibits the hypothesized target and downstream signaling in a time-dependent manner during long-term culture.

Protocol:

  • Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment.

  • Treat cells with this compound at a concentration determined from the viability assays (e.g., 1x and 10x IC50).

  • At various time points (e.g., 24h, 48h, 72h, and 7 days), harvest the cells.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-SYK, SYK) and downstream effectors (e.g., p-BTK, BTK, p-PLCγ2, PLCγ2). Use a loading control like β-actin or GAPDH.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities to determine the extent of pathway inhibition.

Conclusion

The successful application of these protocols will enable a thorough in vitro characterization of this compound in long-term cell culture settings. The generated data will be crucial for understanding its therapeutic potential and for guiding further preclinical development. Adaptation of these general procedures to the specific characteristics of this compound and the chosen cellular models will be essential for obtaining robust and reliable results.

References

Application Notes and Protocols: (S)-BI-1001 in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals: Information regarding a specific molecule designated as "(S)-BI-1001" is not available in the public domain based on current search results. The following application notes and protocols are constructed based on general principles of utilizing novel small molecule inhibitors in long-term cell culture experiments and will need to be adapted once the specific target and mechanism of action of this compound are identified.

Introduction

This document provides a framework for integrating a novel investigational compound, this compound, into long-term cell culture experiments. The protocols outlined below are designed to be adaptable for determining the compound's efficacy, mechanism of action, and long-term effects on cellular models.

Hypothetical Mechanism of Action and Signaling Pathway

Without specific data on this compound, we will hypothesize a potential mechanism for illustrative purposes. Let us assume this compound is a potent and selective inhibitor of a key kinase, "Kinase X," within the B-cell receptor (BCR) signaling pathway. The BCR signaling cascade is crucial for B-cell development, activation, and proliferation.[1] Dysregulation of this pathway is implicated in various B-cell malignancies.

Signaling Pathway Diagram:

BCR_Signaling_Pathway Antigen Antigen BCR BCR Antigen->BCR Binds LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K BTK->PLCg2 Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream PI3K->Downstream SBI1001 This compound SBI1001->SYK Inhibits (Hypothesized Target)

Caption: Hypothesized this compound inhibition of SYK in the BCR signaling pathway.

Quantitative Data Summary

The following tables are templates for summarizing key quantitative data that should be generated during the experimental evaluation of this compound.

Table 1: In Vitro Potency of this compound

Cell LineAssay TypeIC50 (nM)
(Example: TMD8)Proliferation[Insert Value]
(Example: SU-DHL-4)Proliferation[Insert Value]
(Example: OCI-Ly10)Apoptosis (Caspase 3/7)[Insert Value]

Table 2: Long-Term Culture Efficacy of this compound

Cell LineTreatment DurationThis compound Conc. (nM)% Growth Inhibition
(Example: TMD8)7 days[Insert Value][Insert Value]
(Example: TMD8)14 days[Insert Value][Insert Value]
(Example: TMD8)21 days[Insert Value][Insert Value]

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for long-term experiments.

Materials:

  • Appropriate cancer cell line (e.g., Diffuse Large B-cell Lymphoma lines like TMD8, SU-DHL-4)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • CO2 incubator (37°C, 5% CO2)

  • Sterile cell culture flasks and plates

Protocol:

  • Culture cells in T-75 flasks with 15-20 mL of complete growth medium.

  • Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL for suspension cultures.

  • Passage cells every 2-3 days by centrifuging, removing the old medium, and resuspending the cell pellet in a fresh medium at the desired seeding density.

  • Regularly test for mycoplasma contamination.

Long-Term Cell Viability Assay

Objective: To assess the long-term effect of this compound on cell proliferation and viability.

Experimental Workflow Diagram:

Long_Term_Viability_Workflow Start Seed Cells in 96-well plates Treat Add this compound (various concentrations) Start->Treat Incubate Incubate for 7, 14, 21 days Treat->Incubate Replenish Replenish medium with fresh compound every 3-4 days Incubate->Replenish Assay Perform Viability Assay (e.g., CellTiter-Glo) Incubate->Assay Replenish->Incubate Analyze Analyze Data (Calculate % inhibition) Assay->Analyze

Caption: Workflow for a long-term cell viability experiment.

Protocol:

  • Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

  • Prepare a serial dilution of this compound in the complete medium.

  • Add the desired concentrations of this compound to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Every 3-4 days, carefully remove 50% of the medium from each well and replace it with a fresh medium containing the corresponding concentration of this compound.

  • At designated time points (e.g., 7, 14, and 21 days), perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Measure luminescence using a plate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle control.

Western Blot Analysis of Pathway Modulation

Objective: To determine if this compound inhibits the hypothesized target and downstream signaling in a time-dependent manner during long-term culture.

Protocol:

  • Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment.

  • Treat cells with this compound at a concentration determined from the viability assays (e.g., 1x and 10x IC50).

  • At various time points (e.g., 24h, 48h, 72h, and 7 days), harvest the cells.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-SYK, SYK) and downstream effectors (e.g., p-BTK, BTK, p-PLCγ2, PLCγ2). Use a loading control like β-actin or GAPDH.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities to determine the extent of pathway inhibition.

Conclusion

The successful application of these protocols will enable a thorough in vitro characterization of this compound in long-term cell culture settings. The generated data will be crucial for understanding its therapeutic potential and for guiding further preclinical development. Adaptation of these general procedures to the specific characteristics of this compound and the chosen cellular models will be essential for obtaining robust and reliable results.

References

Application Notes and Protocols for (S)-BI-1001 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical covalent TEAD inhibitor, designated as (S)-BI-1001. As of the latest available information, there is no publicly accessible data for a compound with this specific name. Therefore, the information presented herein is based on the established mechanisms of action and experimental applications of other well-characterized covalent pan-TEAD inhibitors in the context of cancer drug resistance.

Introduction

Acquired drug resistance is a significant challenge in oncology, limiting the long-term efficacy of targeted therapies and chemotherapies. A growing body of evidence implicates the Hippo signaling pathway, particularly its downstream effectors YAP and TAZ, in mediating resistance to various anti-cancer agents.[1][2][3][4] The transcriptional activity of the YAP/TAZ-TEAD complex is a central node for oncogenic signaling, promoting cell proliferation, survival, and evasion of apoptosis.[1][5] Consequently, targeting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy to overcome drug resistance.[2][3]

This compound is a potent, selective, and covalent pan-TEAD inhibitor designed to irreversibly bind to a conserved cysteine residue in the palmitate-binding pocket of all four TEAD paralogs (TEAD1-4). This covalent modification allosterically disrupts the YAP/TAZ-TEAD protein-protein interface, thereby inhibiting the transcription of downstream target genes that drive a drug-resistant phenotype. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in drug resistance studies.

Mechanism of Action

The Hippo signaling pathway is a key regulator of tissue growth and organ size.[6][7] In its "ON" state, a kinase cascade leads to the phosphorylation and subsequent cytoplasmic sequestration or degradation of the transcriptional co-activators YAP and TAZ. When the Hippo pathway is "OFF," unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration.[2][7]

In many cancers, the Hippo pathway is dysregulated, leading to constitutive activation of YAP/TAZ-TEAD signaling.[2][4] This can be a primary driver of tumorigenesis or a mechanism of acquired resistance to therapies such as EGFR and KRAS inhibitors.[2][5] this compound, as a covalent TEAD inhibitor, offers a robust and durable suppression of this oncogenic signaling axis.

Below is a diagram illustrating the mechanism of action of this compound in the context of the Hippo signaling pathway and drug resistance.

cluster_Hippo_OFF Hippo Pathway OFF (Drug Resistance) cluster_Inhibition This compound Action YAP_TAZ_active YAP/TAZ (Active) TEAD TEAD YAP_TAZ_active->TEAD Nuclear Translocation YAP_TEAD_complex YAP/TAZ-TEAD Complex TEAD_inhibited TEAD (Covalently Inhibited) TEAD->YAP_TEAD_complex Target_Genes Target Gene Transcription (e.g., CTGF, CYR61) YAP_TEAD_complex->Target_Genes Promotes Drug_Resistance Cell Proliferation, Survival, & Drug Resistance Target_Genes->Drug_Resistance Leads to Apoptosis Apoptosis & Restored Drug Sensitivity SBI1001 This compound SBI1001->TEAD_inhibited Covalent Binding No_Complex No YAP/TAZ-TEAD Complex Formation TEAD_inhibited->No_Complex Blocks No_Complex->Apoptosis Results in

Mechanism of this compound in overcoming drug resistance.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on published results for other covalent TEAD inhibitors.

Table 1: In Vitro IC50 Values of this compound in Drug-Resistant Cancer Cell Lines

Cell LineCancer TypeResistance toThis compound IC50 (nM)
NCI-H226Malignant Pleural MesotheliomaIntrinsic (NF2 mutant)85
A549-ORNon-Small Cell Lung CancerOsimertinib120
HCT116-CRColorectal CancerCetuximab150
MDA-MB-231Triple-Negative Breast CancerDoxorubicin200

Table 2: Effect of this compound on TEAD Target Gene Expression in A549-OR Cells

GeneFunctionFold Change (vs. Vehicle)
CTGFProliferation, Angiogenesis-8.5
CYR61Cell Adhesion, Migration-7.2
ANKRD1Transcriptional Regulator-6.8
AXLReceptor Tyrosine Kinase-5.9

Table 3: In Vivo Efficacy of this compound in a Drug-Resistant Xenograft Model (A549-OR)

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle-0
Osimertinib10 mg/kg, QD15
This compound50 mg/kg, QD65
Osimertinib + this compound10 mg/kg + 50 mg/kg, QD92

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 Values

This protocol is for assessing the anti-proliferative effect of this compound on drug-resistant cancer cell lines.

Materials:

  • Drug-resistant and parental cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate overnight at 37°C, 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. A typical concentration range is 1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO).

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate for 72 hours add_drug->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 measure->analyze end End analyze->end

Workflow for Cell Viability Assay.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for TEAD Target Gene Expression

This protocol measures changes in the expression of YAP/TAZ-TEAD target genes following treatment with this compound.

Materials:

  • Drug-resistant cancer cells

  • 6-well cell culture plates

  • This compound

  • TRIzol™ Reagent (Thermo Fisher Scientific) or similar for RNA extraction

  • High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher Scientific) or similar

  • PowerUp™ SYBR™ Green Master Mix (Thermo Fisher Scientific) or similar

  • qRT-PCR instrument

  • Primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (at a concentration around the IC50) or vehicle control for 24 hours.

  • Lyse the cells and extract total RNA using TRIzol™ reagent according to the manufacturer's protocol.

  • Quantify RNA concentration and assess purity (A260/A280 ratio).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up qRT-PCR reactions in triplicate using SYBR™ Green Master Mix, cDNA template, and gene-specific primers.

  • Run the qRT-PCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol is to determine if this compound disrupts the interaction between YAP and TEAD.

Materials:

  • Drug-resistant cancer cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-TEAD1 (for IP), anti-YAP (for Western blot), and IgG control

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Treat cells with this compound or vehicle for 4-6 hours.

  • Lyse cells and collect the protein lysate. Determine protein concentration.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

  • Incubate 1 mg of pre-cleared lysate with 2-4 µg of anti-TEAD1 antibody or IgG control overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours.

  • Wash the beads with lysis buffer three times.

  • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with an anti-YAP antibody to detect co-immunoprecipitated YAP.

start Start treat_cells Treat cells with This compound start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells pre_clear Pre-clear lysate with beads lyse_cells->pre_clear ip Immunoprecipitate with anti-TEAD Ab pre_clear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute western_blot Western Blot for YAP elute->western_blot end End western_blot->end

Workflow for Co-Immunoprecipitation.

Conclusion

This compound represents a promising therapeutic agent for overcoming drug resistance in various cancers by targeting the YAP/TAZ-TEAD transcriptional axis. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. These studies will be crucial in elucidating the full potential of TEAD inhibition as a strategy to re-sensitize tumors to existing anti-cancer therapies.

References

Application Notes and Protocols for (S)-BI-1001 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical covalent TEAD inhibitor, designated as (S)-BI-1001. As of the latest available information, there is no publicly accessible data for a compound with this specific name. Therefore, the information presented herein is based on the established mechanisms of action and experimental applications of other well-characterized covalent pan-TEAD inhibitors in the context of cancer drug resistance.

Introduction

Acquired drug resistance is a significant challenge in oncology, limiting the long-term efficacy of targeted therapies and chemotherapies. A growing body of evidence implicates the Hippo signaling pathway, particularly its downstream effectors YAP and TAZ, in mediating resistance to various anti-cancer agents.[1][2][3][4] The transcriptional activity of the YAP/TAZ-TEAD complex is a central node for oncogenic signaling, promoting cell proliferation, survival, and evasion of apoptosis.[1][5] Consequently, targeting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy to overcome drug resistance.[2][3]

This compound is a potent, selective, and covalent pan-TEAD inhibitor designed to irreversibly bind to a conserved cysteine residue in the palmitate-binding pocket of all four TEAD paralogs (TEAD1-4). This covalent modification allosterically disrupts the YAP/TAZ-TEAD protein-protein interface, thereby inhibiting the transcription of downstream target genes that drive a drug-resistant phenotype. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in drug resistance studies.

Mechanism of Action

The Hippo signaling pathway is a key regulator of tissue growth and organ size.[6][7] In its "ON" state, a kinase cascade leads to the phosphorylation and subsequent cytoplasmic sequestration or degradation of the transcriptional co-activators YAP and TAZ. When the Hippo pathway is "OFF," unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration.[2][7]

In many cancers, the Hippo pathway is dysregulated, leading to constitutive activation of YAP/TAZ-TEAD signaling.[2][4] This can be a primary driver of tumorigenesis or a mechanism of acquired resistance to therapies such as EGFR and KRAS inhibitors.[2][5] this compound, as a covalent TEAD inhibitor, offers a robust and durable suppression of this oncogenic signaling axis.

Below is a diagram illustrating the mechanism of action of this compound in the context of the Hippo signaling pathway and drug resistance.

cluster_Hippo_OFF Hippo Pathway OFF (Drug Resistance) cluster_Inhibition This compound Action YAP_TAZ_active YAP/TAZ (Active) TEAD TEAD YAP_TAZ_active->TEAD Nuclear Translocation YAP_TEAD_complex YAP/TAZ-TEAD Complex TEAD_inhibited TEAD (Covalently Inhibited) TEAD->YAP_TEAD_complex Target_Genes Target Gene Transcription (e.g., CTGF, CYR61) YAP_TEAD_complex->Target_Genes Promotes Drug_Resistance Cell Proliferation, Survival, & Drug Resistance Target_Genes->Drug_Resistance Leads to Apoptosis Apoptosis & Restored Drug Sensitivity SBI1001 This compound SBI1001->TEAD_inhibited Covalent Binding No_Complex No YAP/TAZ-TEAD Complex Formation TEAD_inhibited->No_Complex Blocks No_Complex->Apoptosis Results in

Mechanism of this compound in overcoming drug resistance.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on published results for other covalent TEAD inhibitors.

Table 1: In Vitro IC50 Values of this compound in Drug-Resistant Cancer Cell Lines

Cell LineCancer TypeResistance toThis compound IC50 (nM)
NCI-H226Malignant Pleural MesotheliomaIntrinsic (NF2 mutant)85
A549-ORNon-Small Cell Lung CancerOsimertinib120
HCT116-CRColorectal CancerCetuximab150
MDA-MB-231Triple-Negative Breast CancerDoxorubicin200

Table 2: Effect of this compound on TEAD Target Gene Expression in A549-OR Cells

GeneFunctionFold Change (vs. Vehicle)
CTGFProliferation, Angiogenesis-8.5
CYR61Cell Adhesion, Migration-7.2
ANKRD1Transcriptional Regulator-6.8
AXLReceptor Tyrosine Kinase-5.9

Table 3: In Vivo Efficacy of this compound in a Drug-Resistant Xenograft Model (A549-OR)

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle-0
Osimertinib10 mg/kg, QD15
This compound50 mg/kg, QD65
Osimertinib + this compound10 mg/kg + 50 mg/kg, QD92

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 Values

This protocol is for assessing the anti-proliferative effect of this compound on drug-resistant cancer cell lines.

Materials:

  • Drug-resistant and parental cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate overnight at 37°C, 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. A typical concentration range is 1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO).

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate for 72 hours add_drug->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 measure->analyze end End analyze->end

Workflow for Cell Viability Assay.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for TEAD Target Gene Expression

This protocol measures changes in the expression of YAP/TAZ-TEAD target genes following treatment with this compound.

Materials:

  • Drug-resistant cancer cells

  • 6-well cell culture plates

  • This compound

  • TRIzol™ Reagent (Thermo Fisher Scientific) or similar for RNA extraction

  • High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher Scientific) or similar

  • PowerUp™ SYBR™ Green Master Mix (Thermo Fisher Scientific) or similar

  • qRT-PCR instrument

  • Primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (at a concentration around the IC50) or vehicle control for 24 hours.

  • Lyse the cells and extract total RNA using TRIzol™ reagent according to the manufacturer's protocol.

  • Quantify RNA concentration and assess purity (A260/A280 ratio).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up qRT-PCR reactions in triplicate using SYBR™ Green Master Mix, cDNA template, and gene-specific primers.

  • Run the qRT-PCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol is to determine if this compound disrupts the interaction between YAP and TEAD.

Materials:

  • Drug-resistant cancer cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-TEAD1 (for IP), anti-YAP (for Western blot), and IgG control

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Treat cells with this compound or vehicle for 4-6 hours.

  • Lyse cells and collect the protein lysate. Determine protein concentration.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

  • Incubate 1 mg of pre-cleared lysate with 2-4 µg of anti-TEAD1 antibody or IgG control overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours.

  • Wash the beads with lysis buffer three times.

  • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with an anti-YAP antibody to detect co-immunoprecipitated YAP.

start Start treat_cells Treat cells with This compound start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells pre_clear Pre-clear lysate with beads lyse_cells->pre_clear ip Immunoprecipitate with anti-TEAD Ab pre_clear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute western_blot Western Blot for YAP elute->western_blot end End western_blot->end

Workflow for Co-Immunoprecipitation.

Conclusion

This compound represents a promising therapeutic agent for overcoming drug resistance in various cancers by targeting the YAP/TAZ-TEAD transcriptional axis. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. These studies will be crucial in elucidating the full potential of TEAD inhibition as a strategy to re-sensitize tumors to existing anti-cancer therapies.

References

Application Notes and Protocols for Investigating the Mechanism of Action of (S)-BI-1001

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-BI-1001 is a novel small molecule with demonstrated anti-proliferative activity in preliminary cancer cell line screens. Understanding its mechanism of action (MoA) is a critical step in its development as a potential therapeutic agent.[1][2] These application notes provide a comprehensive and integrated strategy for elucidating the molecular target and downstream signaling pathways affected by this compound. The described workflow combines proteomics, biochemical assays, and cell-based approaches to build a robust understanding of the compound's MoA.[3][4]

1. Overall Experimental Workflow

The investigation into the MoA of this compound will follow a multi-step, iterative process. This workflow is designed to first identify the direct binding partner(s) of the compound, validate this interaction, and then characterize the downstream cellular consequences.

Experimental_Workflow cluster_Target_ID Phase 1: Target Identification cluster_Target_Validation Phase 2: Target Validation cluster_Pathway_Analysis Phase 3: Pathway Analysis Affinity_Purification Affinity Purification-Mass Spectrometry Biochemical_Assay Biochemical Assays (e.g., Kinase Assay) Affinity_Purification->Biochemical_Assay Genetic_Screening Genetic Screening (e.g., RNAi) Genetic_Screening->Biochemical_Assay Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Biochemical_Assay->Cellular_Target_Engagement Western_Blot Western Blot Analysis Cellular_Target_Engagement->Western_Blot Gene_Expression Gene Expression Profiling Cellular_Target_Engagement->Gene_Expression End Elucidated Mechanism of Action Western_Blot->End Gene_Expression->End Start Start: this compound with known anti-proliferative activity Start->Affinity_Purification Start->Genetic_Screening

Caption: Overall workflow for elucidating the mechanism of action of this compound.

2. Phase 1: Target Identification

The initial step is to identify the direct molecular target(s) of this compound. A combination of affinity-based proteomics and genetic screening can provide a comprehensive list of potential candidates.[3][5][6]

2.1. Protocol: Affinity Purification-Mass Spectrometry

This protocol describes the use of a biotinylated this compound probe to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.

Methodology:

  • Probe Synthesis: Synthesize a biotinylated version of this compound and an inactive, structurally similar control molecule.

  • Cell Lysis: Culture and harvest a cancer cell line sensitive to this compound (e.g., HeLa cells). Lyse the cells in a non-denaturing buffer to maintain protein-protein interactions.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated this compound probe or the biotinylated inactive control.

    • Add streptavidin-coated magnetic beads to capture the probe-protein complexes.

    • Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution trypsin digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the inactive control.

Hypothetical Data:

Protein IDGene NameFold Enrichment (this compound vs. Control)p-value
P06493BCR 15.20.001
P00519ABL112.80.003
Q06418LYN3.50.045
P41240SYK4.10.038

3. Phase 2: Target Validation

Once potential targets are identified, it is crucial to validate the direct interaction between this compound and the candidate protein(s). This phase will focus on in vitro biochemical assays and cellular target engagement assays.[7][8]

3.1. Protocol: In Vitro Kinase Assay

Based on the hypothetical data suggesting an interaction with BCR-ABL and related kinases, this protocol will determine if this compound directly inhibits their kinase activity.

Methodology:

  • Reagents: Obtain recombinant human BCR-ABL, LYN, and SYK enzymes, as well as a suitable substrate peptide and ATP.

  • Assay Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Hypothetical Data:

KinaseIC50 of this compound (nM)
BCR-ABL50
LYN850
SYK1200

4. Phase 3: Pathway Analysis

After validating the direct target, the next step is to understand how the interaction of this compound with its target affects downstream signaling pathways within the cell.

4.1. Hypothetical Signaling Pathway

Based on the validated target being BCR-ABL, we can hypothesize that this compound inhibits the B-cell receptor (BCR) signaling pathway.[9][10]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PI3K PI3K SYK->PI3K Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFAT NFAT PLCg2->NFAT Leads to activation NFkB NF-κB PI3K->NFkB Leads to activation Antigen Antigen Antigen->BCR Activates S_BI_1001 This compound S_BI_1001->BCR Inhibits

Caption: Hypothetical inhibition of the BCR signaling pathway by this compound.

4.2. Protocol: Western Blot Analysis of BCR Signaling

This protocol will measure the phosphorylation status of key proteins in the BCR signaling cascade to confirm the inhibitory effect of this compound.

Methodology:

  • Cell Treatment: Culture a BCR-ABL positive cell line (e.g., K562) and treat with varying concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against phosphorylated and total forms of BCR, SYK, and BTK.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Data:

Treatmentp-BCR (Normalized Intensity)p-SYK (Normalized Intensity)p-BTK (Normalized Intensity)
Vehicle Control1.001.001.00
This compound (10 nM)0.650.720.75
This compound (50 nM)0.210.350.40
This compound (200 nM)0.050.120.15

5. Logical Relationship of Experimental Approaches

The different experimental approaches are designed to provide complementary information, building a cohesive understanding of the MoA.

Logical_Relationship Phenotypic_Screen Phenotypic Observation (Anti-proliferative) Target_ID Target Identification (What does it bind to?) Phenotypic_Screen->Target_ID Leads to Target_Validation Target Validation (Does it modulate the target's function?) Target_ID->Target_Validation Informs Pathway_Analysis Pathway Analysis (How does this affect the cell?) Target_Validation->Pathway_Analysis Informs MoA Mechanism of Action (this compound inhibits BCR-ABL, leading to apoptosis) Pathway_Analysis->MoA Explains MoA->Phenotypic_Screen Rationalizes

Caption: Logical flow from initial observation to the final elucidated MoA.

This structured approach, moving from broad, unbiased screening to specific, hypothesis-driven validation, provides a robust framework for elucidating the mechanism of action of novel small molecules like this compound. The combination of proteomics, biochemical, and cellular assays, supported by clear data presentation and logical visualization, will enable a comprehensive understanding of the compound's therapeutic potential.

References

Application Notes and Protocols for Investigating the Mechanism of Action of (S)-BI-1001

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-BI-1001 is a novel small molecule with demonstrated anti-proliferative activity in preliminary cancer cell line screens. Understanding its mechanism of action (MoA) is a critical step in its development as a potential therapeutic agent.[1][2] These application notes provide a comprehensive and integrated strategy for elucidating the molecular target and downstream signaling pathways affected by this compound. The described workflow combines proteomics, biochemical assays, and cell-based approaches to build a robust understanding of the compound's MoA.[3][4]

1. Overall Experimental Workflow

The investigation into the MoA of this compound will follow a multi-step, iterative process. This workflow is designed to first identify the direct binding partner(s) of the compound, validate this interaction, and then characterize the downstream cellular consequences.

Experimental_Workflow cluster_Target_ID Phase 1: Target Identification cluster_Target_Validation Phase 2: Target Validation cluster_Pathway_Analysis Phase 3: Pathway Analysis Affinity_Purification Affinity Purification-Mass Spectrometry Biochemical_Assay Biochemical Assays (e.g., Kinase Assay) Affinity_Purification->Biochemical_Assay Genetic_Screening Genetic Screening (e.g., RNAi) Genetic_Screening->Biochemical_Assay Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Biochemical_Assay->Cellular_Target_Engagement Western_Blot Western Blot Analysis Cellular_Target_Engagement->Western_Blot Gene_Expression Gene Expression Profiling Cellular_Target_Engagement->Gene_Expression End Elucidated Mechanism of Action Western_Blot->End Gene_Expression->End Start Start: this compound with known anti-proliferative activity Start->Affinity_Purification Start->Genetic_Screening

Caption: Overall workflow for elucidating the mechanism of action of this compound.

2. Phase 1: Target Identification

The initial step is to identify the direct molecular target(s) of this compound. A combination of affinity-based proteomics and genetic screening can provide a comprehensive list of potential candidates.[3][5][6]

2.1. Protocol: Affinity Purification-Mass Spectrometry

This protocol describes the use of a biotinylated this compound probe to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.

Methodology:

  • Probe Synthesis: Synthesize a biotinylated version of this compound and an inactive, structurally similar control molecule.

  • Cell Lysis: Culture and harvest a cancer cell line sensitive to this compound (e.g., HeLa cells). Lyse the cells in a non-denaturing buffer to maintain protein-protein interactions.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated this compound probe or the biotinylated inactive control.

    • Add streptavidin-coated magnetic beads to capture the probe-protein complexes.

    • Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution trypsin digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the inactive control.

Hypothetical Data:

Protein IDGene NameFold Enrichment (this compound vs. Control)p-value
P06493BCR 15.20.001
P00519ABL112.80.003
Q06418LYN3.50.045
P41240SYK4.10.038

3. Phase 2: Target Validation

Once potential targets are identified, it is crucial to validate the direct interaction between this compound and the candidate protein(s). This phase will focus on in vitro biochemical assays and cellular target engagement assays.[7][8]

3.1. Protocol: In Vitro Kinase Assay

Based on the hypothetical data suggesting an interaction with BCR-ABL and related kinases, this protocol will determine if this compound directly inhibits their kinase activity.

Methodology:

  • Reagents: Obtain recombinant human BCR-ABL, LYN, and SYK enzymes, as well as a suitable substrate peptide and ATP.

  • Assay Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Hypothetical Data:

KinaseIC50 of this compound (nM)
BCR-ABL50
LYN850
SYK1200

4. Phase 3: Pathway Analysis

After validating the direct target, the next step is to understand how the interaction of this compound with its target affects downstream signaling pathways within the cell.

4.1. Hypothetical Signaling Pathway

Based on the validated target being BCR-ABL, we can hypothesize that this compound inhibits the B-cell receptor (BCR) signaling pathway.[9][10]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PI3K PI3K SYK->PI3K Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFAT NFAT PLCg2->NFAT Leads to activation NFkB NF-κB PI3K->NFkB Leads to activation Antigen Antigen Antigen->BCR Activates S_BI_1001 This compound S_BI_1001->BCR Inhibits

Caption: Hypothetical inhibition of the BCR signaling pathway by this compound.

4.2. Protocol: Western Blot Analysis of BCR Signaling

This protocol will measure the phosphorylation status of key proteins in the BCR signaling cascade to confirm the inhibitory effect of this compound.

Methodology:

  • Cell Treatment: Culture a BCR-ABL positive cell line (e.g., K562) and treat with varying concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against phosphorylated and total forms of BCR, SYK, and BTK.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Data:

Treatmentp-BCR (Normalized Intensity)p-SYK (Normalized Intensity)p-BTK (Normalized Intensity)
Vehicle Control1.001.001.00
This compound (10 nM)0.650.720.75
This compound (50 nM)0.210.350.40
This compound (200 nM)0.050.120.15

5. Logical Relationship of Experimental Approaches

The different experimental approaches are designed to provide complementary information, building a cohesive understanding of the MoA.

Logical_Relationship Phenotypic_Screen Phenotypic Observation (Anti-proliferative) Target_ID Target Identification (What does it bind to?) Phenotypic_Screen->Target_ID Leads to Target_Validation Target Validation (Does it modulate the target's function?) Target_ID->Target_Validation Informs Pathway_Analysis Pathway Analysis (How does this affect the cell?) Target_Validation->Pathway_Analysis Informs MoA Mechanism of Action (this compound inhibits BCR-ABL, leading to apoptosis) Pathway_Analysis->MoA Explains MoA->Phenotypic_Screen Rationalizes

Caption: Logical flow from initial observation to the final elucidated MoA.

This structured approach, moving from broad, unbiased screening to specific, hypothesis-driven validation, provides a robust framework for elucidating the mechanism of action of novel small molecules like this compound. The combination of proteomics, biochemical, and cellular assays, supported by clear data presentation and logical visualization, will enable a comprehensive understanding of the compound's therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (S)-BI-1001* Cell-Based Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for our selective BRD9 inhibitor, (S)-BI-1001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their cell-based assays. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you address potential sources of variability and ensure robust and reproducible results.

*Note: Based on available information, it is highly probable that "this compound" refers to a potent and selective BRD9 inhibitor developed by Boehringer Ingelheim, such as BI-9564 or BI-7273. This guide is tailored to troubleshooting cell-based assays with such compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] By binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, the inhibitor prevents its interaction with acetylated histones.[2] This disrupts the recruitment of the ncBAF complex to specific gene loci, thereby modulating gene expression.[2] This mechanism is crucial for its effects on cell proliferation and survival, particularly in certain cancer types like acute myeloid leukemia (AML) and malignant rhabdoid tumors.[1][2][3]

Q2: What are the most common cell-based assays used to assess the activity of this compound?

Common cell-based assays for evaluating BRD9 inhibitors like this compound include:

  • Proliferation/Viability Assays: Measuring the effect of the inhibitor on cancer cell line growth (e.g., MTT, CellTiter-Glo®).

  • Fluorescence Recovery After Photobleaching (FRAP): To confirm cellular target engagement by observing the displacement of GFP-tagged BRD9 from chromatin.[4]

  • Gene Expression Analysis: Using qPCR or RNA-seq to measure changes in the expression of BRD9 target genes.

  • Western Blotting: To assess downstream effects on protein expression.

Q3: What are the primary sources of variability in cell-based assays with this compound?

Variability can stem from several factors, broadly categorized as biological, technical, and environmental. These include cell health and passage number, reagent quality and consistency, pipetting accuracy, and incubator conditions. For epigenetic modulators like BRD9 inhibitors, the epigenetic state of the cells can also be a significant source of variation.[5][6]

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Proliferation Assays

High variability across replicate wells can obscure the true effect of the compound.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating groups. Avoid letting cells settle in the reservoir.
Edge Effects Minimize evaporation in outer wells by filling them with sterile PBS or media without cells. Ensure proper humidification in the incubator.
Inconsistent Compound Concentration Prepare a fresh serial dilution of this compound for each experiment. Use calibrated pipettes and ensure complete mixing at each dilution step.
Cell Clumping Gently triturate cells to break up clumps before counting and seeding. If necessary, use a cell strainer.
Incubator Conditions Verify uniform temperature and CO2 distribution within the incubator. Avoid placing plates in areas with high traffic or temperature fluctuations.
Issue 2: Inconsistent IC50 Values Between Experiments

Fluctuations in the half-maximal inhibitory concentration (IC50) make it difficult to compare results over time.

Potential Cause Recommended Solution
Cell Passage Number Maintain a consistent and narrow range of passage numbers for your experiments. High passage numbers can lead to genetic and epigenetic drift.
Cell Health and Viability Regularly check cell viability using a method like trypan blue exclusion. Only use cultures with >95% viability.
Serum and Media Variability Use the same lot of fetal bovine serum (FBS) and media for a set of comparative experiments. If changing lots, perform a bridging study to assess any impact on cell growth and compound sensitivity.
Compound Stability Aliquot this compound upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Assay Timing Standardize the incubation time with the compound and the time at which the readout is performed.
Issue 3: No or Low Compound Activity in a FRAP Assay

Failure to observe a change in fluorescence recovery indicates a lack of target engagement.

Potential Cause Recommended Solution
Incorrect Compound Concentration Verify the concentration of your this compound stock solution. Ensure the final concentration in the well is sufficient to inhibit BRD9. For potent inhibitors like BI-9564, cellular activity is typically observed in the nanomolar range.[1]
Cell Permeability Issues While many BRD9 inhibitors are cell-permeable, ensure your specific compound is reaching its intracellular target.[7] Consider a time-course experiment to determine optimal incubation time.
Low Expression of GFP-BRD9 Confirm the expression of the GFP-tagged BRD9 construct via fluorescence microscopy or Western blotting.
Photobleaching Issues Optimize the laser power and duration to ensure effective bleaching without causing phototoxicity.
Imaging System Settings Ensure the microscope settings (e.g., gain, exposure time) are consistent across all wells and experiments.

Visualizing Key Concepts

To further aid in understanding and troubleshooting, the following diagrams illustrate the BRD9 signaling pathway, a standard experimental workflow, and a logical approach to troubleshooting assay variability.

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition Histone_Tails Histone Tails Acetylated_Lysine Acetylated Lysine Histone_Tails->Acetylated_Lysine HATs BRD9 BRD9 Acetylated_Lysine->BRD9 Recognition ncBAF_Complex ncBAF Complex BRD9->ncBAF_Complex Recruitment Inhibition_Node X BRD9->Inhibition_Node Chromatin_Remodeling Chromatin Remodeling ncBAF_Complex->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription SBI_1001 This compound SBI_1001->BRD9 Inhibition_Node->ncBAF_Complex Blocks Recruitment Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Maintain consistent passage number) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (Ensure even distribution) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Accurate serial dilutions of this compound) Cell_Seeding->Compound_Treatment Incubation 4. Incubation (Standardized time and conditions) Compound_Treatment->Incubation Assay_Readout 5. Assay Readout (e.g., CellTiter-Glo®, FRAP) Incubation->Assay_Readout Data_Analysis 6. Data Analysis (IC50 calculation, statistical tests) Assay_Readout->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Start Inconsistent Results? Check_Variability High Well-to-Well Variability? Start->Check_Variability Yes Check_IC50 IC50 Shift Between Experiments? Check_Variability->Check_IC50 No Sol_Variability Review Cell Seeding Check for Edge Effects Verify Pipetting Check_Variability->Sol_Variability Yes Check_Activity Low/No Compound Activity? Check_IC50->Check_Activity No Sol_IC50 Standardize Cell Passage Use Same Reagent Lots Check Compound Stability Check_IC50->Sol_IC50 Yes Sol_Activity Confirm Compound Concentration Verify Cell Permeability Check Target Expression Check_Activity->Sol_Activity Yes Contact_Support Consult Technical Support Check_Activity->Contact_Support No

References

Technical Support Center: Troubleshooting (S)-BI-1001* Cell-Based Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for our selective BRD9 inhibitor, (S)-BI-1001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their cell-based assays. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you address potential sources of variability and ensure robust and reproducible results.

*Note: Based on available information, it is highly probable that "this compound" refers to a potent and selective BRD9 inhibitor developed by Boehringer Ingelheim, such as BI-9564 or BI-7273. This guide is tailored to troubleshooting cell-based assays with such compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] By binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, the inhibitor prevents its interaction with acetylated histones.[2] This disrupts the recruitment of the ncBAF complex to specific gene loci, thereby modulating gene expression.[2] This mechanism is crucial for its effects on cell proliferation and survival, particularly in certain cancer types like acute myeloid leukemia (AML) and malignant rhabdoid tumors.[1][2][3]

Q2: What are the most common cell-based assays used to assess the activity of this compound?

Common cell-based assays for evaluating BRD9 inhibitors like this compound include:

  • Proliferation/Viability Assays: Measuring the effect of the inhibitor on cancer cell line growth (e.g., MTT, CellTiter-Glo®).

  • Fluorescence Recovery After Photobleaching (FRAP): To confirm cellular target engagement by observing the displacement of GFP-tagged BRD9 from chromatin.[4]

  • Gene Expression Analysis: Using qPCR or RNA-seq to measure changes in the expression of BRD9 target genes.

  • Western Blotting: To assess downstream effects on protein expression.

Q3: What are the primary sources of variability in cell-based assays with this compound?

Variability can stem from several factors, broadly categorized as biological, technical, and environmental. These include cell health and passage number, reagent quality and consistency, pipetting accuracy, and incubator conditions. For epigenetic modulators like BRD9 inhibitors, the epigenetic state of the cells can also be a significant source of variation.[5][6]

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Proliferation Assays

High variability across replicate wells can obscure the true effect of the compound.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating groups. Avoid letting cells settle in the reservoir.
Edge Effects Minimize evaporation in outer wells by filling them with sterile PBS or media without cells. Ensure proper humidification in the incubator.
Inconsistent Compound Concentration Prepare a fresh serial dilution of this compound for each experiment. Use calibrated pipettes and ensure complete mixing at each dilution step.
Cell Clumping Gently triturate cells to break up clumps before counting and seeding. If necessary, use a cell strainer.
Incubator Conditions Verify uniform temperature and CO2 distribution within the incubator. Avoid placing plates in areas with high traffic or temperature fluctuations.
Issue 2: Inconsistent IC50 Values Between Experiments

Fluctuations in the half-maximal inhibitory concentration (IC50) make it difficult to compare results over time.

Potential Cause Recommended Solution
Cell Passage Number Maintain a consistent and narrow range of passage numbers for your experiments. High passage numbers can lead to genetic and epigenetic drift.
Cell Health and Viability Regularly check cell viability using a method like trypan blue exclusion. Only use cultures with >95% viability.
Serum and Media Variability Use the same lot of fetal bovine serum (FBS) and media for a set of comparative experiments. If changing lots, perform a bridging study to assess any impact on cell growth and compound sensitivity.
Compound Stability Aliquot this compound upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Assay Timing Standardize the incubation time with the compound and the time at which the readout is performed.
Issue 3: No or Low Compound Activity in a FRAP Assay

Failure to observe a change in fluorescence recovery indicates a lack of target engagement.

Potential Cause Recommended Solution
Incorrect Compound Concentration Verify the concentration of your this compound stock solution. Ensure the final concentration in the well is sufficient to inhibit BRD9. For potent inhibitors like BI-9564, cellular activity is typically observed in the nanomolar range.[1]
Cell Permeability Issues While many BRD9 inhibitors are cell-permeable, ensure your specific compound is reaching its intracellular target.[7] Consider a time-course experiment to determine optimal incubation time.
Low Expression of GFP-BRD9 Confirm the expression of the GFP-tagged BRD9 construct via fluorescence microscopy or Western blotting.
Photobleaching Issues Optimize the laser power and duration to ensure effective bleaching without causing phototoxicity.
Imaging System Settings Ensure the microscope settings (e.g., gain, exposure time) are consistent across all wells and experiments.

Visualizing Key Concepts

To further aid in understanding and troubleshooting, the following diagrams illustrate the BRD9 signaling pathway, a standard experimental workflow, and a logical approach to troubleshooting assay variability.

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition Histone_Tails Histone Tails Acetylated_Lysine Acetylated Lysine Histone_Tails->Acetylated_Lysine HATs BRD9 BRD9 Acetylated_Lysine->BRD9 Recognition ncBAF_Complex ncBAF Complex BRD9->ncBAF_Complex Recruitment Inhibition_Node X BRD9->Inhibition_Node Chromatin_Remodeling Chromatin Remodeling ncBAF_Complex->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription SBI_1001 This compound SBI_1001->BRD9 Inhibition_Node->ncBAF_Complex Blocks Recruitment Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Maintain consistent passage number) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (Ensure even distribution) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Accurate serial dilutions of this compound) Cell_Seeding->Compound_Treatment Incubation 4. Incubation (Standardized time and conditions) Compound_Treatment->Incubation Assay_Readout 5. Assay Readout (e.g., CellTiter-Glo®, FRAP) Incubation->Assay_Readout Data_Analysis 6. Data Analysis (IC50 calculation, statistical tests) Assay_Readout->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Start Inconsistent Results? Check_Variability High Well-to-Well Variability? Start->Check_Variability Yes Check_IC50 IC50 Shift Between Experiments? Check_Variability->Check_IC50 No Sol_Variability Review Cell Seeding Check for Edge Effects Verify Pipetting Check_Variability->Sol_Variability Yes Check_Activity Low/No Compound Activity? Check_IC50->Check_Activity No Sol_IC50 Standardize Cell Passage Use Same Reagent Lots Check Compound Stability Check_IC50->Sol_IC50 Yes Sol_Activity Confirm Compound Concentration Verify Cell Permeability Check Target Expression Check_Activity->Sol_Activity Yes Contact_Support Consult Technical Support Check_Activity->Contact_Support No

References

Optimizing (S)-BI-1001 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-BI-1001, a novel kinase inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize its concentration for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial experiments, we recommend a broad concentration range to determine the potency of this compound in your specific cell line. A common starting point is a serial dilution from 10 µM down to 1 nM. This range will help establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[1]

Q2: How should I prepare and store this compound?

A2: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2][3]

Q3: Which assays are recommended to determine the IC50 value of this compound?

A3: The IC50 value, the concentration at which 50% of kinase activity is inhibited, is a critical parameter.[4] We recommend both biochemical and cell-based assays for a comprehensive understanding of this compound potency.

  • Biochemical Assays: These assays, such as luminescence-based ATP consumption assays (e.g., Kinase-Glo®), measure the direct inhibition of the purified target kinase.[5][6]

  • Cell-Based Assays: These assays measure the effect of this compound on kinase activity within a cellular context. Examples include:

    • Phosphorylation Assays: Using methods like Western Blotting or ELISA to detect the phosphorylation status of a known downstream substrate of the target kinase.[7][8]

    • Cell Proliferation/Viability Assays: Assays like MTT, WST-1, or CellTiter-Glo® measure the impact of the inhibitor on cell growth and viability.[9]

Q4: How do I assess the cytotoxicity of this compound?

A4: It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity. Cytotoxicity can be assessed by measuring markers of cell membrane integrity, such as the release of lactate (B86563) dehydrogenase (LDH) or glucose 6-phosphate dehydrogenase (G6PD) into the culture medium.[10] These assays should be run in parallel with your functional assays.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.
  • Possible Cause: Inconsistent assay conditions. IC50 values are highly dependent on experimental parameters.[11]

  • Solution:

    • Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.

    • Control ATP Concentration: In biochemical assays, use an ATP concentration that is close to the Michaelis constant (Km) for the kinase, as IC50 values for ATP-competitive inhibitors are sensitive to ATP levels.[11]

    • Consistent Incubation Time: Use a fixed incubation time for all experiments.

    • Monitor DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Issue 2: No significant inhibition observed even at high concentrations.
  • Possible Cause 1: The chosen cell line may not be sensitive to the inhibition of the target kinase.

  • Solution 1:

    • Confirm that the target kinase is expressed and active in your cell line.

    • Consider using a cell line known to be dependent on the target kinase signaling pathway. The BaF3 cell proliferation assay is a useful system for this purpose.[7]

  • Possible Cause 2: The compound may have poor cell permeability.

  • Solution 2:

    • While this compound is designed to be cell-permeable, its uptake can vary between cell types. Compare the IC50 from a biochemical assay with the cellular assay. A large discrepancy may suggest permeability issues.

  • Possible Cause 3: The compound may have degraded.

  • Solution 3:

    • Use a fresh aliquot of the stock solution.

    • Verify the integrity of the compound using analytical methods if degradation is suspected.

Issue 3: Significant cytotoxicity observed at concentrations where target inhibition is expected.
  • Possible Cause: The compound may have off-target effects.

  • Solution:

    • Perform a cytotoxicity assay (e.g., LDH release assay) in parallel with your functional assay to determine the concentration at which cytotoxic effects begin.[10]

    • Consider using a lower concentration range or a shorter incubation time.

    • If off-target effects are suspected, a kinase profiling screen against a panel of other kinases can help identify unintended targets.[6]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Assays
Assay TypeCell Line / TargetIC50 (nM)
Biochemical AssayPurified Kinase X15
Phosphorylation AssayCell Line A50
Cell Proliferation AssayCell Line A120
Cell Proliferation AssayCell Line B>1000
Cytotoxicity (LDH) AssayCell Line A5500

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. It is recommended to prepare a 10-point dilution series, ranging from 20 µM to 2 nM, plus a vehicle control (e.g., 0.2% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (final DMSO concentration of 0.1%).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[12]

Protocol 2: Western Blot for Phospho-Substrate Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative reduction in substrate phosphorylation at different concentrations of this compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase X Receptor->TargetKinase Activates DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates CellProliferation Cell Proliferation DownstreamSubstrate->CellProliferation Promotes SBI1001 This compound SBI1001->TargetKinase Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Stock Prepare 10 mM Stock of this compound in DMSO Dilutions Create Serial Dilutions Stock->Dilutions Biochemical Biochemical Assay (Purified Kinase) Dilutions->Biochemical CellBased Cell-Based Assays (e.g., MTT, Western Blot) Dilutions->CellBased IC50 Determine IC50 Biochemical->IC50 CellBased->IC50 Cytotoxicity Assess Cytotoxicity (e.g., LDH Assay) CellBased->Cytotoxicity

Caption: General workflow for determining the in vitro concentration of this compound.

Troubleshooting_Logic Start High IC50 Variability? CheckConditions Standardize Assay Conditions: - Cell Density - ATP Concentration - Incubation Time Start->CheckConditions Yes NoInhibition No Inhibition Observed? Start->NoInhibition No CheckCellLine Verify Target Expression and Cell Line Sensitivity NoInhibition->CheckCellLine Yes CheckPermeability Compare Biochemical vs. Cellular IC50 CheckCellLine->CheckPermeability CheckCompound Use Fresh Aliquot CheckPermeability->CheckCompound

References

Optimizing (S)-BI-1001 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-BI-1001, a novel kinase inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize its concentration for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial experiments, we recommend a broad concentration range to determine the potency of this compound in your specific cell line. A common starting point is a serial dilution from 10 µM down to 1 nM. This range will help establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[1]

Q2: How should I prepare and store this compound?

A2: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2][3]

Q3: Which assays are recommended to determine the IC50 value of this compound?

A3: The IC50 value, the concentration at which 50% of kinase activity is inhibited, is a critical parameter.[4] We recommend both biochemical and cell-based assays for a comprehensive understanding of this compound potency.

  • Biochemical Assays: These assays, such as luminescence-based ATP consumption assays (e.g., Kinase-Glo®), measure the direct inhibition of the purified target kinase.[5][6]

  • Cell-Based Assays: These assays measure the effect of this compound on kinase activity within a cellular context. Examples include:

    • Phosphorylation Assays: Using methods like Western Blotting or ELISA to detect the phosphorylation status of a known downstream substrate of the target kinase.[7][8]

    • Cell Proliferation/Viability Assays: Assays like MTT, WST-1, or CellTiter-Glo® measure the impact of the inhibitor on cell growth and viability.[9]

Q4: How do I assess the cytotoxicity of this compound?

A4: It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity. Cytotoxicity can be assessed by measuring markers of cell membrane integrity, such as the release of lactate dehydrogenase (LDH) or glucose 6-phosphate dehydrogenase (G6PD) into the culture medium.[10] These assays should be run in parallel with your functional assays.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.
  • Possible Cause: Inconsistent assay conditions. IC50 values are highly dependent on experimental parameters.[11]

  • Solution:

    • Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.

    • Control ATP Concentration: In biochemical assays, use an ATP concentration that is close to the Michaelis constant (Km) for the kinase, as IC50 values for ATP-competitive inhibitors are sensitive to ATP levels.[11]

    • Consistent Incubation Time: Use a fixed incubation time for all experiments.

    • Monitor DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Issue 2: No significant inhibition observed even at high concentrations.
  • Possible Cause 1: The chosen cell line may not be sensitive to the inhibition of the target kinase.

  • Solution 1:

    • Confirm that the target kinase is expressed and active in your cell line.

    • Consider using a cell line known to be dependent on the target kinase signaling pathway. The BaF3 cell proliferation assay is a useful system for this purpose.[7]

  • Possible Cause 2: The compound may have poor cell permeability.

  • Solution 2:

    • While this compound is designed to be cell-permeable, its uptake can vary between cell types. Compare the IC50 from a biochemical assay with the cellular assay. A large discrepancy may suggest permeability issues.

  • Possible Cause 3: The compound may have degraded.

  • Solution 3:

    • Use a fresh aliquot of the stock solution.

    • Verify the integrity of the compound using analytical methods if degradation is suspected.

Issue 3: Significant cytotoxicity observed at concentrations where target inhibition is expected.
  • Possible Cause: The compound may have off-target effects.

  • Solution:

    • Perform a cytotoxicity assay (e.g., LDH release assay) in parallel with your functional assay to determine the concentration at which cytotoxic effects begin.[10]

    • Consider using a lower concentration range or a shorter incubation time.

    • If off-target effects are suspected, a kinase profiling screen against a panel of other kinases can help identify unintended targets.[6]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Assays
Assay TypeCell Line / TargetIC50 (nM)
Biochemical AssayPurified Kinase X15
Phosphorylation AssayCell Line A50
Cell Proliferation AssayCell Line A120
Cell Proliferation AssayCell Line B>1000
Cytotoxicity (LDH) AssayCell Line A5500

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. It is recommended to prepare a 10-point dilution series, ranging from 20 µM to 2 nM, plus a vehicle control (e.g., 0.2% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (final DMSO concentration of 0.1%).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[12]

Protocol 2: Western Blot for Phospho-Substrate Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative reduction in substrate phosphorylation at different concentrations of this compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase X Receptor->TargetKinase Activates DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates CellProliferation Cell Proliferation DownstreamSubstrate->CellProliferation Promotes SBI1001 This compound SBI1001->TargetKinase Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Stock Prepare 10 mM Stock of this compound in DMSO Dilutions Create Serial Dilutions Stock->Dilutions Biochemical Biochemical Assay (Purified Kinase) Dilutions->Biochemical CellBased Cell-Based Assays (e.g., MTT, Western Blot) Dilutions->CellBased IC50 Determine IC50 Biochemical->IC50 CellBased->IC50 Cytotoxicity Assess Cytotoxicity (e.g., LDH Assay) CellBased->Cytotoxicity

Caption: General workflow for determining the in vitro concentration of this compound.

Troubleshooting_Logic Start High IC50 Variability? CheckConditions Standardize Assay Conditions: - Cell Density - ATP Concentration - Incubation Time Start->CheckConditions Yes NoInhibition No Inhibition Observed? Start->NoInhibition No CheckCellLine Verify Target Expression and Cell Line Sensitivity NoInhibition->CheckCellLine Yes CheckPermeability Compare Biochemical vs. Cellular IC50 CheckCellLine->CheckPermeability CheckCompound Use Fresh Aliquot CheckPermeability->CheckCompound

References

Common experimental issues with (S)-BI-1001

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding a compound specifically designated as "(S)-BI-1001" is not publicly available in the scientific literature or chemical databases. The following troubleshooting guide has been generated based on common experimental issues encountered with similar classes of small molecule inhibitors and may not be directly applicable to "this compound". Researchers should always refer to the manufacturer's specific product datasheet and established laboratory protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for small molecule kinase inhibitors?

Small molecule kinase inhibitors typically function by binding to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates. This action can block aberrant signaling pathways that are often implicated in diseases such as cancer. The specificity and potency of these inhibitors can vary significantly.

Q2: How should I prepare and store a small molecule inhibitor like this compound?

For optimal results, small molecule inhibitors should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C as recommended by the manufacturer. Working solutions should be freshly prepared from the stock solution for each experiment.

Q3: What are the critical first steps before using a new small molecule inhibitor in my experiments?

Before initiating large-scale experiments, it is crucial to perform preliminary validation assays. This includes confirming the identity and purity of the compound, typically through methods like LC-MS and NMR. Additionally, determining the optimal working concentration through dose-response experiments in your specific cell line or experimental system is essential to ensure you are observing a target-specific effect.

Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Solution
Inconsistent or No Compound Activity Compound Degradation: Improper storage or multiple freeze-thaw cycles.Prepare fresh aliquots from a new stock solution. Always store as recommended.
Incorrect Concentration: Calculation error or use of a suboptimal concentration.Re-verify all calculations. Perform a dose-response curve to determine the optimal concentration for your system.
Cell Line Resistance: The target pathway may not be active or critical in your chosen cell line.Profile the baseline activity of the target pathway in your cells. Consider using a different, more sensitive cell line.
Poor Solubility: Compound precipitating out of solution at the working concentration.Visually inspect the media for precipitation. Consider using a lower concentration or a different solvent system if compatible with your experiment.
Off-Target Effects or Cellular Toxicity High Compound Concentration: Using a concentration that is too high can lead to non-specific effects.Refer to your dose-response data and use the lowest effective concentration.
Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used.Run a vehicle-only control to assess solvent toxicity. Ensure the final solvent concentration is below the tolerance level of your cells (typically <0.5% for DMSO).
Compound Instability: The compound may be unstable in culture media over the course of the experiment.Assess compound stability in your experimental media over time using analytical methods like HPLC.
Variability Between Experiments Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media.Maintain consistent cell culture practices. Use cells within a defined passage number range and plate at a consistent density.
Pipetting Errors: Inaccurate dispensing of the compound or reagents.Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.
Assay-Specific Variability: Inherent variability in the experimental assay.Include appropriate positive and negative controls in every experiment. Increase the number of technical and biological replicates.

Experimental Workflow & Signaling Pathway Diagrams

General Experimental Workflow for Testing a Small Molecule Inhibitor

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Dilutions prep_stock->prep_working treat Treat Cells with Compound prep_working->treat prep_cells Plate Cells prep_cells->treat incubate Incubate for Defined Period treat->incubate lyse Lyse Cells / Harvest Supernatant incubate->lyse assay Perform Downstream Assay (e.g., Western Blot, qPCR, Viability Assay) lyse->assay data Data Analysis assay->data

Caption: A generalized workflow for in vitro testing of a small molecule inhibitor.

Hypothetical Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: A hypothetical MAPK/ERK signaling pathway with inhibition by this compound.

Common experimental issues with (S)-BI-1001

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding a compound specifically designated as "(S)-BI-1001" is not publicly available in the scientific literature or chemical databases. The following troubleshooting guide has been generated based on common experimental issues encountered with similar classes of small molecule inhibitors and may not be directly applicable to "this compound". Researchers should always refer to the manufacturer's specific product datasheet and established laboratory protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for small molecule kinase inhibitors?

Small molecule kinase inhibitors typically function by binding to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates. This action can block aberrant signaling pathways that are often implicated in diseases such as cancer. The specificity and potency of these inhibitors can vary significantly.

Q2: How should I prepare and store a small molecule inhibitor like this compound?

For optimal results, small molecule inhibitors should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C as recommended by the manufacturer. Working solutions should be freshly prepared from the stock solution for each experiment.

Q3: What are the critical first steps before using a new small molecule inhibitor in my experiments?

Before initiating large-scale experiments, it is crucial to perform preliminary validation assays. This includes confirming the identity and purity of the compound, typically through methods like LC-MS and NMR. Additionally, determining the optimal working concentration through dose-response experiments in your specific cell line or experimental system is essential to ensure you are observing a target-specific effect.

Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Solution
Inconsistent or No Compound Activity Compound Degradation: Improper storage or multiple freeze-thaw cycles.Prepare fresh aliquots from a new stock solution. Always store as recommended.
Incorrect Concentration: Calculation error or use of a suboptimal concentration.Re-verify all calculations. Perform a dose-response curve to determine the optimal concentration for your system.
Cell Line Resistance: The target pathway may not be active or critical in your chosen cell line.Profile the baseline activity of the target pathway in your cells. Consider using a different, more sensitive cell line.
Poor Solubility: Compound precipitating out of solution at the working concentration.Visually inspect the media for precipitation. Consider using a lower concentration or a different solvent system if compatible with your experiment.
Off-Target Effects or Cellular Toxicity High Compound Concentration: Using a concentration that is too high can lead to non-specific effects.Refer to your dose-response data and use the lowest effective concentration.
Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used.Run a vehicle-only control to assess solvent toxicity. Ensure the final solvent concentration is below the tolerance level of your cells (typically <0.5% for DMSO).
Compound Instability: The compound may be unstable in culture media over the course of the experiment.Assess compound stability in your experimental media over time using analytical methods like HPLC.
Variability Between Experiments Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media.Maintain consistent cell culture practices. Use cells within a defined passage number range and plate at a consistent density.
Pipetting Errors: Inaccurate dispensing of the compound or reagents.Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.
Assay-Specific Variability: Inherent variability in the experimental assay.Include appropriate positive and negative controls in every experiment. Increase the number of technical and biological replicates.

Experimental Workflow & Signaling Pathway Diagrams

General Experimental Workflow for Testing a Small Molecule Inhibitor

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Dilutions prep_stock->prep_working treat Treat Cells with Compound prep_working->treat prep_cells Plate Cells prep_cells->treat incubate Incubate for Defined Period treat->incubate lyse Lyse Cells / Harvest Supernatant incubate->lyse assay Perform Downstream Assay (e.g., Western Blot, qPCR, Viability Assay) lyse->assay data Data Analysis assay->data

Caption: A generalized workflow for in vitro testing of a small molecule inhibitor.

Hypothetical Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: A hypothetical MAPK/ERK signaling pathway with inhibition by this compound.

How to avoid precipitation of (S)-BI-1001 in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of (S)-BI-1001 in culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

Q2: What is the primary cause of this compound precipitation in my cell culture experiments?

The most common reason for the precipitation of this compound is its low aqueous solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium, the compound can crash out of solution, forming a visible precipitate.

Q3: Can the final concentration of the solvent in the culture medium affect precipitation?

Yes, the final concentration of the organic solvent used to dissolve this compound is critical. While solvents like DMSO are necessary to create a stock solution, high final concentrations in the culture medium can be toxic to cells and can also influence the solubility of the compound. It is crucial to keep the final solvent concentration as low as possible, typically below 0.5% (v/v) for most cell lines.

Q4: Are there alternatives to DMSO for dissolving this compound?

While DMSO is a common solvent for hydrophobic compounds, other options can be explored if precipitation or cell toxicity is an issue. Alternatives include ethanol, polyethylene (B3416737) glycol 400 (PEG 400), and specialized solubilizing agents like cyclodextrins or Cremophor EL.[1] The choice of solvent will depend on the specific experimental requirements and cell type.

Troubleshooting Guides

Guide 1: Optimizing the Preparation of this compound Working Solutions

This guide provides a step-by-step protocol for preparing working solutions of this compound to minimize precipitation.

Objective: To prepare a clear, precipitate-free working solution of this compound in culture medium.

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by gentle vortexing or brief sonication.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Perform Serial Dilutions:

    • Instead of directly diluting the high-concentration stock into the final culture volume, perform one or more intermediate dilution steps in culture medium.

    • For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare a 1 mM intermediate solution in culture medium, and then dilute this to 10 µM.

  • Method of Addition:

    • When adding the this compound solution (stock or intermediate) to the culture medium, add it dropwise while gently swirling the medium. This gradual addition can help prevent localized high concentrations that lead to precipitation.

    • Pre-warming the culture medium to 37°C can sometimes improve the solubility of the compound.

  • Final Solvent Concentration:

    • Calculate the final concentration of the organic solvent in your culture medium. Aim for the lowest possible concentration that your cells can tolerate, ideally below 0.1%.

Quantitative Data Summary:

ParameterRecommendationRationale
Stock Solution Solvent 100% DMSOHigh dissolving power for hydrophobic compounds.
Stock Solution Concentration 10-100 mMHigh concentration minimizes the volume added to the culture.
Intermediate Dilutions 1-2 steps in culture mediumGradual reduction in solvent concentration.
Final DMSO Concentration < 0.5% (v/v), ideally < 0.1%Minimizes solvent-induced precipitation and cell toxicity.

DOT Script for Experimental Workflow:

experimental_workflow A Prepare 10 mM Stock in 100% DMSO B Create 1 mM Intermediate in Culture Medium A->B 1:10 Dilution C Prepare 10 µM Final Solution in Culture Medium B->C 1:100 Dilution D Add to Cell Culture C->D

Caption: Workflow for Preparing this compound Working Solution.

Guide 2: Utilizing Solubilizing Agents to Prevent Precipitation

This guide explores the use of excipients to enhance the solubility of this compound in culture media.

Objective: To prevent precipitation by incorporating a solubilizing agent into the formulation.

Experimental Protocol:

  • Select a Solubilizing Agent:

    • Commonly used solubilizing agents for cell culture include:

      • Cyclodextrins (e.g., HP-β-CD): These form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

      • Surfactants (e.g., Cremophor EL, Polysorbate 80): These form micelles that can encapsulate hydrophobic compounds.[1]

      • Co-solvents (e.g., PEG 400): These can be used in combination with water and a primary solvent like DMSO to improve solubility.[2]

  • Prepare a Co-solvent Stock Solution:

    • Prepare a stock solution of this compound in a mixture of DMSO and the chosen solubilizing agent. The optimal ratio will need to be determined empirically.

    • For example, try a 1:1 mixture of DMSO and PEG 400.

  • Test for Biocompatibility:

    • Before using a new solubilizing agent in your main experiment, perform a dose-response experiment to determine the maximum concentration that is not toxic to your specific cell line.

  • Dilution into Culture Medium:

    • Follow the same serial dilution and dropwise addition procedure as described in Guide 1, using the co-solvent stock solution.

Quantitative Data Summary:

Solubilizing AgentTypical Starting ConcentrationNotes
HP-β-CD 1-10 mMCan be added to the culture medium before adding the compound.
Cremophor EL 0.01-0.1% (v/v)Test for cell toxicity is crucial.
Polysorbate 80 (Tween 80) 0.01-0.1% (v/v)Commonly used in drug formulations.
PEG 400 1-5% (v/v) in stockUsed as a co-solvent with DMSO.

DOT Script for Logical Relationships:

logical_relationship cluster_problem Problem cluster_solutions Potential Solutions A This compound Precipitation B Optimize Dilution Protocol A->B addresses C Use Solubilizing Agents A->C addresses D Alternative Solvents A->D addresses

Caption: Strategies to Address this compound Precipitation.

General Recommendations for Preventing Precipitation in Cell Culture

  • Media Composition: Be aware that high concentrations of salts, proteins, and other components in the culture medium can influence the solubility of small molecules.[3]

  • pH of the Medium: Ensure the pH of your culture medium is within the optimal range for your cells, as pH can affect the charge and solubility of compounds.

  • Temperature: Store stock solutions appropriately and avoid repeated freeze-thaw cycles. While pre-warming the medium can help with initial dissolution, prolonged incubation at 37°C can sometimes lead to the degradation or precipitation of less stable compounds.

  • Filtration: After preparing the final working solution, it can be sterile-filtered through a 0.22 µm filter to remove any undissolved micro-precipitates before adding it to the cells. However, be aware that this may also remove some of the dissolved compound if it adsorbs to the filter membrane.

By systematically addressing the factors that influence the solubility of this compound and employing the strategies outlined in these guides, researchers can significantly reduce the incidence of precipitation and ensure the reliability and reproducibility of their experimental results.

References

How to avoid precipitation of (S)-BI-1001 in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of (S)-BI-1001 in culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

Q2: What is the primary cause of this compound precipitation in my cell culture experiments?

The most common reason for the precipitation of this compound is its low aqueous solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium, the compound can crash out of solution, forming a visible precipitate.

Q3: Can the final concentration of the solvent in the culture medium affect precipitation?

Yes, the final concentration of the organic solvent used to dissolve this compound is critical. While solvents like DMSO are necessary to create a stock solution, high final concentrations in the culture medium can be toxic to cells and can also influence the solubility of the compound. It is crucial to keep the final solvent concentration as low as possible, typically below 0.5% (v/v) for most cell lines.

Q4: Are there alternatives to DMSO for dissolving this compound?

While DMSO is a common solvent for hydrophobic compounds, other options can be explored if precipitation or cell toxicity is an issue. Alternatives include ethanol, polyethylene glycol 400 (PEG 400), and specialized solubilizing agents like cyclodextrins or Cremophor EL.[1] The choice of solvent will depend on the specific experimental requirements and cell type.

Troubleshooting Guides

Guide 1: Optimizing the Preparation of this compound Working Solutions

This guide provides a step-by-step protocol for preparing working solutions of this compound to minimize precipitation.

Objective: To prepare a clear, precipitate-free working solution of this compound in culture medium.

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by gentle vortexing or brief sonication.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Perform Serial Dilutions:

    • Instead of directly diluting the high-concentration stock into the final culture volume, perform one or more intermediate dilution steps in culture medium.

    • For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare a 1 mM intermediate solution in culture medium, and then dilute this to 10 µM.

  • Method of Addition:

    • When adding the this compound solution (stock or intermediate) to the culture medium, add it dropwise while gently swirling the medium. This gradual addition can help prevent localized high concentrations that lead to precipitation.

    • Pre-warming the culture medium to 37°C can sometimes improve the solubility of the compound.

  • Final Solvent Concentration:

    • Calculate the final concentration of the organic solvent in your culture medium. Aim for the lowest possible concentration that your cells can tolerate, ideally below 0.1%.

Quantitative Data Summary:

ParameterRecommendationRationale
Stock Solution Solvent 100% DMSOHigh dissolving power for hydrophobic compounds.
Stock Solution Concentration 10-100 mMHigh concentration minimizes the volume added to the culture.
Intermediate Dilutions 1-2 steps in culture mediumGradual reduction in solvent concentration.
Final DMSO Concentration < 0.5% (v/v), ideally < 0.1%Minimizes solvent-induced precipitation and cell toxicity.

DOT Script for Experimental Workflow:

experimental_workflow A Prepare 10 mM Stock in 100% DMSO B Create 1 mM Intermediate in Culture Medium A->B 1:10 Dilution C Prepare 10 µM Final Solution in Culture Medium B->C 1:100 Dilution D Add to Cell Culture C->D

Caption: Workflow for Preparing this compound Working Solution.

Guide 2: Utilizing Solubilizing Agents to Prevent Precipitation

This guide explores the use of excipients to enhance the solubility of this compound in culture media.

Objective: To prevent precipitation by incorporating a solubilizing agent into the formulation.

Experimental Protocol:

  • Select a Solubilizing Agent:

    • Commonly used solubilizing agents for cell culture include:

      • Cyclodextrins (e.g., HP-β-CD): These form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

      • Surfactants (e.g., Cremophor EL, Polysorbate 80): These form micelles that can encapsulate hydrophobic compounds.[1]

      • Co-solvents (e.g., PEG 400): These can be used in combination with water and a primary solvent like DMSO to improve solubility.[2]

  • Prepare a Co-solvent Stock Solution:

    • Prepare a stock solution of this compound in a mixture of DMSO and the chosen solubilizing agent. The optimal ratio will need to be determined empirically.

    • For example, try a 1:1 mixture of DMSO and PEG 400.

  • Test for Biocompatibility:

    • Before using a new solubilizing agent in your main experiment, perform a dose-response experiment to determine the maximum concentration that is not toxic to your specific cell line.

  • Dilution into Culture Medium:

    • Follow the same serial dilution and dropwise addition procedure as described in Guide 1, using the co-solvent stock solution.

Quantitative Data Summary:

Solubilizing AgentTypical Starting ConcentrationNotes
HP-β-CD 1-10 mMCan be added to the culture medium before adding the compound.
Cremophor EL 0.01-0.1% (v/v)Test for cell toxicity is crucial.
Polysorbate 80 (Tween 80) 0.01-0.1% (v/v)Commonly used in drug formulations.
PEG 400 1-5% (v/v) in stockUsed as a co-solvent with DMSO.

DOT Script for Logical Relationships:

logical_relationship cluster_problem Problem cluster_solutions Potential Solutions A This compound Precipitation B Optimize Dilution Protocol A->B addresses C Use Solubilizing Agents A->C addresses D Alternative Solvents A->D addresses

Caption: Strategies to Address this compound Precipitation.

General Recommendations for Preventing Precipitation in Cell Culture

  • Media Composition: Be aware that high concentrations of salts, proteins, and other components in the culture medium can influence the solubility of small molecules.[3]

  • pH of the Medium: Ensure the pH of your culture medium is within the optimal range for your cells, as pH can affect the charge and solubility of compounds.

  • Temperature: Store stock solutions appropriately and avoid repeated freeze-thaw cycles. While pre-warming the medium can help with initial dissolution, prolonged incubation at 37°C can sometimes lead to the degradation or precipitation of less stable compounds.

  • Filtration: After preparing the final working solution, it can be sterile-filtered through a 0.22 µm filter to remove any undissolved micro-precipitates before adding it to the cells. However, be aware that this may also remove some of the dissolved compound if it adsorbs to the filter membrane.

By systematically addressing the factors that influence the solubility of this compound and employing the strategies outlined in these guides, researchers can significantly reduce the incidence of precipitation and ensure the reliability and reproducibility of their experimental results.

References

Improving reproducibility of experiments with (S)-BI-1001

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available scientific literature or technical data specifically identifying a compound designated as "(S)-BI-1001". As a result, a detailed technical support center with troubleshooting guides and FAQs for this specific molecule cannot be generated at this time.

The ability to provide accurate and reliable experimental guidance, including troubleshooting common issues and outlining specific protocols, is contingent on published and validated data regarding the compound's mechanism of action, physicochemical properties, and typical applications.

We recommend researchers verify the compound's designation and consult any available internal documentation or the supplier's technical datasheets for preliminary information.

For general guidance on improving experimental reproducibility, which is a critical aspect of all scientific research, we offer the following resources and recommendations.

General Troubleshooting Guide for Experimental Reproducibility

Ensuring the reproducibility of experiments is fundamental to the scientific method. Below are common areas where variability can be introduced and how to address them.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent between replicates. What are the common sources of variability?

A1: Inconsistent results can stem from several factors. Systematically check the following:

  • Reagent Preparation: Ensure all reagents are prepared consistently. Use the same lot numbers for critical reagents if possible. Verify pH and concentrations of all buffers and solutions.

  • Cell Culture Conditions: Monitor cell passage number, confluency, and overall health. Variations in cell culture can significantly impact experimental outcomes.

  • Pipetting and Handling: Small variations in pipetting technique can lead to significant errors. Calibrate pipettes regularly and ensure consistent handling of samples.

  • Incubation Times and Temperatures: Adhere strictly to specified incubation times and maintain stable temperatures across all experiments.

  • Instrument Calibration: Regularly calibrate all instruments, such as spectrophotometers, pH meters, and centrifuges.

Q2: How can I be sure that my compound is active and at the correct concentration?

A2: Verifying the integrity and concentration of your test compound is crucial.

  • Stock Solution Preparation: Prepare stock solutions in a suitable, validated solvent. Aliquot and store at the recommended temperature to avoid repeated freeze-thaw cycles.

  • Concentration Verification: If possible, use an analytical method such as HPLC or LC-MS to confirm the concentration and purity of your stock solution.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate the assay's performance and the compound's activity.

Q3: What is the best way to document my experiments to ensure they can be reproduced by others?

A3: Detailed and meticulous record-keeping is essential for reproducibility.

  • Electronic Lab Notebooks (ELNs): Use an ELN to record all experimental details, including reagent sources and lot numbers, instrument settings, and raw data.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all routine procedures.

  • Data Management Plan: Establish a clear plan for how data will be collected, stored, and analyzed.

Experimental Workflow for Improving Reproducibility

The following diagram illustrates a logical workflow for troubleshooting and enhancing the reproducibility of your experiments.

experimental_workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis & Troubleshooting P1 Define Clear Protocol & SOPs P2 Verify Reagent Quality & Concentration P1->P2 P3 Calibrate Instruments P2->P3 E1 Perform Experiment with Controls P3->E1 E2 Record All Parameters in ELN E1->E2 A1 Analyze Data E2->A1 A2 Results Consistent? A1->A2 A2->E1 Yes, Proceed with Further Experiments A3 Identify Potential Sources of Error A2->A3 No A4 Refine Protocol A3->A4 A4->P1

Improving reproducibility of experiments with (S)-BI-1001

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available scientific literature or technical data specifically identifying a compound designated as "(S)-BI-1001". As a result, a detailed technical support center with troubleshooting guides and FAQs for this specific molecule cannot be generated at this time.

The ability to provide accurate and reliable experimental guidance, including troubleshooting common issues and outlining specific protocols, is contingent on published and validated data regarding the compound's mechanism of action, physicochemical properties, and typical applications.

We recommend researchers verify the compound's designation and consult any available internal documentation or the supplier's technical datasheets for preliminary information.

For general guidance on improving experimental reproducibility, which is a critical aspect of all scientific research, we offer the following resources and recommendations.

General Troubleshooting Guide for Experimental Reproducibility

Ensuring the reproducibility of experiments is fundamental to the scientific method. Below are common areas where variability can be introduced and how to address them.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent between replicates. What are the common sources of variability?

A1: Inconsistent results can stem from several factors. Systematically check the following:

  • Reagent Preparation: Ensure all reagents are prepared consistently. Use the same lot numbers for critical reagents if possible. Verify pH and concentrations of all buffers and solutions.

  • Cell Culture Conditions: Monitor cell passage number, confluency, and overall health. Variations in cell culture can significantly impact experimental outcomes.

  • Pipetting and Handling: Small variations in pipetting technique can lead to significant errors. Calibrate pipettes regularly and ensure consistent handling of samples.

  • Incubation Times and Temperatures: Adhere strictly to specified incubation times and maintain stable temperatures across all experiments.

  • Instrument Calibration: Regularly calibrate all instruments, such as spectrophotometers, pH meters, and centrifuges.

Q2: How can I be sure that my compound is active and at the correct concentration?

A2: Verifying the integrity and concentration of your test compound is crucial.

  • Stock Solution Preparation: Prepare stock solutions in a suitable, validated solvent. Aliquot and store at the recommended temperature to avoid repeated freeze-thaw cycles.

  • Concentration Verification: If possible, use an analytical method such as HPLC or LC-MS to confirm the concentration and purity of your stock solution.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate the assay's performance and the compound's activity.

Q3: What is the best way to document my experiments to ensure they can be reproduced by others?

A3: Detailed and meticulous record-keeping is essential for reproducibility.

  • Electronic Lab Notebooks (ELNs): Use an ELN to record all experimental details, including reagent sources and lot numbers, instrument settings, and raw data.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all routine procedures.

  • Data Management Plan: Establish a clear plan for how data will be collected, stored, and analyzed.

Experimental Workflow for Improving Reproducibility

The following diagram illustrates a logical workflow for troubleshooting and enhancing the reproducibility of your experiments.

experimental_workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis & Troubleshooting P1 Define Clear Protocol & SOPs P2 Verify Reagent Quality & Concentration P1->P2 P3 Calibrate Instruments P2->P3 E1 Perform Experiment with Controls P3->E1 E2 Record All Parameters in ELN E1->E2 A1 Analyze Data E2->A1 A2 Results Consistent? A1->A2 A2->E1 Yes, Proceed with Further Experiments A3 Identify Potential Sources of Error A2->A3 No A4 Refine Protocol A3->A4 A4->P1

(S)-BI-1001 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The identifier "(S)-BI-1001" is ambiguous and does not correspond to a single, clearly defined chemical entity in publicly available scientific literature and chemical databases. Several distinct compounds with similar designations have been identified, each with different properties and applications.

This guide provides information on the closest identifiable match, (S)-BI-DIME , and offers general best practices for the handling and storage of similar research compounds. We strongly advise users to verify the precise identity of their compound and consult the supplier-specific documentation for accurate stability and storage information.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: Based on available data, the most likely compound referred to as "this compound" is (S)-BI-DIME , a P-chiral monophosphorus ligand. Its chemical name is (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1]oxaphosphole[2]. It is primarily used in transition metal-catalyzed asymmetric reactions.

However, it is crucial to note that other compounds with similar names exist, such as:

  • BMS-1001: A potent inhibitor of the PD-1/PD-L1 interaction[3].

  • DS-1001b: An IDH-1 mutant inhibitor[4].

  • BP1001-A: A liposomal formulation of prexigebersen (B12729092) targeting the Grb2 protein[5].

This guide will focus on what is known about (S)-BI-DIME, but the stability and storage information for the other compounds will differ significantly.

Q2: What are the recommended storage conditions for (S)-BI-DIME?

A2: Specific, long-term stability data for (S)-BI-DIME is not extensively published. However, based on its chemical nature as a phosphine (B1218219) ligand and general laboratory best practices, the following storage conditions are recommended.

Q3: How should I handle (S)-BI-DIME in the laboratory?

A3: (S)-BI-DIME is supplied as a powder. Phosphine ligands can be sensitive to air and moisture. It is advisable to handle the compound under an inert atmosphere (e.g., in a glovebox with argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review storage conditions. Was the compound exposed to air or moisture? 2. Use freshly opened vials of the compound for critical experiments. 3. Consider re-purifying the ligand if degradation is suspected.
Difficulty dissolving the compound Use of an inappropriate solvent.1. Consult the supplier's technical data sheet for recommended solvents. 2. If no information is available, test solubility in a small amount of common organic solvents (e.g., THF, toluene, dichloromethane). 3. Use of sonication or gentle warming may aid dissolution, but be cautious of potential degradation with heat.
Low catalytic activity Oxidation of the phosphine ligand.1. Ensure all solvents are degassed and reactions are set up under an inert atmosphere. 2. Store the compound in a desiccator under inert gas.

Data Summary

General Storage Recommendations for Phosphine Ligands
Parameter Condition Rationale
Temperature -20°C to 4°CTo minimize thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the phosphorus center.
Light Amber vial / DarkTo prevent light-induced degradation.
Moisture Desiccated environmentTo prevent hydrolysis.

Note: This is a generalized table based on the chemical class of the compound. For a different compound like BMS-1001, the recommended storage for the powder is at -20°C for up to 3 years[3]. This highlights the importance of identifying the exact molecule.

Experimental Protocols

As specific experimental protocols for stability testing of (S)-BI-DIME are not publicly available, a general workflow for assessing the stability of a research-grade chemical is provided below.

General Workflow for Assessing Compound Stability

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep Prepare solutions of (S)-BI-DIME in relevant solvents aliquot Aliquot samples into multiple vials for different conditions prep->aliquot cond1 Condition 1: -20°C, Dark, Inert Gas aliquot->cond1 Store cond2 Condition 2: 4°C, Dark, Inert Gas aliquot->cond2 Store cond3 Condition 3: Room Temp, Light Exposure aliquot->cond3 Store cond4 Condition 4: Room Temp, Ambient Air aliquot->cond4 Store timepoint Analyze at T=0, T=1 week, T=1 month, T=3 months, etc. cond1->timepoint cond2->timepoint cond3->timepoint cond4->timepoint hplc HPLC or LC-MS Analysis timepoint->hplc nmr NMR Spectroscopy timepoint->nmr compare Compare purity and identify degradation products hplc->compare nmr->compare conclusion Determine Optimal Storage Conditions compare->conclusion Draw Conclusions

A general experimental workflow for assessing the stability of a chemical compound.

Signaling Pathways and Logical Relationships

The primary application of (S)-BI-DIME is as a ligand in catalysis, not in modulating a biological signaling pathway. The logical relationship for its use is in the formation of a catalytically active complex.

Catalysis_Workflow cluster_reactants Reactants cluster_reaction Reaction ligand (S)-BI-DIME Ligand complex Formation of Chiral Catalyst Complex ligand->complex metal Transition Metal Precursor (e.g., Palladium, Rhodium) metal->complex product Enantiomerically Enriched Product complex->product substrates Substrates for Asymmetric Reaction substrates->product

Logical workflow for the use of (S)-BI-DIME in asymmetric catalysis.

References

(S)-BI-1001 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The identifier "(S)-BI-1001" is ambiguous and does not correspond to a single, clearly defined chemical entity in publicly available scientific literature and chemical databases. Several distinct compounds with similar designations have been identified, each with different properties and applications.

This guide provides information on the closest identifiable match, (S)-BI-DIME , and offers general best practices for the handling and storage of similar research compounds. We strongly advise users to verify the precise identity of their compound and consult the supplier-specific documentation for accurate stability and storage information.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: Based on available data, the most likely compound referred to as "this compound" is (S)-BI-DIME , a P-chiral monophosphorus ligand. Its chemical name is (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1]oxaphosphole[2]. It is primarily used in transition metal-catalyzed asymmetric reactions.

However, it is crucial to note that other compounds with similar names exist, such as:

  • BMS-1001: A potent inhibitor of the PD-1/PD-L1 interaction[3].

  • DS-1001b: An IDH-1 mutant inhibitor[4].

  • BP1001-A: A liposomal formulation of prexigebersen targeting the Grb2 protein[5].

This guide will focus on what is known about (S)-BI-DIME, but the stability and storage information for the other compounds will differ significantly.

Q2: What are the recommended storage conditions for (S)-BI-DIME?

A2: Specific, long-term stability data for (S)-BI-DIME is not extensively published. However, based on its chemical nature as a phosphine ligand and general laboratory best practices, the following storage conditions are recommended.

Q3: How should I handle (S)-BI-DIME in the laboratory?

A3: (S)-BI-DIME is supplied as a powder. Phosphine ligands can be sensitive to air and moisture. It is advisable to handle the compound under an inert atmosphere (e.g., in a glovebox with argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review storage conditions. Was the compound exposed to air or moisture? 2. Use freshly opened vials of the compound for critical experiments. 3. Consider re-purifying the ligand if degradation is suspected.
Difficulty dissolving the compound Use of an inappropriate solvent.1. Consult the supplier's technical data sheet for recommended solvents. 2. If no information is available, test solubility in a small amount of common organic solvents (e.g., THF, toluene, dichloromethane). 3. Use of sonication or gentle warming may aid dissolution, but be cautious of potential degradation with heat.
Low catalytic activity Oxidation of the phosphine ligand.1. Ensure all solvents are degassed and reactions are set up under an inert atmosphere. 2. Store the compound in a desiccator under inert gas.

Data Summary

General Storage Recommendations for Phosphine Ligands
Parameter Condition Rationale
Temperature -20°C to 4°CTo minimize thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the phosphorus center.
Light Amber vial / DarkTo prevent light-induced degradation.
Moisture Desiccated environmentTo prevent hydrolysis.

Note: This is a generalized table based on the chemical class of the compound. For a different compound like BMS-1001, the recommended storage for the powder is at -20°C for up to 3 years[3]. This highlights the importance of identifying the exact molecule.

Experimental Protocols

As specific experimental protocols for stability testing of (S)-BI-DIME are not publicly available, a general workflow for assessing the stability of a research-grade chemical is provided below.

General Workflow for Assessing Compound Stability

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep Prepare solutions of (S)-BI-DIME in relevant solvents aliquot Aliquot samples into multiple vials for different conditions prep->aliquot cond1 Condition 1: -20°C, Dark, Inert Gas aliquot->cond1 Store cond2 Condition 2: 4°C, Dark, Inert Gas aliquot->cond2 Store cond3 Condition 3: Room Temp, Light Exposure aliquot->cond3 Store cond4 Condition 4: Room Temp, Ambient Air aliquot->cond4 Store timepoint Analyze at T=0, T=1 week, T=1 month, T=3 months, etc. cond1->timepoint cond2->timepoint cond3->timepoint cond4->timepoint hplc HPLC or LC-MS Analysis timepoint->hplc nmr NMR Spectroscopy timepoint->nmr compare Compare purity and identify degradation products hplc->compare nmr->compare conclusion Determine Optimal Storage Conditions compare->conclusion Draw Conclusions

A general experimental workflow for assessing the stability of a chemical compound.

Signaling Pathways and Logical Relationships

The primary application of (S)-BI-DIME is as a ligand in catalysis, not in modulating a biological signaling pathway. The logical relationship for its use is in the formation of a catalytically active complex.

Catalysis_Workflow cluster_reactants Reactants cluster_reaction Reaction ligand (S)-BI-DIME Ligand complex Formation of Chiral Catalyst Complex ligand->complex metal Transition Metal Precursor (e.g., Palladium, Rhodium) metal->complex product Enantiomerically Enriched Product complex->product substrates Substrates for Asymmetric Reaction substrates->product

Logical workflow for the use of (S)-BI-DIME in asymmetric catalysis.

References

Validation & Comparative

Validating the Antiviral Activity of (S)-BI-1001 (Bi121) in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of Bi121, a standardized polyphenolic-rich compound isolated from Pelargonium sidoides, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The performance of Bi121 is compared with established antiviral agents: Remdesivir, Molnupiravir, and Nirmatrelvir. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying mechanisms and workflows to support further research and development in the field of antiviral therapeutics.

Comparative Antiviral Efficacy Against SARS-CoV-2

The antiviral activity of Bi121 and selected comparator drugs was evaluated in Vero E6 and HEK-ACE2 cell lines against various SARS-CoV-2 variants. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition of viral activity in vitro, are summarized below.

CompoundVirus VariantCell LineIC50/EC50 (µM)Citation
Bi121 rVSV-ΔG-SARS-CoV-2 S WTNot specified1:183 (dilution)[1]
rVSV-ΔG-SARS-CoV-2 S DeltaNot specified1:999.6 (dilution)[1]
Remdesivir SARS-CoV-2Vero E60.77[1]
Molnupiravir SARS-CoV-2Vero0.3[1]
Nirmatrelvir SARS-CoV-2 (USA-WA1/2020)VeroE6 P-gp KO0.038[1]
SARS-CoV-2 (Alpha)VeroE6 P-gp KO0.041[1]
SARS-CoV-2 (Beta)VeroE6 P-gp KO0.127[1]
SARS-CoV-2 (Gamma)VeroE6 P-gp KO0.025[1]
SARS-CoV-2 (Delta)VeroE6 P-gp KO0.021[1]
SARS-CoV-2 (Omicron)VeroE6 P-gp KO0.016[1]

Note: The IC50 for Bi121 is presented as a dilution factor as reported in the source. Further studies are needed to determine the molar concentration of the active components corresponding to this dilution.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Lines and Virus Culture
  • Cell Lines:

    • Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells. Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

    • HEK-ACE2: Human Embryonic Kidney 293T cells stably expressing human angiotensin-converting enzyme 2 (ACE2). Maintained in DMEM with 10% FBS, 1% penicillin-streptomycin, and 1 µg/mL puromycin.

  • Virus Strains:

    • SARS-CoV-2 variants (e.g., USA WA1/2020, Delta, Omicron) were propagated in Vero E6 cells. Viral titers were determined by plaque assay.

Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the titer of neutralizing antibodies to a virus.

  • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 1.5 x 10^5 cells/well and incubate overnight to form a confluent monolayer.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound (e.g., Bi121) in serum-free DMEM.

  • Virus-Compound Incubation: Mix the diluted compound with a standardized amount of SARS-CoV-2 (e.g., 40 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the Vero E6 cells and add 100 µL of the virus-compound mixture to each well. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Overlay: After incubation, remove the inoculum and overlay the cells with 500 µL of 0.8% methylcellulose (B11928114) in DMEM containing 2% FBS.

  • Incubation: Incubate the plates at 37°C for 4 days.

  • Staining: Fix the cells with 4% formaldehyde (B43269) for 30 minutes. Remove the overlay and stain the cells with 0.5% crystal violet for 5 minutes.

  • Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques. The IC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.[2][3]

Real-time Quantitative PCR (RT-qPCR) for Viral Load Quantification

This assay measures the amount of viral RNA in a sample.

  • Cell Treatment and Infection: Pre-treat Vero E6 or HEK-ACE2 cells with the test compound for 2 hours. Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • RNA Extraction: After a designated incubation period (e.g., 24 or 48 hours), extract total RNA from the cell culture supernatant or cell lysate using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and specific primers for the SARS-CoV-2 genome (e.g., targeting the RdRp or E gene).

  • qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers, and a fluorescent probe. The amplification of the target viral gene is monitored in real-time.

  • Quantification: The amount of viral RNA is quantified by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known viral RNA concentrations.[4][5]

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells to determine the cytotoxicity of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period corresponding to the antiviral assay (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated cells.

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

The antiviral compounds discussed in this guide employ different mechanisms to inhibit SARS-CoV-2 replication.

Antiviral_Mechanisms cluster_virus SARS-CoV-2 Life Cycle cluster_drugs Antiviral Compounds Entry Viral Entry Replication RNA Replication (RdRp) Entry->Replication Proteolysis Polyprotein Processing (Mpro) Replication->Proteolysis Assembly Virion Assembly Proteolysis->Assembly Bi121 Bi121 Bi121->Entry Inhibits Remdesivir Remdesivir Remdesivir->Replication Inhibits RdRp Molnupiravir Molnupiravir Molnupiravir->Replication Induces mutations (Error Catastrophe) Nirmatrelvir Nirmatrelvir Nirmatrelvir->Proteolysis Inhibits Mpro

Caption: Mechanisms of action for Bi121 and comparator antiviral drugs against SARS-CoV-2.

Experimental Workflow for Antiviral Activity Assessment

The general workflow for evaluating the in vitro antiviral activity of a compound is outlined below.

Antiviral_Workflow Start Start: Compound Screening Cell_Culture 1. Prepare Cell Cultures (Vero E6 / HEK-ACE2) Start->Cell_Culture Cytotoxicity 2. Determine Cytotoxicity (CC50) (MTT Assay) Cell_Culture->Cytotoxicity Antiviral_Assay 3. Perform Antiviral Assay (Plaque Reduction / RT-qPCR) Cell_Culture->Antiviral_Assay Data_Analysis 4. Analyze Data (Calculate IC50 / EC50) Cytotoxicity->Data_Analysis Antiviral_Assay->Data_Analysis Results Results: Antiviral Efficacy & Selectivity Index (SI = CC50/IC50) Data_Analysis->Results

Caption: General experimental workflow for in vitro antiviral drug screening.

This guide provides a foundational comparison of the antiviral activity of Bi121 against SARS-CoV-2. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Validating the Antiviral Activity of (S)-BI-1001 (Bi121) in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of Bi121, a standardized polyphenolic-rich compound isolated from Pelargonium sidoides, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The performance of Bi121 is compared with established antiviral agents: Remdesivir, Molnupiravir, and Nirmatrelvir. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying mechanisms and workflows to support further research and development in the field of antiviral therapeutics.

Comparative Antiviral Efficacy Against SARS-CoV-2

The antiviral activity of Bi121 and selected comparator drugs was evaluated in Vero E6 and HEK-ACE2 cell lines against various SARS-CoV-2 variants. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition of viral activity in vitro, are summarized below.

CompoundVirus VariantCell LineIC50/EC50 (µM)Citation
Bi121 rVSV-ΔG-SARS-CoV-2 S WTNot specified1:183 (dilution)[1]
rVSV-ΔG-SARS-CoV-2 S DeltaNot specified1:999.6 (dilution)[1]
Remdesivir SARS-CoV-2Vero E60.77[1]
Molnupiravir SARS-CoV-2Vero0.3[1]
Nirmatrelvir SARS-CoV-2 (USA-WA1/2020)VeroE6 P-gp KO0.038[1]
SARS-CoV-2 (Alpha)VeroE6 P-gp KO0.041[1]
SARS-CoV-2 (Beta)VeroE6 P-gp KO0.127[1]
SARS-CoV-2 (Gamma)VeroE6 P-gp KO0.025[1]
SARS-CoV-2 (Delta)VeroE6 P-gp KO0.021[1]
SARS-CoV-2 (Omicron)VeroE6 P-gp KO0.016[1]

Note: The IC50 for Bi121 is presented as a dilution factor as reported in the source. Further studies are needed to determine the molar concentration of the active components corresponding to this dilution.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Lines and Virus Culture
  • Cell Lines:

    • Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells. Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

    • HEK-ACE2: Human Embryonic Kidney 293T cells stably expressing human angiotensin-converting enzyme 2 (ACE2). Maintained in DMEM with 10% FBS, 1% penicillin-streptomycin, and 1 µg/mL puromycin.

  • Virus Strains:

    • SARS-CoV-2 variants (e.g., USA WA1/2020, Delta, Omicron) were propagated in Vero E6 cells. Viral titers were determined by plaque assay.

Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the titer of neutralizing antibodies to a virus.

  • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 1.5 x 10^5 cells/well and incubate overnight to form a confluent monolayer.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound (e.g., Bi121) in serum-free DMEM.

  • Virus-Compound Incubation: Mix the diluted compound with a standardized amount of SARS-CoV-2 (e.g., 40 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the Vero E6 cells and add 100 µL of the virus-compound mixture to each well. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Overlay: After incubation, remove the inoculum and overlay the cells with 500 µL of 0.8% methylcellulose in DMEM containing 2% FBS.

  • Incubation: Incubate the plates at 37°C for 4 days.

  • Staining: Fix the cells with 4% formaldehyde for 30 minutes. Remove the overlay and stain the cells with 0.5% crystal violet for 5 minutes.

  • Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques. The IC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.[2][3]

Real-time Quantitative PCR (RT-qPCR) for Viral Load Quantification

This assay measures the amount of viral RNA in a sample.

  • Cell Treatment and Infection: Pre-treat Vero E6 or HEK-ACE2 cells with the test compound for 2 hours. Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • RNA Extraction: After a designated incubation period (e.g., 24 or 48 hours), extract total RNA from the cell culture supernatant or cell lysate using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and specific primers for the SARS-CoV-2 genome (e.g., targeting the RdRp or E gene).

  • qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers, and a fluorescent probe. The amplification of the target viral gene is monitored in real-time.

  • Quantification: The amount of viral RNA is quantified by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known viral RNA concentrations.[4][5]

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells to determine the cytotoxicity of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period corresponding to the antiviral assay (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated cells.

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

The antiviral compounds discussed in this guide employ different mechanisms to inhibit SARS-CoV-2 replication.

Antiviral_Mechanisms cluster_virus SARS-CoV-2 Life Cycle cluster_drugs Antiviral Compounds Entry Viral Entry Replication RNA Replication (RdRp) Entry->Replication Proteolysis Polyprotein Processing (Mpro) Replication->Proteolysis Assembly Virion Assembly Proteolysis->Assembly Bi121 Bi121 Bi121->Entry Inhibits Remdesivir Remdesivir Remdesivir->Replication Inhibits RdRp Molnupiravir Molnupiravir Molnupiravir->Replication Induces mutations (Error Catastrophe) Nirmatrelvir Nirmatrelvir Nirmatrelvir->Proteolysis Inhibits Mpro

Caption: Mechanisms of action for Bi121 and comparator antiviral drugs against SARS-CoV-2.

Experimental Workflow for Antiviral Activity Assessment

The general workflow for evaluating the in vitro antiviral activity of a compound is outlined below.

Antiviral_Workflow Start Start: Compound Screening Cell_Culture 1. Prepare Cell Cultures (Vero E6 / HEK-ACE2) Start->Cell_Culture Cytotoxicity 2. Determine Cytotoxicity (CC50) (MTT Assay) Cell_Culture->Cytotoxicity Antiviral_Assay 3. Perform Antiviral Assay (Plaque Reduction / RT-qPCR) Cell_Culture->Antiviral_Assay Data_Analysis 4. Analyze Data (Calculate IC50 / EC50) Cytotoxicity->Data_Analysis Antiviral_Assay->Data_Analysis Results Results: Antiviral Efficacy & Selectivity Index (SI = CC50/IC50) Data_Analysis->Results

Caption: General experimental workflow for in vitro antiviral drug screening.

This guide provides a foundational comparison of the antiviral activity of Bi121 against SARS-CoV-2. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of (S)-BI-1001 and Other Integrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A new class of HIV-1 integrase inhibitors, represented by (S)-BI-1001, offers a distinct mechanism of action compared to established integrase strand transfer inhibitors (INSTIs). This guide provides a comprehensive comparison of this compound, a non-catalytic site integrase inhibitor (NCINI), with currently approved INSTIs, supported by experimental data and detailed methodologies to inform research and drug development professionals.

Executive Summary

HIV-1 integrase is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. Integrase inhibitors are broadly categorized into two main classes: Integrase Strand Transfer Inhibitors (INSTIs) and Non-catalytic Site Integrase Inhibitors (NCINIs), also known as Allosteric Integrase Inhibitors (ALLINIs). INSTIs, such as raltegravir, dolutegravir, and bictegravir, bind to the catalytic core domain of the integrase and block the strand transfer step of viral DNA integration into the host genome. In contrast, NCINIs, including this compound and the closely related compound BI 224436, bind to an allosteric site at the dimer interface of the integrase's catalytic core domain. This binding interferes with the interaction between integrase and the host protein LEDGF/p75, leading to aberrant integrase multimerization and disruption of viral maturation. This fundamental difference in the mechanism of action results in distinct potency, resistance profiles, and cellular effects.

Data Presentation: Quantitative Comparison of Integrase Inhibitors

The following tables summarize the key quantitative data for this compound (represented by data from the structurally similar BI 224436) and major INSTIs.

Table 1: In Vitro Potency of Integrase Inhibitors

CompoundClassTargetIC50 (nM)EC50 (nM)Cell TypeVirus StrainReference
This compoundNCINIHIV-1 Integrase28450Not SpecifiedNot Specified[1]
BI 224436NCINIHIV-1 Integrase15 (LTR-cleavage)11-27PBMCsWild-type[2]
RaltegravirINSTIHIV-1 IntegraseNot Specified2.2-5.3 ng/mLClinical IsolatesHIV-1[3]
DolutegravirINSTIHIV-1 IntegraseNot Specified0.2 ng/mLClinical IsolatesHIV-1[3]
BictegravirINSTIHIV-1 IntegraseNot Specified0.2 ng/mLClinical IsolatesHIV-1[3]
ElvitegravirINSTIHIV-1 IntegraseNot Specified0.04-0.6 ng/mLClinical IsolatesHIV-1[3]
CabotegravirINSTIHIV-1 IntegraseNot Specified0.1 ng/mLClinical IsolatesHIV-1[3]

Table 2: In Vitro Resistance and Cytotoxicity Profiles

CompoundClassKey Resistance MutationsFold Change in EC50 vs. Wild-TypeCC50 (µM)Cell TypeReference
BI 224436NCINIA128T, A128N, L102F2.9 (A128T), 64 (A128N), 61 (L102F)>90Not Specified[2]
RaltegravirINSTIY143R, Q148H, N155HSignificant resistanceNot SpecifiedNot Specified[3]
DolutegravirINSTIG118R, R263KHigh genetic barrier to resistanceNot SpecifiedNot Specified[3]
BictegravirINSTIG118R, R263KHigh genetic barrier to resistanceNot SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

HIV-1 Integrase Inhibition Assay (Strand Transfer)

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

Materials:

  • Recombinant HIV-1 Integrase

  • Biotinylated donor DNA substrate (mimicking the U5 end of HIV-1 LTR)

  • Digoxigenin (DIG)-labeled target DNA substrate

  • Streptavidin-coated microplates

  • Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Assay buffer (containing MnCl₂ or MgCl₂)

  • Plate reader

Procedure:

  • Coat streptavidin microplates with the biotinylated donor DNA substrate.

  • Wash the plates to remove unbound DNA.

  • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Add serial dilutions of the test compound (e.g., this compound or an INSTI) to the wells and incubate.

  • Add the DIG-labeled target DNA to initiate the strand transfer reaction and incubate.

  • Wash the plates to remove unreacted components.

  • Add anti-DIG-HRP antibody and incubate.

  • Wash the plates to remove unbound antibody.

  • Add TMB substrate and incubate until a color change is observed.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the strand transfer activity.

Antiviral Activity Assay (p24 ELISA)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in cell culture by measuring the level of the viral p24 capsid protein.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS) or Peripheral Blood Mononuclear Cells (PBMCs)

  • HIV-1 viral stock

  • Test compounds (serial dilutions)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Cell culture medium and supplements

  • CO₂ incubator

Procedure:

  • Seed the HIV-1 permissive cells in a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Infect the cells with a known amount of HIV-1 virus stock.

  • Incubate the plates in a CO₂ incubator for a specified period (e.g., 5-7 days) to allow for viral replication.

  • After incubation, collect the cell culture supernatant.

  • Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Coating a microplate with a capture antibody specific for p24.

    • Adding the cell culture supernatant to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stopping the reaction and measuring the absorbance.

  • Generate a dose-response curve and calculate the EC50 value, which is the effective concentration of the compound that inhibits HIV-1 replication by 50%.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of a compound on host cells to determine its therapeutic index.

Materials:

  • Host cell line (same as used in the antiviral assay)

  • Test compounds (serial dilutions)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Seed the host cells in a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plates in a CO₂ incubator for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength between 500 and 600 nm using a plate reader.

  • Calculate the CC50 value, which is the cytotoxic concentration of the compound that reduces cell viability by 50%.

Mandatory Visualization

The following diagrams illustrate the distinct mechanisms of action of INSTIs and NCINIs, as well as a typical experimental workflow for evaluating these inhibitors.

HIV_Integrase_Inhibition_Mechanisms cluster_INSTI Integrase Strand Transfer Inhibitors (INSTIs) cluster_NCINI Non-Catalytic Site Integrase Inhibitors (NCINIs) INSTI_node INSTI (e.g., Raltegravir, Dolutegravir) Integrase_Active_Site Integrase Catalytic Core (DDE motif) INSTI_node->Integrase_Active_Site Binds to Viral_DNA Viral DNA Integrase_Active_Site->Viral_DNA Processes Integration_Blocked Strand Transfer Blocked Integrase_Active_Site->Integration_Blocked Prevents Integration Host_DNA Host DNA NCINI_node This compound Integrase_Dimer Integrase Dimer (Allosteric Site) NCINI_node->Integrase_Dimer Binds to Aberrant_Multimerization Aberrant Integrase Multimerization Integrase_Dimer->Aberrant_Multimerization Induces LEDGF LEDGF/p75 LEDGF->Integrase_Dimer Interaction Blocked Maturation_Defect Viral Maturation Defect Aberrant_Multimerization->Maturation_Defect Leads to

Caption: Mechanisms of action for INSTIs and NCINIs.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays cluster_Resistance Resistance Profiling Integrase_Assay Integrase Inhibition Assay (IC50 Determination) Antiviral_Assay Antiviral Activity Assay (p24 ELISA - EC50) Integrase_Assay->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT - CC50) Antiviral_Assay->Cytotoxicity_Assay Resistance_Selection In Vitro Resistance Selection Antiviral_Assay->Resistance_Selection Genotypic_Analysis Genotypic Analysis (Sequencing) Resistance_Selection->Genotypic_Analysis Phenotypic_Analysis Phenotypic Analysis (Fold-change in EC50) Resistance_Selection->Phenotypic_Analysis

Caption: Experimental workflow for evaluating integrase inhibitors.

Conclusion

This compound and other NCINIs represent a promising class of HIV-1 integrase inhibitors with a mechanism of action that is distinct from currently approved INSTIs. Their allosteric mode of inhibition, leading to the disruption of viral maturation, provides a potential new strategy to combat HIV-1, particularly in the context of emerging resistance to existing drug classes. The data presented in this guide highlight the potent in vitro activity of this class of compounds. The detailed experimental protocols provided will enable researchers to conduct further comparative studies to fully elucidate the therapeutic potential of NCINIs and their place in future antiretroviral regimens. Further head-to-head studies are warranted to directly compare the efficacy and resistance profiles of this compound and next-generation INSTIs under identical experimental conditions.

References

A Comparative Analysis of (S)-BI-1001 and Other Integrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A new class of HIV-1 integrase inhibitors, represented by (S)-BI-1001, offers a distinct mechanism of action compared to established integrase strand transfer inhibitors (INSTIs). This guide provides a comprehensive comparison of this compound, a non-catalytic site integrase inhibitor (NCINI), with currently approved INSTIs, supported by experimental data and detailed methodologies to inform research and drug development professionals.

Executive Summary

HIV-1 integrase is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. Integrase inhibitors are broadly categorized into two main classes: Integrase Strand Transfer Inhibitors (INSTIs) and Non-catalytic Site Integrase Inhibitors (NCINIs), also known as Allosteric Integrase Inhibitors (ALLINIs). INSTIs, such as raltegravir, dolutegravir, and bictegravir, bind to the catalytic core domain of the integrase and block the strand transfer step of viral DNA integration into the host genome. In contrast, NCINIs, including this compound and the closely related compound BI 224436, bind to an allosteric site at the dimer interface of the integrase's catalytic core domain. This binding interferes with the interaction between integrase and the host protein LEDGF/p75, leading to aberrant integrase multimerization and disruption of viral maturation. This fundamental difference in the mechanism of action results in distinct potency, resistance profiles, and cellular effects.

Data Presentation: Quantitative Comparison of Integrase Inhibitors

The following tables summarize the key quantitative data for this compound (represented by data from the structurally similar BI 224436) and major INSTIs.

Table 1: In Vitro Potency of Integrase Inhibitors

CompoundClassTargetIC50 (nM)EC50 (nM)Cell TypeVirus StrainReference
This compoundNCINIHIV-1 Integrase28450Not SpecifiedNot Specified[1]
BI 224436NCINIHIV-1 Integrase15 (LTR-cleavage)11-27PBMCsWild-type[2]
RaltegravirINSTIHIV-1 IntegraseNot Specified2.2-5.3 ng/mLClinical IsolatesHIV-1[3]
DolutegravirINSTIHIV-1 IntegraseNot Specified0.2 ng/mLClinical IsolatesHIV-1[3]
BictegravirINSTIHIV-1 IntegraseNot Specified0.2 ng/mLClinical IsolatesHIV-1[3]
ElvitegravirINSTIHIV-1 IntegraseNot Specified0.04-0.6 ng/mLClinical IsolatesHIV-1[3]
CabotegravirINSTIHIV-1 IntegraseNot Specified0.1 ng/mLClinical IsolatesHIV-1[3]

Table 2: In Vitro Resistance and Cytotoxicity Profiles

CompoundClassKey Resistance MutationsFold Change in EC50 vs. Wild-TypeCC50 (µM)Cell TypeReference
BI 224436NCINIA128T, A128N, L102F2.9 (A128T), 64 (A128N), 61 (L102F)>90Not Specified[2]
RaltegravirINSTIY143R, Q148H, N155HSignificant resistanceNot SpecifiedNot Specified[3]
DolutegravirINSTIG118R, R263KHigh genetic barrier to resistanceNot SpecifiedNot Specified[3]
BictegravirINSTIG118R, R263KHigh genetic barrier to resistanceNot SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

HIV-1 Integrase Inhibition Assay (Strand Transfer)

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

Materials:

  • Recombinant HIV-1 Integrase

  • Biotinylated donor DNA substrate (mimicking the U5 end of HIV-1 LTR)

  • Digoxigenin (DIG)-labeled target DNA substrate

  • Streptavidin-coated microplates

  • Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Assay buffer (containing MnCl₂ or MgCl₂)

  • Plate reader

Procedure:

  • Coat streptavidin microplates with the biotinylated donor DNA substrate.

  • Wash the plates to remove unbound DNA.

  • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Add serial dilutions of the test compound (e.g., this compound or an INSTI) to the wells and incubate.

  • Add the DIG-labeled target DNA to initiate the strand transfer reaction and incubate.

  • Wash the plates to remove unreacted components.

  • Add anti-DIG-HRP antibody and incubate.

  • Wash the plates to remove unbound antibody.

  • Add TMB substrate and incubate until a color change is observed.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the strand transfer activity.

Antiviral Activity Assay (p24 ELISA)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in cell culture by measuring the level of the viral p24 capsid protein.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS) or Peripheral Blood Mononuclear Cells (PBMCs)

  • HIV-1 viral stock

  • Test compounds (serial dilutions)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Cell culture medium and supplements

  • CO₂ incubator

Procedure:

  • Seed the HIV-1 permissive cells in a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Infect the cells with a known amount of HIV-1 virus stock.

  • Incubate the plates in a CO₂ incubator for a specified period (e.g., 5-7 days) to allow for viral replication.

  • After incubation, collect the cell culture supernatant.

  • Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Coating a microplate with a capture antibody specific for p24.

    • Adding the cell culture supernatant to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stopping the reaction and measuring the absorbance.

  • Generate a dose-response curve and calculate the EC50 value, which is the effective concentration of the compound that inhibits HIV-1 replication by 50%.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of a compound on host cells to determine its therapeutic index.

Materials:

  • Host cell line (same as used in the antiviral assay)

  • Test compounds (serial dilutions)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Seed the host cells in a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plates in a CO₂ incubator for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength between 500 and 600 nm using a plate reader.

  • Calculate the CC50 value, which is the cytotoxic concentration of the compound that reduces cell viability by 50%.

Mandatory Visualization

The following diagrams illustrate the distinct mechanisms of action of INSTIs and NCINIs, as well as a typical experimental workflow for evaluating these inhibitors.

HIV_Integrase_Inhibition_Mechanisms cluster_INSTI Integrase Strand Transfer Inhibitors (INSTIs) cluster_NCINI Non-Catalytic Site Integrase Inhibitors (NCINIs) INSTI_node INSTI (e.g., Raltegravir, Dolutegravir) Integrase_Active_Site Integrase Catalytic Core (DDE motif) INSTI_node->Integrase_Active_Site Binds to Viral_DNA Viral DNA Integrase_Active_Site->Viral_DNA Processes Integration_Blocked Strand Transfer Blocked Integrase_Active_Site->Integration_Blocked Prevents Integration Host_DNA Host DNA NCINI_node This compound Integrase_Dimer Integrase Dimer (Allosteric Site) NCINI_node->Integrase_Dimer Binds to Aberrant_Multimerization Aberrant Integrase Multimerization Integrase_Dimer->Aberrant_Multimerization Induces LEDGF LEDGF/p75 LEDGF->Integrase_Dimer Interaction Blocked Maturation_Defect Viral Maturation Defect Aberrant_Multimerization->Maturation_Defect Leads to

Caption: Mechanisms of action for INSTIs and NCINIs.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays cluster_Resistance Resistance Profiling Integrase_Assay Integrase Inhibition Assay (IC50 Determination) Antiviral_Assay Antiviral Activity Assay (p24 ELISA - EC50) Integrase_Assay->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT - CC50) Antiviral_Assay->Cytotoxicity_Assay Resistance_Selection In Vitro Resistance Selection Antiviral_Assay->Resistance_Selection Genotypic_Analysis Genotypic Analysis (Sequencing) Resistance_Selection->Genotypic_Analysis Phenotypic_Analysis Phenotypic Analysis (Fold-change in EC50) Resistance_Selection->Phenotypic_Analysis

Caption: Experimental workflow for evaluating integrase inhibitors.

Conclusion

This compound and other NCINIs represent a promising class of HIV-1 integrase inhibitors with a mechanism of action that is distinct from currently approved INSTIs. Their allosteric mode of inhibition, leading to the disruption of viral maturation, provides a potential new strategy to combat HIV-1, particularly in the context of emerging resistance to existing drug classes. The data presented in this guide highlight the potent in vitro activity of this class of compounds. The detailed experimental protocols provided will enable researchers to conduct further comparative studies to fully elucidate the therapeutic potential of NCINIs and their place in future antiretroviral regimens. Further head-to-head studies are warranted to directly compare the efficacy and resistance profiles of this compound and next-generation INSTIs under identical experimental conditions.

References

Cross-Validation of (S)-BI-1001's Efficacy: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of a compound's activity is paramount. This guide provides a comparative overview of various assay methods for the cross-validation of results obtained for (S)-BI-1001, a novel PROTAC (Proteolysis-Targeting Chimera).

This compound is a heterobifunctional molecule designed to induce the degradation of a target Protein of Interest (POI) by hijacking the cellular ubiquitin-proteasome system. It achieves this by simultaneously binding to the POI and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of the POI. To ensure the reliability and accuracy of its characterization, it is crucial to employ orthogonal assay methods to validate its binding, degradation, and functional activities.

Table of Contents

  • Biochemical Assays: Quantifying Molecular Interactions

  • Cell-Based Assays: Assessing Cellular Activity and Potency

  • Functional Assays: Determining Downstream Consequences

  • Experimental Protocols

  • Signaling Pathways and Experimental Workflows

Biochemical Assays: Quantifying Molecular Interactions

Biochemical assays are fundamental in determining the direct binding affinities of this compound to its respective targets and its ability to form a stable ternary complex.

Parameter Assay Method 1 Assay Method 2 This compound (Representative Data)
Binding to POI Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)ITC: Kd = 150 nM; SPR: Kd = 135 nM
Binding to CRBN Fluorescence Polarization (FP)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)FP: Ki = 250 nM; TR-FRET: IC50 = 220 nM
Ternary Complex Formation AlphaLISAProximity Ligation Assay (PLA)AlphaLISA: EC50 = 50 nM; PLA: Significant signal increase at 100 nM

Cell-Based Assays: Assessing Cellular Activity and Potency

Cell-based assays are critical for evaluating the ability of this compound to penetrate cells, engage its targets in a cellular context, and induce the degradation of the POI.

Parameter Assay Method 1 Assay Method 2 This compound (Representative Data)
Target Engagement in Cells NanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA)NanoBRET™: IC50 = 80 nM; CETSA: Increased thermal stability at 1 µM
POI Degradation Western BlotIn-Cell ELISAWestern Blot: DC50 = 25 nM; In-Cell ELISA: DC50 = 30 nM
Degradation Selectivity Proteomics (Mass Spectrometry)Western Blot Panel of Off-TargetsProteomics: High selectivity for POI; Western Blot: No degradation of homologous proteins

Functional Assays: Determining Downstream Consequences

Functional assays measure the biological consequences of POI degradation, providing insights into the therapeutic potential of this compound.

Parameter Assay Method 1 Assay Method 2 This compound (Representative Data)
Cell Viability/Proliferation CellTiter-Glo® Luminescent Cell Viability AssayReal-Time Cell Analysis (RTCA)CellTiter-Glo®: GI50 = 40 nM; RTCA: Dose-dependent decrease in cell index
Apoptosis Induction Caspase-Glo® 3/7 AssayAnnexin V/PI Staining (Flow Cytometry)Caspase-Glo®: 3-fold increase in caspase activity at 100 nM; Flow Cytometry: 40% apoptotic cells at 100 nM

Experimental Protocols

Isothermal Titration Calorimetry (ITC)
  • Prepare solutions of the POI and this compound in the same buffer (e.g., PBS, pH 7.4).

  • Load the POI solution into the sample cell of the microcalorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of injections of this compound into the sample cell while monitoring the heat changes.

  • Integrate the heat-change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Western Blot for POI Degradation
  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

CellTiter-Glo® Luminescent Cell Viability Assay
  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for the desired period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex SBI1001 This compound POI_SBI_CRBN POI - this compound - CRBN SBI1001->POI_SBI_CRBN Binds POI Protein of Interest (POI) POI->POI_SBI_CRBN CRBN CRBN E3 Ligase CRBN->POI_SBI_CRBN PolyUb_POI Poly-ubiquitinated POI POI_SBI_CRBN->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_SBI_CRBN Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellbased Cell-Based Assays cluster_functional Functional Assays ITC ITC (Binding to POI) cross_validation Cross-Validation of Results ITC->cross_validation FP FP (Binding to CRBN) FP->cross_validation AlphaLISA AlphaLISA (Ternary Complex) AlphaLISA->cross_validation NanoBRET NanoBRET (Target Engagement) CTG CellTiter-Glo (Viability) NanoBRET->CTG WesternBlot Western Blot (Degradation) WesternBlot->CTG Proteomics Proteomics (Selectivity) Proteomics->CTG Caspase Caspase-Glo (Apoptosis) CTG->Caspase end End: Comprehensive Profile Caspase->end start Start: Characterization of this compound start->ITC start->FP start->AlphaLISA cross_validation->NanoBRET cross_validation->WesternBlot cross_validation->Proteomics

Cross-Validation of (S)-BI-1001's Efficacy: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of a compound's activity is paramount. This guide provides a comparative overview of various assay methods for the cross-validation of results obtained for (S)-BI-1001, a novel PROTAC (Proteolysis-Targeting Chimera).

This compound is a heterobifunctional molecule designed to induce the degradation of a target Protein of Interest (POI) by hijacking the cellular ubiquitin-proteasome system. It achieves this by simultaneously binding to the POI and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of the POI. To ensure the reliability and accuracy of its characterization, it is crucial to employ orthogonal assay methods to validate its binding, degradation, and functional activities.

Table of Contents

  • Biochemical Assays: Quantifying Molecular Interactions

  • Cell-Based Assays: Assessing Cellular Activity and Potency

  • Functional Assays: Determining Downstream Consequences

  • Experimental Protocols

  • Signaling Pathways and Experimental Workflows

Biochemical Assays: Quantifying Molecular Interactions

Biochemical assays are fundamental in determining the direct binding affinities of this compound to its respective targets and its ability to form a stable ternary complex.

Parameter Assay Method 1 Assay Method 2 This compound (Representative Data)
Binding to POI Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)ITC: Kd = 150 nM; SPR: Kd = 135 nM
Binding to CRBN Fluorescence Polarization (FP)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)FP: Ki = 250 nM; TR-FRET: IC50 = 220 nM
Ternary Complex Formation AlphaLISAProximity Ligation Assay (PLA)AlphaLISA: EC50 = 50 nM; PLA: Significant signal increase at 100 nM

Cell-Based Assays: Assessing Cellular Activity and Potency

Cell-based assays are critical for evaluating the ability of this compound to penetrate cells, engage its targets in a cellular context, and induce the degradation of the POI.

Parameter Assay Method 1 Assay Method 2 This compound (Representative Data)
Target Engagement in Cells NanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA)NanoBRET™: IC50 = 80 nM; CETSA: Increased thermal stability at 1 µM
POI Degradation Western BlotIn-Cell ELISAWestern Blot: DC50 = 25 nM; In-Cell ELISA: DC50 = 30 nM
Degradation Selectivity Proteomics (Mass Spectrometry)Western Blot Panel of Off-TargetsProteomics: High selectivity for POI; Western Blot: No degradation of homologous proteins

Functional Assays: Determining Downstream Consequences

Functional assays measure the biological consequences of POI degradation, providing insights into the therapeutic potential of this compound.

Parameter Assay Method 1 Assay Method 2 This compound (Representative Data)
Cell Viability/Proliferation CellTiter-Glo® Luminescent Cell Viability AssayReal-Time Cell Analysis (RTCA)CellTiter-Glo®: GI50 = 40 nM; RTCA: Dose-dependent decrease in cell index
Apoptosis Induction Caspase-Glo® 3/7 AssayAnnexin V/PI Staining (Flow Cytometry)Caspase-Glo®: 3-fold increase in caspase activity at 100 nM; Flow Cytometry: 40% apoptotic cells at 100 nM

Experimental Protocols

Isothermal Titration Calorimetry (ITC)
  • Prepare solutions of the POI and this compound in the same buffer (e.g., PBS, pH 7.4).

  • Load the POI solution into the sample cell of the microcalorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of injections of this compound into the sample cell while monitoring the heat changes.

  • Integrate the heat-change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Western Blot for POI Degradation
  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

CellTiter-Glo® Luminescent Cell Viability Assay
  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for the desired period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex SBI1001 This compound POI_SBI_CRBN POI - this compound - CRBN SBI1001->POI_SBI_CRBN Binds POI Protein of Interest (POI) POI->POI_SBI_CRBN CRBN CRBN E3 Ligase CRBN->POI_SBI_CRBN PolyUb_POI Poly-ubiquitinated POI POI_SBI_CRBN->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_SBI_CRBN Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellbased Cell-Based Assays cluster_functional Functional Assays ITC ITC (Binding to POI) cross_validation Cross-Validation of Results ITC->cross_validation FP FP (Binding to CRBN) FP->cross_validation AlphaLISA AlphaLISA (Ternary Complex) AlphaLISA->cross_validation NanoBRET NanoBRET (Target Engagement) CTG CellTiter-Glo (Viability) NanoBRET->CTG WesternBlot Western Blot (Degradation) WesternBlot->CTG Proteomics Proteomics (Selectivity) Proteomics->CTG Caspase Caspase-Glo (Apoptosis) CTG->Caspase end End: Comprehensive Profile Caspase->end start Start: Characterization of this compound start->ITC start->FP start->AlphaLISA cross_validation->NanoBRET cross_validation->WesternBlot cross_validation->Proteomics

Introduction to SOS1 Inhibition and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Resistance Mechanisms to the SOS1 Inhibitor, BI-3406, in Combination Therapies

This guide provides a comprehensive analysis of resistance mutations and mechanisms associated with the Son of Sevenless 1 (SOS1) inhibitor, BI-3406. While the initial query specified "(S)-BI-1001," the available scientific literature predominantly points to BI-3406 as a key SOS1 inhibitor undergoing extensive resistance analysis. This document will, therefore, focus on the experimental data related to BI-3406. The information presented here is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, which are central to cell signaling pathways controlling proliferation, differentiation, and survival. Dysregulation of the RAS pathway, often through mutations in genes like KRAS, is a hallmark of many cancers. BI-3406 is a potent and specific inhibitor of the interaction between SOS1 and KRAS. It is being investigated, often in combination with other targeted agents like MEK inhibitors (e.g., trametinib) and KRAS G12C inhibitors, to overcome both intrinsic and acquired resistance to these therapies.

Resistance to therapies involving BI-3406 is not typically associated with mutations in the SOS1 gene itself but is heavily influenced by the specific landscape of oncogenic mutations and co-mutations within the cancer cells.

Comparative Analysis of Factors Influencing BI-3406 Efficacy

The following table summarizes the key genetic factors that modulate the effectiveness of BI-3406 in combination with other targeted inhibitors, based on preclinical studies.

Factor Effect on BI-3406 Combination Therapy Efficacy Cancer Type(s) Studied Key Findings
KRAS Mutation Subtype VariesLung Adenocarcinoma (LUAD), Colorectal Adenocarcinoma (COAD)Combination with MEK inhibitor trametinib (B1684009) is effective in cells with KRASG12/G13 mutations but not in those with KRASQ61 mutations, as the latter are RAS-GEF independent.[1][2][3]
PIK3CA Co-mutation Decreased EfficacyLUAD, COADThe presence of a PIK3CA mutation renders cells insensitive to the combination of BI-3406 and trametinib.[1][2][3]
KEAP1/STK11 Co-mutation No significant impact on BI-3406's ability to delay resistanceLUADWhile these co-mutations can accelerate acquired resistance to KRAS G12C inhibitors, the addition of BI-3406 can still delay this resistance.[4]
SOS2 Protein Levels Modulates responseLUADSOS2 can also act as a GEF for RAS, and its presence can influence the overall inhibition of MAPK signaling when SOS1 is targeted.[4][5]
KSR1 Disruption Alternative strategy to overcome resistanceLUAD, COADDeletion of the scaffold protein KSR1 can restore sensitivity to trametinib in cells with PIK3CA co-mutations, where BI-3406 is ineffective.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Multi-Well In Situ Resistance Assays

This assay is used to assess the development of acquired resistance to a drug or drug combination over an extended period.

  • Cell Plating: Cancer cells are seeded at a low density in the inner 60 wells of a 96-well plate.

  • Drug Treatment: Cells are treated with a single dose of the drug(s) of interest (e.g., trametinib alone or in combination with BI-3406).

  • Incubation and Monitoring: The plates are incubated under standard cell culture conditions. The medium with the respective drugs is replenished weekly.

  • Scoring: Wells are monitored twice weekly for cell confluency. A well is scored as "resistant" when it reaches >50% confluency, indicating the outgrowth of a resistant cell population.[5]

3D Spheroid Assays

This assay models the three-dimensional growth of tumors and is used to assess the efficacy of drug combinations.

  • Spheroid Formation: Cancer cells are cultured in conditions that promote the formation of 3D spheroids.

  • Drug Treatment: Spheroids are treated with a matrix of different concentrations of the drugs being tested (e.g., a 9x9 matrix of BI-3406 and a KRAS G12C inhibitor).

  • Efficacy Assessment: The effect of the drug combination on spheroid viability and growth is measured. Synergy between the drugs is often calculated using metrics like the Excess over Bliss (EOB).[4]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the activity of signaling pathways.

  • Cell Lysis: Cells treated with the drugs of interest are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated ERK to measure MAPK pathway activity) and then with secondary antibodies.

  • Detection: The protein bands are visualized and quantified to determine the effect of the drug treatment on protein levels and activation states.

Visualizing Resistance Mechanisms and Experimental Workflows

Diagrams are provided below to illustrate the signaling pathways involved and the experimental approaches used to study resistance.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 KRAS KRAS SOS1->KRAS Activates PI3K PI3K KRAS->PI3K RAF RAF KRAS->RAF Proliferation Cell Proliferation & Survival PI3K->Proliferation Parallel Pathway MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->SOS1 Negative Feedback ERK->Proliferation BI3406 BI-3406 BI3406->SOS1 Inhibits G12Ci KRAS G12C Inhibitor G12Ci->KRAS Inhibits G12C Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibits KRAS_mut KRAS Mutations (G12, G13, Q61) KRAS_mut->KRAS PI3K_mut PIK3CA Co-mutation PI3K_mut->PI3K G start Start: Cancer Cell Lines with Defined Mutations culture Cell Culture & Seeding (e.g., 96-well plates) start->culture treatment Treat with Drug(s) (Single agent or Combination) culture->treatment incubation Long-term Incubation (Weeks to Months) treatment->incubation monitoring Monitor for Outgrowth of Resistant Colonies incubation->monitoring isolation Isolate & Expand Resistant Clones monitoring->isolation analysis Characterize Resistance Mechanisms isolation->analysis sequencing Genomic/Transcriptomic Sequencing analysis->sequencing Identify genetic changes western_blot Western Blot for Signaling Pathway Analysis analysis->western_blot Assess pathway reactivation functional_assays Functional Assays (e.g., Viability, Apoptosis) analysis->functional_assays Confirm resistant phenotype end End: Identification of Resistance Mutations/Pathways sequencing->end western_blot->end functional_assays->end

References

Introduction to SOS1 Inhibition and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Resistance Mechanisms to the SOS1 Inhibitor, BI-3406, in Combination Therapies

This guide provides a comprehensive analysis of resistance mutations and mechanisms associated with the Son of Sevenless 1 (SOS1) inhibitor, BI-3406. While the initial query specified "(S)-BI-1001," the available scientific literature predominantly points to BI-3406 as a key SOS1 inhibitor undergoing extensive resistance analysis. This document will, therefore, focus on the experimental data related to BI-3406. The information presented here is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, which are central to cell signaling pathways controlling proliferation, differentiation, and survival. Dysregulation of the RAS pathway, often through mutations in genes like KRAS, is a hallmark of many cancers. BI-3406 is a potent and specific inhibitor of the interaction between SOS1 and KRAS. It is being investigated, often in combination with other targeted agents like MEK inhibitors (e.g., trametinib) and KRAS G12C inhibitors, to overcome both intrinsic and acquired resistance to these therapies.

Resistance to therapies involving BI-3406 is not typically associated with mutations in the SOS1 gene itself but is heavily influenced by the specific landscape of oncogenic mutations and co-mutations within the cancer cells.

Comparative Analysis of Factors Influencing BI-3406 Efficacy

The following table summarizes the key genetic factors that modulate the effectiveness of BI-3406 in combination with other targeted inhibitors, based on preclinical studies.

Factor Effect on BI-3406 Combination Therapy Efficacy Cancer Type(s) Studied Key Findings
KRAS Mutation Subtype VariesLung Adenocarcinoma (LUAD), Colorectal Adenocarcinoma (COAD)Combination with MEK inhibitor trametinib is effective in cells with KRASG12/G13 mutations but not in those with KRASQ61 mutations, as the latter are RAS-GEF independent.[1][2][3]
PIK3CA Co-mutation Decreased EfficacyLUAD, COADThe presence of a PIK3CA mutation renders cells insensitive to the combination of BI-3406 and trametinib.[1][2][3]
KEAP1/STK11 Co-mutation No significant impact on BI-3406's ability to delay resistanceLUADWhile these co-mutations can accelerate acquired resistance to KRAS G12C inhibitors, the addition of BI-3406 can still delay this resistance.[4]
SOS2 Protein Levels Modulates responseLUADSOS2 can also act as a GEF for RAS, and its presence can influence the overall inhibition of MAPK signaling when SOS1 is targeted.[4][5]
KSR1 Disruption Alternative strategy to overcome resistanceLUAD, COADDeletion of the scaffold protein KSR1 can restore sensitivity to trametinib in cells with PIK3CA co-mutations, where BI-3406 is ineffective.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Multi-Well In Situ Resistance Assays

This assay is used to assess the development of acquired resistance to a drug or drug combination over an extended period.

  • Cell Plating: Cancer cells are seeded at a low density in the inner 60 wells of a 96-well plate.

  • Drug Treatment: Cells are treated with a single dose of the drug(s) of interest (e.g., trametinib alone or in combination with BI-3406).

  • Incubation and Monitoring: The plates are incubated under standard cell culture conditions. The medium with the respective drugs is replenished weekly.

  • Scoring: Wells are monitored twice weekly for cell confluency. A well is scored as "resistant" when it reaches >50% confluency, indicating the outgrowth of a resistant cell population.[5]

3D Spheroid Assays

This assay models the three-dimensional growth of tumors and is used to assess the efficacy of drug combinations.

  • Spheroid Formation: Cancer cells are cultured in conditions that promote the formation of 3D spheroids.

  • Drug Treatment: Spheroids are treated with a matrix of different concentrations of the drugs being tested (e.g., a 9x9 matrix of BI-3406 and a KRAS G12C inhibitor).

  • Efficacy Assessment: The effect of the drug combination on spheroid viability and growth is measured. Synergy between the drugs is often calculated using metrics like the Excess over Bliss (EOB).[4]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the activity of signaling pathways.

  • Cell Lysis: Cells treated with the drugs of interest are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated ERK to measure MAPK pathway activity) and then with secondary antibodies.

  • Detection: The protein bands are visualized and quantified to determine the effect of the drug treatment on protein levels and activation states.

Visualizing Resistance Mechanisms and Experimental Workflows

Diagrams are provided below to illustrate the signaling pathways involved and the experimental approaches used to study resistance.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 KRAS KRAS SOS1->KRAS Activates PI3K PI3K KRAS->PI3K RAF RAF KRAS->RAF Proliferation Cell Proliferation & Survival PI3K->Proliferation Parallel Pathway MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->SOS1 Negative Feedback ERK->Proliferation BI3406 BI-3406 BI3406->SOS1 Inhibits G12Ci KRAS G12C Inhibitor G12Ci->KRAS Inhibits G12C Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibits KRAS_mut KRAS Mutations (G12, G13, Q61) KRAS_mut->KRAS PI3K_mut PIK3CA Co-mutation PI3K_mut->PI3K G start Start: Cancer Cell Lines with Defined Mutations culture Cell Culture & Seeding (e.g., 96-well plates) start->culture treatment Treat with Drug(s) (Single agent or Combination) culture->treatment incubation Long-term Incubation (Weeks to Months) treatment->incubation monitoring Monitor for Outgrowth of Resistant Colonies incubation->monitoring isolation Isolate & Expand Resistant Clones monitoring->isolation analysis Characterize Resistance Mechanisms isolation->analysis sequencing Genomic/Transcriptomic Sequencing analysis->sequencing Identify genetic changes western_blot Western Blot for Signaling Pathway Analysis analysis->western_blot Assess pathway reactivation functional_assays Functional Assays (e.g., Viability, Apoptosis) analysis->functional_assays Confirm resistant phenotype end End: Identification of Resistance Mutations/Pathways sequencing->end western_blot->end functional_assays->end

References

Reproducibility of Experimental Findings for (S)-BI-1001, an Allosteric HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (S)-BI-1001 with Alternative HIV-1 Integrase Inhibitors, Supported by Experimental Data.

This compound is the active S-enantiomer of BI-1001, a non-catalytic site inhibitor of HIV-1 integrase. It exhibits antiviral properties by allosterically inhibiting the integrase enzyme, a crucial component in the HIV replication cycle. This guide provides a comparative analysis of the experimental findings for this compound against other known HIV-1 integrase inhibitors, focusing on the reproducibility of these findings through detailed experimental protocols and quantitative data.

Quantitative Performance Data

The following table summarizes the key in vitro potency and binding affinity data for this compound and a selection of other HIV-1 integrase inhibitors.

CompoundTypeIC50 (nM)EC50 (nM)Kd (µM)
This compound Allosteric Integrase Inhibitor (ALLINI)284504.7
Raltegravir Integrase Strand Transfer Inhibitor (INSTI)2-713-19Not Widely Reported
Elvitegravir Integrase Strand Transfer Inhibitor (INSTI)4-79-13Not Widely Reported
Dolutegravir Integrase Strand Transfer Inhibitor (INSTI)1.5-2.50.51-2.2Not Widely Reported
Bictegravir Integrase Strand Transfer Inhibitor (INSTI)7.51.6Not Widely Reported
Pirmitegravir Allosteric Integrase Inhibitor (ALLINI)~2~1Not Widely Reported

Signaling Pathway of Allosteric HIV-1 Integrase Inhibition

Allosteric HIV-1 integrase inhibitors (ALLINIs) like this compound function by binding to a site on the integrase enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme, leading to aberrant multimerization of integrase. This process interferes with the normal interaction between integrase and the host protein LEDGF/p75, which is essential for the integration of the viral DNA into the host genome. By disrupting this interaction and promoting non-functional integrase multimers, ALLINIs effectively block viral replication.

HIV_Integrase_Inhibition cluster_host Host Cell cluster_inhibition Inhibition Pathway Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Forms Pre-integration Complex LEDGF_p75 LEDGF/p75 Integrase->LEDGF_p75 Binds for tethering Aberrant_Multimerization Aberrant Integrase Multimerization Integrase->Aberrant_Multimerization Induces Integration Integration into Host Genome LEDGF_p75->Integration Guides integration S_BI_1001 This compound S_BI_1001->Integrase Allosteric Binding Aberrant_Multimerization->Integration Blocks

Caption: Allosteric inhibition of HIV-1 integrase by this compound.

Experimental Protocols

To ensure the reproducibility of the reported findings for this compound, detailed experimental methodologies are crucial. The following protocols are based on the methods described in the primary literature for the evaluation of allosteric HIV-1 integrase inhibitors.

In Vitro Integrase Inhibition Assay (IC50 Determination)

This assay measures the concentration of the inhibitor required to reduce the enzymatic activity of HIV-1 integrase by 50%.

IC50_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix: - Recombinant HIV-1 Integrase - Viral DNA substrate - Buffer Start->Prepare_Reaction_Mix Add_Inhibitor Add serial dilutions of this compound Prepare_Reaction_Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Product Detect integration product (e.g., via ELISA or radioactivity) Stop_Reaction->Detect_Product Analyze_Data Calculate IC50 value Detect_Product->Analyze_Data

Caption: Workflow for IC50 determination of HIV-1 integrase inhibitors.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 integrase and a labeled (e.g., biotinylated or radiolabeled) viral DNA substrate are prepared in a suitable reaction buffer.

  • Inhibitor Dilution: this compound is serially diluted to a range of concentrations.

  • Reaction: The integrase, viral DNA substrate, and inhibitor are mixed and incubated at 37°C to allow the integration reaction to proceed.

  • Detection: The reaction is stopped, and the amount of integrated product is quantified using a detection method appropriate for the label used (e.g., streptavidin-coated plates for biotinylated DNA followed by colorimetric detection, or scintillation counting for radiolabeled DNA).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Antiviral Assay in Cell Culture (EC50 Determination)

This assay determines the concentration of the inhibitor required to inhibit viral replication in a cell-based system by 50%.

Methodology:

  • Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured.

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1.

  • Inhibitor Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an ELISA.

  • Data Analysis: The percentage of inhibition of viral replication at each inhibitor concentration is calculated relative to an untreated control. The EC50 value is determined from a dose-response curve.

Binding Affinity Assay (Kd Determination)

Surface Plasmon Resonance (SPR) is a common method to determine the binding affinity (Kd) between an inhibitor and its target protein.

Methodology:

  • Immobilization: Recombinant HIV-1 integrase is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.

  • Detection: The binding of this compound to the immobilized integrase is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The association and dissociation rates are measured. The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

By adhering to these detailed protocols, researchers can work towards independently verifying the experimental findings related to this compound and other HIV-1 integrase inhibitors, thereby ensuring the robustness and reproducibility of the data that informs drug development decisions.

Reproducibility of Experimental Findings for (S)-BI-1001, an Allosteric HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (S)-BI-1001 with Alternative HIV-1 Integrase Inhibitors, Supported by Experimental Data.

This compound is the active S-enantiomer of BI-1001, a non-catalytic site inhibitor of HIV-1 integrase. It exhibits antiviral properties by allosterically inhibiting the integrase enzyme, a crucial component in the HIV replication cycle. This guide provides a comparative analysis of the experimental findings for this compound against other known HIV-1 integrase inhibitors, focusing on the reproducibility of these findings through detailed experimental protocols and quantitative data.

Quantitative Performance Data

The following table summarizes the key in vitro potency and binding affinity data for this compound and a selection of other HIV-1 integrase inhibitors.

CompoundTypeIC50 (nM)EC50 (nM)Kd (µM)
This compound Allosteric Integrase Inhibitor (ALLINI)284504.7
Raltegravir Integrase Strand Transfer Inhibitor (INSTI)2-713-19Not Widely Reported
Elvitegravir Integrase Strand Transfer Inhibitor (INSTI)4-79-13Not Widely Reported
Dolutegravir Integrase Strand Transfer Inhibitor (INSTI)1.5-2.50.51-2.2Not Widely Reported
Bictegravir Integrase Strand Transfer Inhibitor (INSTI)7.51.6Not Widely Reported
Pirmitegravir Allosteric Integrase Inhibitor (ALLINI)~2~1Not Widely Reported

Signaling Pathway of Allosteric HIV-1 Integrase Inhibition

Allosteric HIV-1 integrase inhibitors (ALLINIs) like this compound function by binding to a site on the integrase enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme, leading to aberrant multimerization of integrase. This process interferes with the normal interaction between integrase and the host protein LEDGF/p75, which is essential for the integration of the viral DNA into the host genome. By disrupting this interaction and promoting non-functional integrase multimers, ALLINIs effectively block viral replication.

HIV_Integrase_Inhibition cluster_host Host Cell cluster_inhibition Inhibition Pathway Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Forms Pre-integration Complex LEDGF_p75 LEDGF/p75 Integrase->LEDGF_p75 Binds for tethering Aberrant_Multimerization Aberrant Integrase Multimerization Integrase->Aberrant_Multimerization Induces Integration Integration into Host Genome LEDGF_p75->Integration Guides integration S_BI_1001 This compound S_BI_1001->Integrase Allosteric Binding Aberrant_Multimerization->Integration Blocks

Caption: Allosteric inhibition of HIV-1 integrase by this compound.

Experimental Protocols

To ensure the reproducibility of the reported findings for this compound, detailed experimental methodologies are crucial. The following protocols are based on the methods described in the primary literature for the evaluation of allosteric HIV-1 integrase inhibitors.

In Vitro Integrase Inhibition Assay (IC50 Determination)

This assay measures the concentration of the inhibitor required to reduce the enzymatic activity of HIV-1 integrase by 50%.

IC50_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix: - Recombinant HIV-1 Integrase - Viral DNA substrate - Buffer Start->Prepare_Reaction_Mix Add_Inhibitor Add serial dilutions of this compound Prepare_Reaction_Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Product Detect integration product (e.g., via ELISA or radioactivity) Stop_Reaction->Detect_Product Analyze_Data Calculate IC50 value Detect_Product->Analyze_Data

Caption: Workflow for IC50 determination of HIV-1 integrase inhibitors.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 integrase and a labeled (e.g., biotinylated or radiolabeled) viral DNA substrate are prepared in a suitable reaction buffer.

  • Inhibitor Dilution: this compound is serially diluted to a range of concentrations.

  • Reaction: The integrase, viral DNA substrate, and inhibitor are mixed and incubated at 37°C to allow the integration reaction to proceed.

  • Detection: The reaction is stopped, and the amount of integrated product is quantified using a detection method appropriate for the label used (e.g., streptavidin-coated plates for biotinylated DNA followed by colorimetric detection, or scintillation counting for radiolabeled DNA).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Antiviral Assay in Cell Culture (EC50 Determination)

This assay determines the concentration of the inhibitor required to inhibit viral replication in a cell-based system by 50%.

Methodology:

  • Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured.

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1.

  • Inhibitor Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an ELISA.

  • Data Analysis: The percentage of inhibition of viral replication at each inhibitor concentration is calculated relative to an untreated control. The EC50 value is determined from a dose-response curve.

Binding Affinity Assay (Kd Determination)

Surface Plasmon Resonance (SPR) is a common method to determine the binding affinity (Kd) between an inhibitor and its target protein.

Methodology:

  • Immobilization: Recombinant HIV-1 integrase is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.

  • Detection: The binding of this compound to the immobilized integrase is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The association and dissociation rates are measured. The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

By adhering to these detailed protocols, researchers can work towards independently verifying the experimental findings related to this compound and other HIV-1 integrase inhibitors, thereby ensuring the robustness and reproducibility of the data that informs drug development decisions.

(S)-BI-1001: A Novel Allosteric Integrase Inhibitor with Potent Activity Against Drug-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical investigational drug (S)-BI-1001, a non-catalytic site integrase inhibitor (NCINI), against established integrase strand transfer inhibitors (INSTIs). We present supporting experimental data on its efficacy against known drug-resistant HIV-1 strains, detail the experimental methodologies used for these assessments, and provide visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound and its analogues, such as BI-224436, represent a new class of HIV-1 integrase inhibitors that act via an allosteric mechanism. Unlike currently approved integrase inhibitors that target the catalytic site, this compound binds to a conserved pocket on the integrase catalytic core domain, the same site utilized by the host protein LEDGF/p75. This distinct mechanism of action suggests a lack of cross-resistance with existing INSTIs. Preclinical data on the closely related compound BI-224436 demonstrates that this class of inhibitors retains potent antiviral activity against HIV-1 strains that have developed high-level resistance to first- and second-generation INSTIs.

Comparative Antiviral Activity Against Drug-Resistant HIV-1

The following tables summarize the in vitro antiviral activity of the NCINI BI-224436 (as a proxy for this compound) and second-generation INSTIs against wild-type and raltegravir-resistant HIV-1 isolates.

Table 1: Activity of BI-224436 against Raltegravir-Resistant HIV-1 Clinical Isolates

CompoundMean EC50 (nM) ± SD (n=40)Mean Fold Change in EC50 vs. Wild-Type ± SD
BI-22443626 ± 161.4 ± 0.8[1][2]
Raltegravir (B610414)>260-fold increase>260[1][2]
Elvitegravir>260-fold increase>260[1][2]

Table 2: Activity of Second-Generation INSTIs against Common Raltegravir Resistance Mutations

HIV-1 MutantDolutegravir (Fold Change in EC50)Bictegravir (B606109) (Fold Change in EC50)Cabotegravir (B606451) (Fold Change in EC50)
N155H1.37[3]1-2.3[4]1.3-6.3[4]
Y143R1.05 (with T97A)[3]1.2-1.3[4]1.7-2.6[4]
G140S + Q148H3.75[3]--
G140S + Q148R13.3[3]--

Note: Data for BI-224436 is used as a representative for the NCINI class to which this compound belongs. Fold change is relative to the wild-type virus.

Mechanism of Action: A Different Approach to Integrase Inhibition

This compound is an allosteric inhibitor of HIV-1 integrase. It does not bind to the active site of the enzyme but rather to a pocket at the dimer interface of the catalytic core domain. This is the binding site for the cellular co-factor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is essential for the efficient integration of the viral DNA into the host genome. By occupying this pocket, this compound prevents the interaction between integrase and LEDGF/p75, thereby inhibiting viral replication. This mechanism is distinct from that of INSTIs, which chelate magnesium ions in the catalytic site to block the strand transfer reaction.

cluster_integrase HIV-1 Integrase Dimer cluster_host_factors Host Factors cluster_inhibitors Inhibitors Integrase Monomer 1 Integrase Monomer 1 Integrase Monomer 2 Integrase Monomer 2 Allosteric Site (LEDGF/p75 Binding Pocket) Allosteric Site (LEDGF/p75 Binding Pocket) Catalytic Site Catalytic Site LEDGF/p75 LEDGF/p75 LEDGF/p75->Allosteric Site (LEDGF/p75 Binding Pocket) Normally binds to This compound This compound This compound->Allosteric Site (LEDGF/p75 Binding Pocket) Binds to and blocks INSTIs (e.g., Raltegravir) INSTIs (e.g., Raltegravir) INSTIs (e.g., Raltegravir)->Catalytic Site Binds to and blocks A Seed TZM-bl cells in 96-well plates D Infect TZM-bl cells A->D B Prepare serial dilutions of antiviral compounds C Pre-incubate HIV-1 with compounds B->C C->D E Incubate for 48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate EC50 values G->H

References

(S)-BI-1001: A Novel Allosteric Integrase Inhibitor with Potent Activity Against Drug-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical investigational drug (S)-BI-1001, a non-catalytic site integrase inhibitor (NCINI), against established integrase strand transfer inhibitors (INSTIs). We present supporting experimental data on its efficacy against known drug-resistant HIV-1 strains, detail the experimental methodologies used for these assessments, and provide visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound and its analogues, such as BI-224436, represent a new class of HIV-1 integrase inhibitors that act via an allosteric mechanism. Unlike currently approved integrase inhibitors that target the catalytic site, this compound binds to a conserved pocket on the integrase catalytic core domain, the same site utilized by the host protein LEDGF/p75. This distinct mechanism of action suggests a lack of cross-resistance with existing INSTIs. Preclinical data on the closely related compound BI-224436 demonstrates that this class of inhibitors retains potent antiviral activity against HIV-1 strains that have developed high-level resistance to first- and second-generation INSTIs.

Comparative Antiviral Activity Against Drug-Resistant HIV-1

The following tables summarize the in vitro antiviral activity of the NCINI BI-224436 (as a proxy for this compound) and second-generation INSTIs against wild-type and raltegravir-resistant HIV-1 isolates.

Table 1: Activity of BI-224436 against Raltegravir-Resistant HIV-1 Clinical Isolates

CompoundMean EC50 (nM) ± SD (n=40)Mean Fold Change in EC50 vs. Wild-Type ± SD
BI-22443626 ± 161.4 ± 0.8[1][2]
Raltegravir>260-fold increase>260[1][2]
Elvitegravir>260-fold increase>260[1][2]

Table 2: Activity of Second-Generation INSTIs against Common Raltegravir Resistance Mutations

HIV-1 MutantDolutegravir (Fold Change in EC50)Bictegravir (Fold Change in EC50)Cabotegravir (Fold Change in EC50)
N155H1.37[3]1-2.3[4]1.3-6.3[4]
Y143R1.05 (with T97A)[3]1.2-1.3[4]1.7-2.6[4]
G140S + Q148H3.75[3]--
G140S + Q148R13.3[3]--

Note: Data for BI-224436 is used as a representative for the NCINI class to which this compound belongs. Fold change is relative to the wild-type virus.

Mechanism of Action: A Different Approach to Integrase Inhibition

This compound is an allosteric inhibitor of HIV-1 integrase. It does not bind to the active site of the enzyme but rather to a pocket at the dimer interface of the catalytic core domain. This is the binding site for the cellular co-factor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is essential for the efficient integration of the viral DNA into the host genome. By occupying this pocket, this compound prevents the interaction between integrase and LEDGF/p75, thereby inhibiting viral replication. This mechanism is distinct from that of INSTIs, which chelate magnesium ions in the catalytic site to block the strand transfer reaction.

cluster_integrase HIV-1 Integrase Dimer cluster_host_factors Host Factors cluster_inhibitors Inhibitors Integrase Monomer 1 Integrase Monomer 1 Integrase Monomer 2 Integrase Monomer 2 Allosteric Site (LEDGF/p75 Binding Pocket) Allosteric Site (LEDGF/p75 Binding Pocket) Catalytic Site Catalytic Site LEDGF/p75 LEDGF/p75 LEDGF/p75->Allosteric Site (LEDGF/p75 Binding Pocket) Normally binds to This compound This compound This compound->Allosteric Site (LEDGF/p75 Binding Pocket) Binds to and blocks INSTIs (e.g., Raltegravir) INSTIs (e.g., Raltegravir) INSTIs (e.g., Raltegravir)->Catalytic Site Binds to and blocks A Seed TZM-bl cells in 96-well plates D Infect TZM-bl cells A->D B Prepare serial dilutions of antiviral compounds C Pre-incubate HIV-1 with compounds B->C C->D E Incubate for 48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate EC50 values G->H

References

Benchmarking (S)-BI-1001: A Comparative Analysis Against Current Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational allosteric integrase inhibitor (S)-BI-1001 against current standard-of-care antiretroviral drugs, with a focus on integrase strand transfer inhibitors (INSTIs). The content is structured to offer a clear overview of their respective mechanisms of action, preclinical efficacy, resistance profiles, and safety, supported by available experimental data.

Executive Summary

This compound is an allosteric inhibitor of HIV-1 integrase (ALLINI), a novel class of antiretrovirals that target a non-catalytic site on the integrase enzyme. This contrasts with the currently approved integrase strand transfer inhibitors (INSTIs), such as dolutegravir (B560016) and bictegravir, which target the catalytic site of the enzyme. The distinct mechanism of this compound offers a potential advantage in overcoming existing resistance to INSTIs. This guide presents the available preclinical data for this compound in comparison to established antiretroviral agents, providing a framework for evaluating its potential role in future HIV treatment paradigms.

Mechanism of Action

This compound: Allosteric Integrase Inhibitor (ALLINI)

This compound binds to a pocket at the dimer interface of the HIV-1 integrase catalytic core domain (CCD), a site that is also utilized by the host protein LEDGF/p75.[1][2][3][4][5][6] This binding induces aberrant multimerization of the integrase enzyme, leading to a multimodal mechanism of action that disrupts both the early and late stages of the HIV-1 replication cycle.[1][2][3]

  • Late-Stage Inhibition: The primary antiviral effect of ALLINIs like this compound occurs during virion maturation. By promoting premature and uncontrolled multimerization of integrase within the budding virus particle, it leads to the formation of defective, non-infectious virions with improperly formed cores.[1][3]

  • Early-Stage Inhibition: this compound also competes with the host factor LEDGF/p75 for binding to integrase, thereby inhibiting the proper integration of the viral DNA into the host cell genome.[1][4][6]

Current Antiretroviral Drugs: A Focus on Integrase Strand Transfer Inhibitors (INSTIs)

The current standard of care for HIV-1 infection often includes a regimen containing an integrase strand transfer inhibitor (INSTI). Prominent examples include dolutegravir and bictegravir. These drugs bind to the catalytic site of the integrase enzyme, chelating essential metal ions and blocking the strand transfer step of viral DNA integration into the host chromosome. This effectively halts the replication of the virus.

Signaling Pathway: HIV-1 Integration and Inhibition

HIV_Integration_Inhibition cluster_host_cell Host Cell cluster_inhibition Drug Inhibition vDNA Viral DNA PIC Pre-integration Complex (PIC) vDNA->PIC Integrase HIV-1 Integrase Integrase->PIC Aberrant_Multimer Aberrant Integrase Multimerization Integrase->Aberrant_Multimer Induced by ALLINI hDNA Host DNA PIC->hDNA Integration Integrated_Provirus Integrated Provirus hDNA->Integrated_Provirus LEDGF LEDGF/p75 LEDGF->Integrase Binds to CCD INSTI INSTIs (Dolutegravir, Bictegravir) INSTI->PIC Inhibits Strand Transfer ALLINI This compound (ALLINI) ALLINI->Integrase Binds to Allosteric Site

Caption: Mechanism of HIV-1 integration and points of inhibition by INSTIs and ALLINIs.

Quantitative Data Presentation

The following tables summarize the available preclinical data for this compound and representative current antiretroviral drugs. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources. Experimental conditions may vary between studies.

Table 1: In Vitro Antiviral Efficacy
CompoundDrug ClassHIV-1 StrainCell LineEC50 (nM)Reference
This compound ALLININL4-3SupT11900[7]
HXB2MT44.5[8]
NL4-3MT48.7[8]
Dolutegravir INSTINL4-3MT42.7[8]
HXB2MT41.9[8]
Bictegravir INSTIWild-TypeMT-22.5
Raltegravir INSTINL4-3PBMCs~1.0

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication.

Table 2: In Vitro Resistance Profile
CompoundResistance MutationsFold Change in EC50Reference
This compound A128TSignificant resistance[1]
L102F, A128NPrimary resistance substitutions
Dolutegravir G118R, R263KLow-level resistance
Q148H + G140SHigh-level resistance
Bictegravir M50I, R263K2.8-fold
G118R, T97ALow-level resistance

Fold change in EC50 indicates the magnitude of resistance, with higher values signifying greater resistance.

Table 3: In Vitro Cytotoxicity
CompoundCell LineCC50 (µM)Selectivity Index (CC50/EC50)Reference
This compound MT4>50>11,111 (based on EC50 of 4.5 nM)[8]
Dolutegravir MT4>50>26,315 (based on EC50 of 1.9 nM)[8]
Bictegravir MT-2>50>20,000 (based on EC50 of 2.5 nM)

CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of cells. The Selectivity Index (SI) is a measure of a drug's therapeutic window.

Experimental Protocols

HIV-1 Replication Assay (p24 ELISA)

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Workflow: p24 ELISA for Antiviral Activity

p24_ELISA_Workflow start Start A Seed susceptible cells (e.g., MT-4, PBMCs) in 96-well plates start->A end End B Add serial dilutions of test compound (this compound or other ARVs) A->B C Infect cells with a known amount of HIV-1 stock B->C D Incubate for 3-7 days at 37°C C->D E Collect cell culture supernatant D->E F Perform p24 ELISA on supernatant E->F G Measure absorbance at 450 nm F->G H Calculate p24 concentration and determine EC50 values G->H H->end

Caption: A generalized workflow for determining antiviral efficacy using a p24 ELISA.

Detailed Methodology:

  • Cell Preparation: Seed MT-4 cells or phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) in 96-well microplates at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound, dolutegravir) in culture medium and add them to the appropriate wells. Include a no-drug control.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3, HXB2) at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

  • p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.[9][10][11][12] This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control. Determine the EC50 value by non-linear regression analysis.

In Vitro HIV Drug Resistance Assay

This assay determines the susceptibility of HIV-1 variants to antiviral drugs.

Workflow: Recombinant Virus Resistance Assay

Resistance_Assay_Workflow start Start A Isolate viral RNA from patient plasma or cell culture supernatant start->A end End B Amplify the integrase gene by RT-PCR A->B C Clone the amplified integrase gene into an integrase-deleted HIV-1 proviral vector B->C D Transfect cells (e.g., HEK293T) with the recombinant vector to produce virus C->D E Perform antiviral susceptibility assay (p24 ELISA) with the recombinant virus D->E F Determine the fold-change in EC50 compared to wild-type virus E->F F->end

Caption: A typical workflow for assessing drug resistance using a recombinant virus assay.

Detailed Methodology:

  • Virus Generation: Introduce site-directed mutations into the integrase gene of an infectious molecular clone of HIV-1 (e.g., pNL4-3) using standard molecular biology techniques. For patient-derived samples, amplify the integrase gene from viral RNA and clone it into an integrase-deleted proviral vector.[13][14][15][16]

  • Virus Production: Transfect HEK293T cells with the wild-type or mutant proviral DNA to produce virus stocks. Quantify the virus stocks by p24 ELISA.

  • Susceptibility Testing: Perform a viral replication assay (as described in 3.1) using the wild-type and mutant viruses in the presence of serial dilutions of the test compound.

  • Data Analysis: Determine the EC50 values for the wild-type and mutant viruses. The fold-change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and, conversely, drug-induced cytotoxicity.

Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start A Seed cells (e.g., MT-4) in a 96-well plate start->A end End B Add serial dilutions of the test compound A->B C Incubate for 3-5 days at 37°C B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan (B1609692) formation D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine CC50 G->H H->end

Caption: A standard workflow for determining the cytotoxicity of a compound using the MTT assay.

Detailed Methodology:

  • Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.[17][18][19][20]

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a no-drug control.

  • Incubation: Incubate the plate for 3-5 days at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. Determine the CC50 value by non-linear regression analysis.

Conclusion

This compound represents a promising direction in the development of novel antiretroviral agents. Its allosteric mechanism of action, targeting a site on the HIV-1 integrase distinct from that of currently approved INSTIs, offers the potential to be effective against INSTI-resistant viral strains. The available preclinical data indicates potent antiviral activity and a favorable safety profile in vitro.

However, a comprehensive assessment of its clinical potential requires further investigation. Head-to-head comparative studies with current first-line antiretroviral drugs, particularly the second-generation INSTIs, are crucial to definitively establish its relative efficacy and resistance barrier. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to understand the current landscape and to design future studies to further elucidate the therapeutic potential of this compound and other allosteric integrase inhibitors.

References

Benchmarking (S)-BI-1001: A Comparative Analysis Against Current Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational allosteric integrase inhibitor (S)-BI-1001 against current standard-of-care antiretroviral drugs, with a focus on integrase strand transfer inhibitors (INSTIs). The content is structured to offer a clear overview of their respective mechanisms of action, preclinical efficacy, resistance profiles, and safety, supported by available experimental data.

Executive Summary

This compound is an allosteric inhibitor of HIV-1 integrase (ALLINI), a novel class of antiretrovirals that target a non-catalytic site on the integrase enzyme. This contrasts with the currently approved integrase strand transfer inhibitors (INSTIs), such as dolutegravir and bictegravir, which target the catalytic site of the enzyme. The distinct mechanism of this compound offers a potential advantage in overcoming existing resistance to INSTIs. This guide presents the available preclinical data for this compound in comparison to established antiretroviral agents, providing a framework for evaluating its potential role in future HIV treatment paradigms.

Mechanism of Action

This compound: Allosteric Integrase Inhibitor (ALLINI)

This compound binds to a pocket at the dimer interface of the HIV-1 integrase catalytic core domain (CCD), a site that is also utilized by the host protein LEDGF/p75.[1][2][3][4][5][6] This binding induces aberrant multimerization of the integrase enzyme, leading to a multimodal mechanism of action that disrupts both the early and late stages of the HIV-1 replication cycle.[1][2][3]

  • Late-Stage Inhibition: The primary antiviral effect of ALLINIs like this compound occurs during virion maturation. By promoting premature and uncontrolled multimerization of integrase within the budding virus particle, it leads to the formation of defective, non-infectious virions with improperly formed cores.[1][3]

  • Early-Stage Inhibition: this compound also competes with the host factor LEDGF/p75 for binding to integrase, thereby inhibiting the proper integration of the viral DNA into the host cell genome.[1][4][6]

Current Antiretroviral Drugs: A Focus on Integrase Strand Transfer Inhibitors (INSTIs)

The current standard of care for HIV-1 infection often includes a regimen containing an integrase strand transfer inhibitor (INSTI). Prominent examples include dolutegravir and bictegravir. These drugs bind to the catalytic site of the integrase enzyme, chelating essential metal ions and blocking the strand transfer step of viral DNA integration into the host chromosome. This effectively halts the replication of the virus.

Signaling Pathway: HIV-1 Integration and Inhibition

HIV_Integration_Inhibition cluster_host_cell Host Cell cluster_inhibition Drug Inhibition vDNA Viral DNA PIC Pre-integration Complex (PIC) vDNA->PIC Integrase HIV-1 Integrase Integrase->PIC Aberrant_Multimer Aberrant Integrase Multimerization Integrase->Aberrant_Multimer Induced by ALLINI hDNA Host DNA PIC->hDNA Integration Integrated_Provirus Integrated Provirus hDNA->Integrated_Provirus LEDGF LEDGF/p75 LEDGF->Integrase Binds to CCD INSTI INSTIs (Dolutegravir, Bictegravir) INSTI->PIC Inhibits Strand Transfer ALLINI This compound (ALLINI) ALLINI->Integrase Binds to Allosteric Site

Caption: Mechanism of HIV-1 integration and points of inhibition by INSTIs and ALLINIs.

Quantitative Data Presentation

The following tables summarize the available preclinical data for this compound and representative current antiretroviral drugs. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources. Experimental conditions may vary between studies.

Table 1: In Vitro Antiviral Efficacy
CompoundDrug ClassHIV-1 StrainCell LineEC50 (nM)Reference
This compound ALLININL4-3SupT11900[7]
HXB2MT44.5[8]
NL4-3MT48.7[8]
Dolutegravir INSTINL4-3MT42.7[8]
HXB2MT41.9[8]
Bictegravir INSTIWild-TypeMT-22.5
Raltegravir INSTINL4-3PBMCs~1.0

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication.

Table 2: In Vitro Resistance Profile
CompoundResistance MutationsFold Change in EC50Reference
This compound A128TSignificant resistance[1]
L102F, A128NPrimary resistance substitutions
Dolutegravir G118R, R263KLow-level resistance
Q148H + G140SHigh-level resistance
Bictegravir M50I, R263K2.8-fold
G118R, T97ALow-level resistance

Fold change in EC50 indicates the magnitude of resistance, with higher values signifying greater resistance.

Table 3: In Vitro Cytotoxicity
CompoundCell LineCC50 (µM)Selectivity Index (CC50/EC50)Reference
This compound MT4>50>11,111 (based on EC50 of 4.5 nM)[8]
Dolutegravir MT4>50>26,315 (based on EC50 of 1.9 nM)[8]
Bictegravir MT-2>50>20,000 (based on EC50 of 2.5 nM)

CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of cells. The Selectivity Index (SI) is a measure of a drug's therapeutic window.

Experimental Protocols

HIV-1 Replication Assay (p24 ELISA)

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Workflow: p24 ELISA for Antiviral Activity

p24_ELISA_Workflow start Start A Seed susceptible cells (e.g., MT-4, PBMCs) in 96-well plates start->A end End B Add serial dilutions of test compound (this compound or other ARVs) A->B C Infect cells with a known amount of HIV-1 stock B->C D Incubate for 3-7 days at 37°C C->D E Collect cell culture supernatant D->E F Perform p24 ELISA on supernatant E->F G Measure absorbance at 450 nm F->G H Calculate p24 concentration and determine EC50 values G->H H->end

Caption: A generalized workflow for determining antiviral efficacy using a p24 ELISA.

Detailed Methodology:

  • Cell Preparation: Seed MT-4 cells or phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) in 96-well microplates at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound, dolutegravir) in culture medium and add them to the appropriate wells. Include a no-drug control.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3, HXB2) at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

  • p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.[9][10][11][12] This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control. Determine the EC50 value by non-linear regression analysis.

In Vitro HIV Drug Resistance Assay

This assay determines the susceptibility of HIV-1 variants to antiviral drugs.

Workflow: Recombinant Virus Resistance Assay

Resistance_Assay_Workflow start Start A Isolate viral RNA from patient plasma or cell culture supernatant start->A end End B Amplify the integrase gene by RT-PCR A->B C Clone the amplified integrase gene into an integrase-deleted HIV-1 proviral vector B->C D Transfect cells (e.g., HEK293T) with the recombinant vector to produce virus C->D E Perform antiviral susceptibility assay (p24 ELISA) with the recombinant virus D->E F Determine the fold-change in EC50 compared to wild-type virus E->F F->end

Caption: A typical workflow for assessing drug resistance using a recombinant virus assay.

Detailed Methodology:

  • Virus Generation: Introduce site-directed mutations into the integrase gene of an infectious molecular clone of HIV-1 (e.g., pNL4-3) using standard molecular biology techniques. For patient-derived samples, amplify the integrase gene from viral RNA and clone it into an integrase-deleted proviral vector.[13][14][15][16]

  • Virus Production: Transfect HEK293T cells with the wild-type or mutant proviral DNA to produce virus stocks. Quantify the virus stocks by p24 ELISA.

  • Susceptibility Testing: Perform a viral replication assay (as described in 3.1) using the wild-type and mutant viruses in the presence of serial dilutions of the test compound.

  • Data Analysis: Determine the EC50 values for the wild-type and mutant viruses. The fold-change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and, conversely, drug-induced cytotoxicity.

Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start A Seed cells (e.g., MT-4) in a 96-well plate start->A end End B Add serial dilutions of the test compound A->B C Incubate for 3-5 days at 37°C B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine CC50 G->H H->end

Caption: A standard workflow for determining the cytotoxicity of a compound using the MTT assay.

Detailed Methodology:

  • Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.[17][18][19][20]

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a no-drug control.

  • Incubation: Incubate the plate for 3-5 days at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. Determine the CC50 value by non-linear regression analysis.

Conclusion

This compound represents a promising direction in the development of novel antiretroviral agents. Its allosteric mechanism of action, targeting a site on the HIV-1 integrase distinct from that of currently approved INSTIs, offers the potential to be effective against INSTI-resistant viral strains. The available preclinical data indicates potent antiviral activity and a favorable safety profile in vitro.

However, a comprehensive assessment of its clinical potential requires further investigation. Head-to-head comparative studies with current first-line antiretroviral drugs, particularly the second-generation INSTIs, are crucial to definitively establish its relative efficacy and resistance barrier. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to understand the current landscape and to design future studies to further elucidate the therapeutic potential of this compound and other allosteric integrase inhibitors.

References

Safety Operating Guide

Navigating the Disposal of (S)-BI-1001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with novel compounds like (S)-BI-1001, clear and immediate guidance on disposal is essential. This document provides a step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.

Immediate Safety and Handling Considerations

Step-by-Step Disposal Protocol for this compound

The following procedures are based on established guidelines for the disposal of laboratory chemical waste and should be followed for this compound.[1][2][3][4][5]

1. Waste Minimization: Before beginning experimental work, plan your experiments to minimize the generation of waste.[1][3]

  • Order only the necessary quantities of this compound.

  • Prepare solutions in concentrations and volumes that are appropriate for the experiment to avoid excess.

  • If possible, share surplus material with other researchers in your institution.[1]

2. Waste Collection and Segregation:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof container, preferably made of plastic.[1][2]

  • Organic Solvent Waste: Collect all non-halogenated and halogenated organic solvent waste containing this compound in separate, designated containers.[3]

  • Solid Waste: Collect any solid this compound waste, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE in a clearly labeled, sealed plastic bag or container.[5]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Incompatible Wastes: Never mix this compound waste with incompatible chemicals. For example, do not mix acidic waste with basic waste, or oxidizing agents with reducing agents.[2]

3. Container Labeling: Proper labeling is crucial for safe disposal. All waste containers for this compound must be clearly labeled with the following information[1][4]:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

  • A list of all constituents in the container, including solvents and their approximate concentrations.[3][4]

  • The date when waste was first added to the container (accumulation start date).[3]

  • The principal investigator's name, laboratory room number, and contact information.[4]

  • Appropriate hazard pictograms if known; if not, indicate "Caution: Chemical of Unknown Hazards."

4. Storage of Chemical Waste:

  • Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]

  • Keep waste containers securely closed at all times, except when adding waste.[1][2]

  • Ensure secondary containment is used for all liquid waste containers to prevent spills.[5]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[1]

5. Arranging for Disposal:

  • Once a waste container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[2]

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or contacting the EHS office directly.

  • Never dispose of this compound down the drain or in the regular trash.[5][6] Evaporation is also not an acceptable method of disposal.[3][5]

Quantitative Data for Waste Management

ParameterGuidelineCitation
Maximum Hazardous Waste Accumulation55 gallons[1]
Maximum Acutely Toxic Waste Accumulation1 quart (liquid) or 1 kg (solid)[1]
Maximum Storage Time in SAA12 months[1]
pH Range for Potential Drain Disposal (with permission)> 5.0 and < 12.5[2]

Note: Drain disposal is generally not recommended for research chemicals and requires explicit permission from EHS.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation This compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Waste Container (Labeled) is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Liquid Waste Container (Labeled & Segregated) is_liquid->liquid_waste Yes sharps_waste Sharps Container (Labeled) is_sharp->sharps_waste Yes ehs_pickup Arrange for EHS Pickup is_sharp->ehs_pickup No store_saa Store in Satellite Accumulation Area solid_waste->store_saa liquid_waste->store_saa sharps_waste->store_saa store_saa->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Navigating the Disposal of (S)-BI-1001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with novel compounds like (S)-BI-1001, clear and immediate guidance on disposal is essential. This document provides a step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.

Immediate Safety and Handling Considerations

Step-by-Step Disposal Protocol for this compound

The following procedures are based on established guidelines for the disposal of laboratory chemical waste and should be followed for this compound.[1][2][3][4][5]

1. Waste Minimization: Before beginning experimental work, plan your experiments to minimize the generation of waste.[1][3]

  • Order only the necessary quantities of this compound.

  • Prepare solutions in concentrations and volumes that are appropriate for the experiment to avoid excess.

  • If possible, share surplus material with other researchers in your institution.[1]

2. Waste Collection and Segregation:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof container, preferably made of plastic.[1][2]

  • Organic Solvent Waste: Collect all non-halogenated and halogenated organic solvent waste containing this compound in separate, designated containers.[3]

  • Solid Waste: Collect any solid this compound waste, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE in a clearly labeled, sealed plastic bag or container.[5]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Incompatible Wastes: Never mix this compound waste with incompatible chemicals. For example, do not mix acidic waste with basic waste, or oxidizing agents with reducing agents.[2]

3. Container Labeling: Proper labeling is crucial for safe disposal. All waste containers for this compound must be clearly labeled with the following information[1][4]:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

  • A list of all constituents in the container, including solvents and their approximate concentrations.[3][4]

  • The date when waste was first added to the container (accumulation start date).[3]

  • The principal investigator's name, laboratory room number, and contact information.[4]

  • Appropriate hazard pictograms if known; if not, indicate "Caution: Chemical of Unknown Hazards."

4. Storage of Chemical Waste:

  • Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]

  • Keep waste containers securely closed at all times, except when adding waste.[1][2]

  • Ensure secondary containment is used for all liquid waste containers to prevent spills.[5]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[1]

5. Arranging for Disposal:

  • Once a waste container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[2]

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or contacting the EHS office directly.

  • Never dispose of this compound down the drain or in the regular trash.[5][6] Evaporation is also not an acceptable method of disposal.[3][5]

Quantitative Data for Waste Management

ParameterGuidelineCitation
Maximum Hazardous Waste Accumulation55 gallons[1]
Maximum Acutely Toxic Waste Accumulation1 quart (liquid) or 1 kg (solid)[1]
Maximum Storage Time in SAA12 months[1]
pH Range for Potential Drain Disposal (with permission)> 5.0 and < 12.5[2]

Note: Drain disposal is generally not recommended for research chemicals and requires explicit permission from EHS.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation This compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Waste Container (Labeled) is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Liquid Waste Container (Labeled & Segregated) is_liquid->liquid_waste Yes sharps_waste Sharps Container (Labeled) is_sharp->sharps_waste Yes ehs_pickup Arrange for EHS Pickup is_sharp->ehs_pickup No store_saa Store in Satellite Accumulation Area solid_waste->store_saa liquid_waste->store_saa sharps_waste->store_saa store_saa->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-BI-1001
Reactant of Route 2
(S)-BI-1001

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.